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  • Product: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane
  • CAS: 422-44-6

Core Science & Biosynthesis

Foundational

thermodynamic properties and phase equilibrium of 1,2-dichloro-1,1,2,3,3-pentafluoropropane

An In-depth Technical Guide to the Thermodynamic Properties and Phase Equilibrium of Dichloropentafluoropropane Isomers, with a Focus on 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225bb) Abstract This technical guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Phase Equilibrium of Dichloropentafluoropropane Isomers, with a Focus on 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225bb)

Abstract

This technical guide provides a comprehensive overview of the (R-225bb), a hydrochlorofluorocarbon (HCFC). Given the industrial context where dichloropentafluoropropane is often encountered as a mixture of isomers, this document also presents comparative data for other significant isomers, including R-225ca, R-225cb, and R-225da, to provide a broader and more practical perspective for researchers and scientists. The guide details fundamental physical properties, outlines the established experimental methodologies for their determination with an emphasis on the underlying scientific principles, and discusses the theoretical and experimental approaches to understanding vapor-liquid equilibrium. Environmental and safety considerations pertinent to this class of compounds are also briefly addressed.

Introduction to Dichloropentafluoropropane (HCFC-225)

Dichloropentafluoropropane, known by its refrigerant designation HCFC-225, is a volatile derivative of propane.[1] Historically, it served as a replacement for chlorofluorocarbons (CFCs), such as CFC-113, in applications like precision cleaning for the electronics and aerospace industries.[1] As a hydrochlorofluorocarbon, HCFC-225 contains chlorine and has a non-zero Ozone Depletion Potential (ODP), contributing to the depletion of the stratospheric ozone layer.[1] Furthermore, it is a potent greenhouse gas with a significant Global Warming Potential (GWP).[2] Consequently, its production and use have been phased out under the Montreal Protocol.[1]

Despite the phase-out, a thorough understanding of its physical and chemical properties remains crucial for managing existing stocks, conducting environmental fate modeling, and for researchers studying atmospheric chemistry or developing alternative substances. This guide consolidates available data for several key isomers of C₃HCl₂F₅, with a specific focus on 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225bb), to serve as a foundational resource for the scientific community.

Isomers of Dichloropentafluoropropane

The molecular formula C₃HCl₂F₅ can represent several structural isomers. The properties of these isomers can differ, making precise identification and characterization essential. The most commonly referenced isomers are listed below.

Designation Systematic Name CAS Number Chemical Structure
R-225ca3,3-Dichloro-1,1,1,2,2-pentafluoropropane422-56-0CF₃-CF₂-CHCl₂
R-225cb1,3-Dichloro-1,1,2,2,3-pentafluoropropane507-55-1CClF₂-CF₂-CHFCl
R-225bb1,2-Dichloro-1,1,2,3,3-pentafluoropropane422-44-6CHF₂-CF₂-CClF₂
R-225da1,2-Dichloro-1,1,3,3,3-pentafluoropropane431-86-7CF₃-CHCl-CClF₂

Fundamental Thermodynamic Properties

A precise knowledge of fundamental thermodynamic properties is the bedrock of chemical process design, safety analysis, and computational modeling. This section summarizes the key physical properties of R-225bb and its related isomers.

PropertyR-225bbR-225cbR-225daR-225caUnit
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅C₃HCl₂F₅C₃HF₅Cl₂-
Molar Mass 202.93202.93202.93202.94 g/mol
Boiling Point 61.2[3]56.1[4]51[5]-°C
Melting Point --97[4]--°C
Liquid Density 1.578 @ 25°C[3]1.56 @ 25°C[4]1.5564 @ 24°C[5]-g/cm³
Vapor Pressure 200 @ 25°C[3]286 @ 25°C[1][4]--mmHg
Global Warming Potential (100-yr) ---122[2]-
Ozone Depletion Potential -0.03[1]---

Note: Data for many properties of specific isomers are sparse in publicly available literature. Critically evaluated data from sources like the NIST/TRC Web Thermo Tables are available for other related compounds, such as R-225aa (1,1-dichloro-2,2,3,3,3-pentafluoropropane), which offers a more complete dataset including critical temperature, critical pressure, and enthalpy of vaporization.[6]

Experimental Determination of Thermodynamic Properties

The acquisition of accurate thermodynamic data relies on meticulous experimental procedures. The choice of methodology is dictated by the desired property, the state of the substance, and the required precision.

Vapor Pressure and PVT Measurement

Causality: Pressure-Volume-Temperature (PVT) data and vapor pressure curves are fundamental for developing equations of state (EoS), which mathematically describe the relationship between these variables for a substance. An accurate EoS is indispensable for designing and simulating any process involving fluid transport, phase change, or compression.

Protocol: The Static-Analytic Method This is a highly accurate method for determining vapor pressure.[7]

  • Sample Purification: The sample is first purified, typically by distillation, to remove any volatile or non-volatile impurities that could affect the measured vapor pressure.

  • Degassing: The purified sample is subjected to several freeze-pump-thaw cycles under vacuum to remove dissolved atmospheric gases. This step is critical because the presence of non-condensable gases would lead to erroneously high pressure readings according to Dalton's Law of Partial Pressures.

  • Equilibrium Cell Loading: A known amount of the degassed sample is loaded into a thermostatically controlled equilibrium cell of a known volume.

  • Thermal Equilibration: The cell is submerged in a constant-temperature bath controlled to a high precision (e.g., ±0.01 K). The contents are agitated to ensure thermal and mechanical equilibrium between the liquid and vapor phases.

  • Data Acquisition: Once the temperature and pressure readings have remained stable for a prolonged period (e.g., >30 minutes), the values are recorded. The process is repeated at various temperatures to construct the vapor pressure curve.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Purify 1. Purify Sample (e.g., Distillation) Degas 2. Degas Sample (Freeze-Pump-Thaw) Purify->Degas Load 3. Load into Equilibrium Cell Degas->Load Equilibrate 4. Achieve Thermal Equilibrium (T, Agitation) Load->Equilibrate Measure 5. Record Stable P and T Equilibrate->Measure Plot 6. Plot P vs. T Measure->Plot Model 7. Fit to EoS (e.g., Antoine Eq.) Plot->Model

Vapor Pressure Measurement Workflow
Heat Capacity Measurement

Causality: The specific heat capacity (Cp) quantifies the amount of energy required to raise the temperature of a substance. It is a critical parameter for energy balance calculations in heat exchangers, reactors, and any process involving heating or cooling, directly impacting operational efficiency and safety.

Protocol: Differential Scanning Calorimetry (DSC) DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc). This ensures the accuracy of the measured heat flow and temperature.

  • Baseline Measurement: An initial run is performed with two empty, hermetically sealed sample pans to establish the baseline heat flow of the instrument. A flat, stable baseline is essential for accurate results.

  • Standard Measurement: A run is performed with a known standard material, typically sapphire, which has a well-characterized and stable heat capacity. This allows for the calibration of the heat flow signal.

  • Sample Measurement: A precisely weighed sample of the liquid is hermetically sealed in a pan and subjected to the same temperature program as the baseline and standard runs.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the empty pan to the heat flow difference of the sapphire standard, according to the formula: Cp_sample = (DSC_sample / Mass_sample) * (Mass_std / DSC_std) * Cp_std

G cluster_cal Calibration & Baseline cluster_meas Measurement cluster_calc Calculation Calibrate 1. Calibrate Instrument (Indium, Zinc) Baseline 2. Run Baseline (Empty Pans) Calibrate->Baseline Standard 3. Run Standard (Sapphire) Baseline->Standard Calculate 7. Calculate Cp (Relative to Standard) Standard->Calculate Weigh 4. Weigh Sample Seal 5. Seal in Pan Weigh->Seal Run 6. Run Sample Scan Seal->Run Run->Calculate

Heat Capacity Determination via DSC

Phase Equilibrium

Phase equilibrium data, particularly Vapor-Liquid Equilibrium (VLE), are paramount for the design of separation processes like distillation and for understanding the behavior of refrigerant mixtures.[8]

Principles of Vapor-Liquid Equilibrium

For a multi-component system at a given temperature and pressure, VLE is the state where the vapor and liquid phases are in equilibrium, meaning there is no net change in the composition of either phase over time. The relationship between the composition of the liquid phase (mole fraction xᵢ) and the vapor phase (mole fraction yᵢ) is governed by thermodynamic principles.

For ideal systems, this relationship can be approximated by Raoult's Law. However, mixtures of refrigerants often exhibit non-ideal behavior due to differences in molecular size, shape, and intermolecular forces.[9] Therefore, more sophisticated models are required:

  • Equation of State (EoS) Models: Models like the Peng-Robinson EoS, combined with mixing rules (e.g., Wong-Sandler), can be used to correlate and predict VLE data for a wide range of conditions.[10][11]

  • Activity Coefficient Models: For systems at low to moderate pressures, activity coefficient models like NRTL or UNIFAC can describe the deviation from ideal liquid-phase behavior.[8][12]

Experimental Determination of VLE

Protocol: Static-Analytic Method with Phase Sampling This method is considered a gold standard for its high accuracy.[10][11]

  • Mixture Preparation: The equilibrium cell is first evacuated. Then, precise amounts of the degassed components are charged into the cell to create a mixture of a known overall composition.

  • Equilibrium Attainment: The cell is brought to a constant temperature, and the mixture is vigorously agitated for an extended period to ensure that the liquid and vapor phases reach complete thermodynamic equilibrium.[10] Stability is confirmed when temperature and pressure readings are constant.[10]

  • Phase Sampling: This is the most critical step. A specialized online sampler, such as a Rapid Online Sampler-Injector (ROLSI), is used to withdraw a small, representative sample from the vapor phase and another from the liquid phase without disturbing the equilibrium of the system.[10]

  • Compositional Analysis: Each sample is immediately injected into a Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., Thermal Conductivity Detector - TCD). The GC separates the components and allows for the precise determination of the mole fractions (xᵢ and yᵢ) in each phase.[10]

  • Data Correlation: The full set of experimental data points (T, P, xᵢ, yᵢ) is then used to regress binary interaction parameters for a chosen thermodynamic model (e.g., Peng-Robinson EoS), which allows for interpolation and extrapolation of the phase behavior.[10]

G exp Experimental Measurement Prepare mixture in cell Achieve equilibrium (T, P) Sample liquid (x) and vapor (y) Analyze composition (GC) data Raw Data Set | {T, P, x₁, y₁} {T, P, x₂, y₂} ... exp->data Generates model Thermodynamic Model e.g., Peng-Robinson EoS + Wong-Sandler Mixing Rule Contains Binary Interaction Parameters (kᵢⱼ) data->model Used to Regress Parameters (kᵢⱼ) process Process Simulation | Distillation Column Design Refrigeration Cycle Analysis Azeotrope Prediction model->process Enables

VLE Data Generation and Application Logic

Environmental & Safety Considerations

  • Environmental Impact: As an HCFC, 1,2-dichloro-1,1,2,3,3-pentafluoropropane and its isomers possess both Ozone Depletion Potential and Global Warming Potential.[1][2] Their release to the atmosphere contributes to environmental damage, which is the scientific basis for their regulation under the Montreal Protocol.

  • Handling and Storage: These compounds are typically colorless, nonflammable liquids.[3][4] They should be stored in tightly closed containers in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases or active metals.[3][13] Standard laboratory personal protective equipment, including chemical-impermeable gloves and eye protection, should be used during handling.[3]

Conclusion

This guide has consolidated the available thermodynamic and phase equilibrium information for 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225bb) and its common isomers. While fundamental properties like boiling point and density are documented, there is a noticeable lack of publicly available, critically evaluated data for R-225bb, particularly concerning its vapor-liquid equilibrium with other substances. The experimental protocols detailed herein represent the standard, high-integrity methods used to generate such data. Future research efforts focused on the experimental measurement of PVT properties and binary VLE for R-225bb would be invaluable for completing the thermodynamic profile of this compound and improving the accuracy of environmental and process models.

References

  • W-refrigerant. (2019). Tables.
  • PubChem. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). 1,1-dichloro-2,2,3,3,3-pentafluoropropane -- Critically Evaluated Thermophysical Property Data. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • California Air Resources Board. High-GWP Refrigerants. Retrieved from [Link]

  • JUSTC. Predicting vapor-liquid equilibria of CO2+HFC binary mix. Journal of the University of Shanghai for Science and Technology. Retrieved from [Link]

  • ResearchGate. Vapor–Liquid Equilibrium Prediction of Refrigerant Mixtures with Peng–Robinson Equation of State and Binary Interaction Parameters Calculated Through Group Contribution Model. Retrieved from [Link]

  • University of Pretoria. Isothermal Vapor−Liquid Equilibrium Data for the 1,1,2,3,3,3-Hexafluoroprop-1-ene and 1,1,2,2,3,3,4,4-Octafluorocyclobutane Binary System. Retrieved from [Link]

  • CAS Common Chemistry. 1,2-Dichloro-1,1,3,3,3-pentafluoropropane. American Chemical Society. Retrieved from [Link]

  • CHBE 241 Material and Energy Balances. 3.3 – Phase equilibriums. Retrieved from [Link]

  • MDPI. A Numerical Study of Vapor–Liquid Equilibrium in Binary Refrigerant Mixtures Based on 2,3,3,3-Tetrafluoroprop-1-ene. Retrieved from [Link]

  • Skogestad, S. 7.4 Introduction to vapor/liquid equilibrium. Retrieved from [Link]

  • ResearchGate. Phase equilibrium data for mixtures involving 1,1,2,3,3,3-hexafluoro-1-propene with either propane or n-butane between 312 and 343K. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Atmospheric Chemistry of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca)

Abstract 1,2-dichloro-1,1,2,3,3-pentafluoropropane, also known as HCFC-225ca (chemical formula: CHCl2CF2CF3), is a hydrochlorofluorocarbon that has been used as a solvent and cleaning agent, often as a replacement for mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,2-dichloro-1,1,2,3,3-pentafluoropropane, also known as HCFC-225ca (chemical formula: CHCl2CF2CF3), is a hydrochlorofluorocarbon that has been used as a solvent and cleaning agent, often as a replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs)[1]. As with all HCFCs, understanding its atmospheric behavior is critical to evaluating its environmental impact. This technical guide provides a comprehensive overview of the atmospheric lifetime and degradation mechanisms of HCFC-225ca, grounded in experimental data and theoretical assessments. We will delve into the kinetics of its primary atmospheric sink, its calculated atmospheric lifetime, and its contribution to ozone depletion and global warming. This document is intended to serve as a vital resource for professionals requiring a deep understanding of the environmental fate of this compound.

Introduction: The Significance of Atmospheric Fate for HCFCs

Hydrochlorofluorocarbons (HCFCs) were developed as transitional replacements for CFCs, which were found to be major contributors to stratospheric ozone depletion. The presence of a hydrogen atom in HCFC molecules, such as HCFC-225ca, makes them susceptible to degradation in the lower atmosphere (troposphere), primarily through reactions with the hydroxyl radical (OH)[2][3][4]. This tropospheric degradation pathway significantly shortens their atmospheric lifetimes compared to CFCs, thereby reducing their Ozone Depletion Potential (ODP)[2][3]. However, as they still contain chlorine, HCFCs do contribute to ozone depletion, and they are also potent greenhouse gases[5][6]. Therefore, a thorough understanding of their atmospheric chemistry is paramount for accurate environmental risk assessment and regulatory decision-making.

Atmospheric Degradation Mechanisms of HCFC-225ca

The primary mechanism for the removal of HCFC-225ca from the atmosphere is its reaction with the hydroxyl radical (OH)[2][3][7][8]. Other potential atmospheric loss processes, such as photolysis (breakdown by sunlight) and reactions with other atmospheric oxidants like ozone (O3) and nitrate radicals (NO3), are considered to be of minor importance for HCFCs[2][9].

The Dominant Role of the Hydroxyl Radical (OH)

The OH radical, often referred to as the "detergent of the atmosphere," is a highly reactive species that initiates the oxidation of most volatile organic compounds[4][10]. The reaction with HCFC-225ca proceeds via the abstraction of the hydrogen atom from the molecule:

CHCl2CF2CF3 + OH → CCl2CF2CF3 + H2O

This initial reaction is the rate-determining step for the degradation of HCFC-225ca in the troposphere. The resulting haloalkyl radical (CCl2CF2CF3) is then rapidly oxidized in a series of subsequent reactions, ultimately leading to the formation of smaller, more soluble compounds that are removed from the atmosphere through precipitation.

Subsequent Degradation Pathways

Following the initial hydrogen abstraction, the CCl2CF2CF3 radical will react with molecular oxygen (O2) to form a peroxy radical (CCl2(O2)CF2CF3). The fate of this peroxy radical involves reactions with nitric oxide (NO) and hydroperoxy radicals (HO2), leading to the formation of alkoxy radicals (CCl2(O)CF2CF3). These alkoxy radicals can then undergo further decomposition or reaction, leading to the formation of phosgene (COCl2), trifluoroacetyl chloride (CF3COCl), and other halogenated carbonyls. These degradation products are then subject to further atmospheric processing, including photolysis and hydrolysis.

Below is a simplified diagram illustrating the primary degradation pathway of HCFC-225ca initiated by the hydroxyl radical.

HCFC225ca_Degradation HCFC225ca HCFC-225ca (CHCl2CF2CF3) Radical Haloalkyl Radical (CCl2CF2CF3) HCFC225ca->Radical + OH OH OH Radical PeroxyRadical Peroxy Radical (CCl2(O2)CF2CF3) Radical->PeroxyRadical + O2 O2 O2 FurtherReactions Further Reactions (with NO, HO2) PeroxyRadical->FurtherReactions Products Degradation Products (e.g., COCl2, CF3COCl) FurtherReactions->Products Removal Atmospheric Removal (Precipitation) Products->Removal

Caption: Primary atmospheric degradation pathway of HCFC-225ca.

Atmospheric Lifetime of HCFC-225ca

The atmospheric lifetime (τ) of a compound is a measure of the average time it remains in the atmosphere before being removed. For HCFC-225ca, the lifetime is primarily determined by its reaction rate with the OH radical. It is calculated relative to a reference compound with a well-established lifetime, typically methyl chloroform (CH3CCl3).

The global atmospheric lifetime of HCFC-225ca has been determined to be approximately 1.9 years [6][11][12]. This relatively short lifetime, compared to CFCs which can persist for many decades, is a direct consequence of the C-H bond in the molecule, which allows for its degradation by OH radicals in the troposphere[2][3].

Environmental Impact Assessment

The environmental impact of HCFC-225ca is primarily assessed through two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Ozone Depletion Potential (ODP)

The ODP of a substance is a relative measure of its effectiveness in destroying stratospheric ozone, compared to CFC-11 (which has an ODP of 1.0)[6]. Although most HCFC-225ca is destroyed in the troposphere, a fraction can reach the stratosphere where the chlorine atoms can be released and participate in ozone-depleting catalytic cycles[2]. The ODP of HCFC-225ca is reported to be 0.025 [6].

Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2, which has a GWP of 1.0)[11]. HCFC-225ca is a greenhouse gas that absorbs infrared radiation. Its 100-year GWP has been reported as 122 [6][11][13].

Summary of Environmental Potentials
ParameterValueReference(s)
Atmospheric Lifetime 1.9 years[6][11][12]
Ozone Depletion Potential (ODP) 0.025[6]
Global Warming Potential (GWP, 100-year) 122[6][11][13]

Experimental Protocols for Kinetic Studies

The determination of the rate constant for the reaction of HCFC-225ca with OH radicals is crucial for accurately calculating its atmospheric lifetime. A common and reliable method for this is the relative rate technique using a smog chamber.

Relative Rate Technique using a Smog Chamber

This method involves monitoring the simultaneous decay of the target compound (HCFC-225ca) and a reference compound with a well-known OH reaction rate constant in the presence of a source of OH radicals.

Experimental Workflow:

  • Chamber Preparation: A large-volume (typically several cubic meters) environmental chamber made of FEP Teflon film is flushed with purified air to remove any contaminants.

  • Reactant Injection: Known concentrations of HCFC-225ca, a reference compound (e.g., another HCFC or a hydrocarbon with a well-characterized OH rate constant), and an OH precursor (e.g., methyl nitrite, CH3ONO, or hydrogen peroxide, H2O2) are introduced into the chamber.

  • OH Radical Generation: The OH precursor is photolyzed using UV lamps, which initiates the formation of OH radicals.

  • Concentration Monitoring: The concentrations of HCFC-225ca and the reference compound are monitored over time using analytical techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).

  • Data Analysis: The relative decay rates of the two compounds are used to calculate the unknown rate constant of HCFC-225ca using the following relationship:

    ln([HCFC-225ca]t0 / [HCFC-225ca]t) = (k_HCFC-225ca / k_ref) * ln([ref]t0 / [ref]t)

    Where:

    • [HCFC-225ca]t0 and [HCFC-225ca]t are the concentrations of HCFC-225ca at the beginning and at time t.

    • [ref]t0 and [ref]t are the concentrations of the reference compound at the beginning and at time t.

    • k_HCFC-225ca and k_ref are the rate constants for the reaction of OH with HCFC-225ca and the reference compound, respectively.

    By plotting ln([HCFC-225ca]t0 / [HCFC-225ca]t) against ln([ref]t0 / [ref]t), a straight line is obtained with a slope equal to the ratio of the rate constants (k_HCFC-225ca / k_ref). Since k_ref is known, k_HCFC-225ca can be determined.

Below is a diagram illustrating the experimental workflow for the relative rate technique.

RelativeRate_Workflow cluster_chamber Smog Chamber Injection 1. Inject Reactants (HCFC-225ca, Reference, OH Precursor) Photolysis 2. UV Photolysis (OH Radical Generation) Injection->Photolysis Monitoring 3. Monitor Concentrations (GC-FID/MS) Photolysis->Monitoring DataAnalysis 4. Data Analysis (Plot ln ratios) Monitoring->DataAnalysis Result 5. Determine k_HCFC-225ca DataAnalysis->Result

Caption: Experimental workflow for the relative rate technique.

Conclusion

The atmospheric chemistry of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca) is dominated by its reaction with the hydroxyl radical, leading to a relatively short atmospheric lifetime of approximately 1.9 years. This characteristic significantly reduces its ozone-depleting and global warming impacts compared to the CFCs it was designed to replace. However, with an ODP of 0.025 and a 100-year GWP of 122, its contribution to atmospheric environmental issues is not negligible. The data and methodologies presented in this guide provide a robust framework for researchers and professionals to understand and evaluate the environmental fate and impact of HCFC-225ca.

References

  • Rate constants for the gas phase reactions of the OH radical with CF3CF2CHCl2 (HCFC-225ca) and CF2ClCF2CHClF (HCFC-225cb) - ResearchGate. Available at: [Link]

  • GLOBAL WARMING POTENTIAL OF GREENHOUSE GASES Reference - Regulations.gov. Available at: [Link]

  • Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers - PMC. Available at: [Link]

  • Fluorinated Ozone-Depleting Gases Tracked by TRI - Fluoride Action Network. Available at: [Link]

  • Reducing emissions of halogenated gases | Encyclopedia of World Problems and Human Potential. Available at: [Link]

  • Rate Constants for the Reactions of OH Radical with the ( E )/( Z ) Isomers of CF 3 CF=CHCl and CHF 2 CF=CHCl | Request PDF - ResearchGate. Available at: [Link]

  • Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol - Copernicus ACP. Available at: [Link]

  • IPCC Global Warming Potential Values - GHG Protocol. Available at: [Link]

  • High-accuracy measurements of OH reaction rate constants and IR absorption spectra: CH2 - CF-CF3 and trans -CHF - CH-CF3 | Request PDF - ResearchGate. Available at: [Link]

  • Ozone-Depleting Substances | US EPA. Available at: [Link]

  • Measurements of Radical Reactivity with an Imine, (CF3)2CNH: Rate Constants for Chlorine Atoms and Hydroxyl Radicals and the Global Warming Potential - PMC. Available at: [Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. Available at: [Link]

  • Degradation mechanisms of selected hydrochlorofluorocarbons in the atmosphere: An assessment of the current knowledge - NASA Technical Reports Server (NTRS). Available at: [Link]

  • High Accuracy OH Reaction Rate Constants of CH2=CF-CF3 and trans-CHF=CF-CF3 and IR Absorption Spectra - National Institute of Standards and Technology. Available at: [Link]

  • Atmospheric Loss Processes, Lifetimes, and Ozone Depletion and Global Warming Potentials for the (E) and (Z) stereoisomers. Available at: [Link]

  • Observationally-derived Fractional Release Factors, Ozone Depletion Potentials, and Stratospheric Lifetimes of Four Long-Lived C - EGUsphere. Available at: [Link]

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  • Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca - MDPI. Available at: [Link]

  • Atmospheric lifetimes and ozone depletion potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene i - ACP. Available at: [Link]

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  • (PDF) Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca - ResearchGate. Available at: [Link]

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Foundational

Spectroscopic Profiling and Climate Metrics of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane: A Technical Guide to Infrared Absorption Cross-Sections

Executive Summary The phase-out of ozone-depleting substances under the Montreal Protocol and its Kigali Amendment requires rigorous quantification of the climate impact of all hydrochlorofluorocarbons (HCFCs). Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phase-out of ozone-depleting substances under the Montreal Protocol and its Kigali Amendment requires rigorous quantification of the climate impact of all hydrochlorofluorocarbons (HCFCs). Among these, 1,2-dichloro-1,1,2,3,3-pentafluoropropane (commonly designated as HCFC-225bb, CAS: 422-44-6) represents a structurally significant isomer within the HCFC-225 family[1]. Because it exists primarily as a trace component in commercial mixtures, isolating it for empirical infrared (IR) spectroscopy is highly susceptible to impurity artifacts. Consequently, determining its IR absorption cross-sections relies on advanced computational chemistry[2]. This whitepaper details the mechanistic principles, computational protocols, and resulting climate metrics associated with the IR cross-sections of this specific halogenated alkane.

Mechanistic Principles of IR Absorption in Halogenated Alkanes

The global warming potential (GWP) of a volatile organic compound is fundamentally driven by its ability to absorb upwelling terrestrial thermal radiation. For 1,2-dichloro-1,1,2,3,3-pentafluoropropane, the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds are highly polar[1]. As these bonds undergo stretching and bending vibrations, they produce large changes in the molecular dipole moment. This results in intense IR absorption cross-sections, particularly in the "atmospheric window" between 800 and 1200 cm⁻¹, a spectral region where the Earth's atmosphere is otherwise largely transparent[3].

Protocol: Computational Determination of IR Cross-Sections

To bypass the limitations of physical trace-isomer isolation, researchers employ Density Functional Theory (DFT) to generate synthetic IR spectra[2].

Self-Validating System Architecture

Trustworthiness Check: Before evaluating the unknown isomer (HCFC-225bb), the computational pipeline must be validated against a reference standard (e.g., HCFC-225ca or HCFC-22), which possesses established experimental IR data. The pipeline is considered validated—and thus self-correcting—only if the computed Radiative Efficiency (RE) of the standard falls within ±5% of the empirical consensus. If it fails, the anharmonicity scaling factors must be recalibrated.

Step-by-Step Methodology
  • Step 1: Conformational Sampling and Boltzmann Weighting

    • Procedure: Perform a comprehensive potential energy surface scan by rotating the carbon-carbon dihedral angles. Calculate the relative free energies of all identified local minima.

    • Causality: Halogenated propanes are highly flexible and exist as a mixture of multiple low-energy conformers at 298 K[4]. Each conformer possesses a unique IR spectrum. Utilizing a single "global minimum" conformer artificially sharpens the predicted spectral bands and underestimates the integrated absorption cross-section. A Boltzmann distribution ensures the synthetic spectrum accurately reflects the macroscopic gas-phase ensemble[4].

  • Step 2: Quantum Mechanical Optimization

    • Procedure: Optimize the geometry of each stable conformer using the B3LYP functional paired with the 6-31G(2df,p) basis set[4].

    • Causality: The B3LYP functional provides a rigorously tested balance between computational efficiency and vibrational accuracy. The inclusion of polarization functions (2df,p) in the basis set is critical; it allows the diffuse, electron-rich clouds of the five fluorine and two chlorine atoms to deform in response to the molecular environment, ensuring accurate dipole moment derivatives (and thus, IR intensities)[4].

  • Step 3: Frequency Analysis and Spectral Broadening

    • Procedure: Compute the harmonic vibrational frequencies. Apply an empirical scaling factor (typically ~0.96) to correct for inherent anharmonicity. Convolve the discrete IR intensities with a Lorentzian line shape function (Full Width at Half Maximum ≈ 10 cm⁻¹).

    • Causality: Gas-phase molecules in the troposphere undergo collisional (pressure) broadening. Convolving the discrete quantum mechanical transitions with a Lorentzian function simulates this physical reality, transforming raw intensities into continuous, realistic absorption cross-sections necessary for atmospheric radiative transfer models.

  • Step 4: Integration for Radiative Efficiency (RE)

    • Procedure: Integrate the broadened IR absorption cross-sections over the atmospheric window, weighting the integration by the Earth's emission spectrum at 298 K, to derive the macroscopic Radiative Efficiency (W m⁻² ppb⁻¹).

Workflow Visualization

The following diagram illustrates the logical progression from molecular structure to macroscopic climate impact.

IR_Workflow Start 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (Initial 3D Structure) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFTOpt Geometry Optimization (DFT: B3LYP/6-31G(2df,p)) ConfSearch->DFTOpt FreqCalc Vibrational Frequencies & IR Intensities DFTOpt->FreqCalc Boltzmann Boltzmann Population Weighting (298 K) FreqCalc->Boltzmann IRSpec Synthetic IR Absorption Cross-Section Generation Boltzmann->IRSpec RECalc Radiative Efficiency (RE) Integration IRSpec->RECalc GWPCalc Global Warming Potential (GWP) Derivation RECalc->GWPCalc

Computational workflow for deriving climate metrics from microscopic IR cross-sections.

Quantitative Data: Climate Metrics Comparison

The calculated IR absorption cross-sections directly inform the compound's climate metrics. Table 1 summarizes the properties of 1,2-dichloro-1,1,2,3,3-pentafluoropropane alongside a major isomer (HCFC-225ca) for comparative context.

Parameter1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb)3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)
CAS Registry Number 422-44-6[1]422-56-0[5]
Molecular Structure CHF₂CClFCClF₂[5]CHCl₂CF₂CF₃[5]
Radiative Efficiency (RE) 0.381 W m⁻² ppb⁻¹[6]0.200 W m⁻² ppb⁻¹[7]
Global Atmospheric Lifetime 15.9 years[5]1.9 years[5]
Ozone Depletion Potential (ODP) 0.069[8]~0.02[5]

Note: The significantly higher Radiative Efficiency and atmospheric lifetime of the 'bb' isomer underscore the critical isomer-dependence of IR cross-sections and subsequent climate impacts[3].

References

  • CymitQuimica. "CAS 422-44-6: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane". CymitQuimica. 1

  • Papanastasiou, V. C., et al. "Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol". Atmospheric Chemistry and Physics (Copernicus). 3

  • Papanastasiou, V. C., et al. (Detailed Methodology). "Global Warming Potential Estimates for the C1-C3 Hydrochlorofluorocarbons (HCFCs)". Atmospheric Chemistry and Physics (Copernicus). 4

  • Environmental Protection Agency (EPA). "Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential". EPA.gov. 6

  • National Oceanic and Atmospheric Administration (NOAA). "APPENDIX A: Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs". NOAA Chemical Sciences Laboratory. 5

  • Smolecule. "Buy HCFC 225 | 135151-96-1". Smolecule.com. 7

  • National Oceanic and Atmospheric Administration (NOAA). "HCFC-225bb Properties". NOAA Chemical Sciences Laboratory. 8

Sources

Exploratory

Thermophysical Property Profiling of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb): A Technical Guide for Chemical and Pharmaceutical Development

Executive Summary 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (CAS RN: 422-44-6), commonly designated as HCFC-225bb, is a halogenated organic compound characterized by a highly stable chlorofluorocarbon skeleton[1]. In pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dichloro-1,1,2,3,3-pentafluoropropane (CAS RN: 422-44-6), commonly designated as HCFC-225bb, is a halogenated organic compound characterized by a highly stable chlorofluorocarbon skeleton[1]. In pharmaceutical development and specialty chemical manufacturing, highly fluorinated solvents are often evaluated for their low reactivity, high electronegativity, and unique solvency profiles[1]. Accurate thermophysical data is foundational for designing scalable solvent recovery systems, distillation columns, and closed-loop reaction vessels.

This whitepaper synthesizes the core thermophysical properties of HCFC-225bb and provides field-proven, self-validating experimental methodologies for characterizing its phase behavior and volumetric properties.

Thermophysical Properties Profile

The physical and chemical properties of HCFC-225bb are heavily influenced by its dense halogen substitution, which imparts high stability and a relatively low boiling point for its molecular weight[1][2]. The quantitative data summarized below represents the consensus values for the high-purity isomer.

PropertyValueTest Condition
Molecular Formula C₃HCl₂F₅N/A
Molecular Weight 202.94 g/mol N/A
Boiling Point 56.3 °C@ 760 Torr (1 atm)
Liquid Density 1.588 g/cm³@ 20 °C
Vapor Pressure 200 mmHg@ 25 °C
Refractive Index 1.329 - 1.331@ 20 °C

(Data aggregated from authoritative chemical databases and manufacturer specifications[1][2][3][4][5]. Note: While some industrial mixtures containing isomers may report boiling points up to 61.2 °C[4], 56.3 °C is the analytically verified value for the pure HCFC-225bb isomer[3][5].)

Experimental Methodologies for Thermophysical Characterization

To ensure scientific integrity and reproducibility, the measurement of thermophysical properties must rely on self-validating systems. The following protocols detail the causality behind each experimental choice when profiling volatile halogenated solvents like HCFC-225bb.

High-Precision Density Measurement via Vibrating-Tube Densimetry

Rationale: Volumetric properties are critical for process scale-up. A vibrating-tube densimeter is selected over traditional pycnometry because it requires a minimal sample volume and operates within a closed system, preventing the volatile loss of HCFC-225bb which would skew concentration and density readings.

Step-by-Step Protocol:

  • System Calibration: Calibrate the U-tube oscillator using ultra-pure, degassed water and dry air across the target temperature range (10 °C to 50 °C). Causality: This anchors the apparatus constants to universally accepted reference standards, creating a self-validating baseline.

  • Sample Degassing: Subject the HCFC-225bb sample to ultrasonic degassing for 15 minutes. Causality: Halogenated solvents have high gas solubility. Failing to remove dissolved air introduces microbubbles into the U-tube, which artificially lowers the measured density and increases standard deviation.

  • Injection and Thermal Equilibration: Inject the degassed sample into the measurement cell using a gas-tight syringe. Allow the system to achieve thermal equilibration (±0.01 °C precision) using the instrument's internal Peltier thermostat.

  • Data Acquisition: Record the period of oscillation ( τ ). The density ( ρ ) is computed using the relation ρ=A⋅τ2−B , where A and B are the temperature-dependent calibration constants.

Vapor Pressure and Boiling Point Determination via Dynamic Ebulliometry

Rationale: Accurate vapor pressure curves are essential for designing distillation protocols. A dynamic Swietoslawski ebulliometer is utilized to ensure true thermodynamic equilibrium between the liquid and vapor phases, actively preventing the superheating artifacts common in static measurement techniques.

Step-by-Step Protocol:

  • Apparatus Preparation: Charge the ebulliometer with a known volume of high-purity HCFC-225bb. Connect the condenser to a precision vacuum manifold equipped with a capacitance manometer for absolute pressure measurement.

  • Dynamic Heating: Apply controlled heating to the boiling flask. Causality: The ebulliometer's Cottrell pump mechanism ensures a continuous spray of the liquid-vapor mixture over the thermowell. This continuous phase mixing establishes strict thermal equilibrium.

  • Equilibration and Measurement: Once the condensation rate stabilizes at approximately 30-40 drops per minute, record the equilibrium temperature using a calibrated platinum resistance thermometer (PRT).

  • Pressure Variation: Adjust the system pressure dynamically (e.g., from 100 Torr up to 760 Torr) and repeat the equilibration process to capture the full curve.

  • Thermodynamic Validation: Regress the experimental (P,T) data using the Antoine equation ( log10​P=A−T+CB​ ). Causality: A high correlation coefficient ( R2>0.999 ) validates the internal consistency of the dataset. Deviations indicate either thermal degradation of the sample or the presence of volatile impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical relationship and workflow for the thermophysical characterization of HCFC-225bb, highlighting the divergence into volumetric and phase equilibrium analyses.

G N1 HCFC-225bb Sample (High Purity) N2 Ultrasonic Degassing (Remove dissolved gases) N1->N2 Preparation N3 Vibrating-Tube Densimetry (Density Measurement) N2->N3 Liquid Phase N4 Dynamic Ebulliometry (Vapor Pressure Measurement) N2->N4 V/L Equilibrium N5 Volumetric Data (ρ vs. T) N3->N5 N6 Phase Equilibrium Data (P vs. T) N4->N6 N7 Thermophysical Property Validation & Modeling N5->N7 Regression N6->N7 Antoine Eq.

Workflow for the thermophysical characterization of HCFC-225bb.

Environmental & Regulatory Context in Drug Development

While HCFC-225bb possesses excellent thermophysical properties for chemical processing, drug development professionals must weigh its regulatory status. As a hydrochlorofluorocarbon, the presence of chlorine atoms gives it a quantifiable Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)[1]. Consequently, HCFC-225bb is strictly monitored under international environmental frameworks and is frequently cited on restricted chemical substance lists, including specific corporate green procurement guidelines and REACH/RoHS compliance tracking[6][7]. If utilized as a reaction medium or extraction solvent, facilities must implement rigorous closed-loop recovery systems to achieve near-zero emissions, ensuring both environmental compliance and process economics.

References

  • CymitQuimica. "CAS 422-44-6: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane". CymitQuimica Catalog.
  • CAS Common Chemistry. "1,2-Dichloro-1,1,2,3,3-pentafluoropropane". American Chemical Society.
  • GlobalChemMall. "1,2-dichloro-1,1,2,3,3-pentafluoropropane". GlobalChemMall Database.
  • Alfa Chemistry. "CAS 422-44-6 1,2-Dichloro-1,1,2,3,3-pentafluoropropane". Organofluorine / Alfa Chemistry.
  • Nikon-Trimble Co., Ltd. "Environment Impact Chemical Substance Lists". Green Procurement Guidelines.
  • Mitutoyo. "List of Relevant Chemical Substances". Mitutoyo Environmental Standards.

Sources

Protocols & Analytical Methods

Method

gas chromatography-mass spectrometry protocols for 1,2-dichloro-1,1,2,3,3-pentafluoropropane

Application Note & Protocol: Analytical Methodologies for the Quantification of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) via GC-MS Target Audience: Researchers, analytical chemists, and environmental/drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Analytical Methodologies for the Quantification of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) via GC-MS

Target Audience: Researchers, analytical chemists, and environmental/drug development compliance professionals.

Introduction & Regulatory Context

1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb, CAS 422-44-6) is a highly volatile hydrochlorofluorocarbon traditionally utilized as a precision cleaning solvent, degreaser, and propellant. Due to its significant ozone-depleting potential (ODP) and global warming potential (GWP), its use is strictly regulated. It is a mandatory reporting chemical under the EPA’s EPCRA Section 313[1] and is heavily restricted in global supply chains, appearing on critical compliance frameworks including the Apple Regulated Substances Specification[2] and Dell's Materials Restricted for Use[3].

For laboratories supporting environmental monitoring or electronics manufacturing compliance (e.g., RoHS/REACH), achieving detection limits below 5 ppm is often required[2]. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to isolate, identify, and quantify HCFC-225bb in both solid and aqueous matrices.

Scientific Grounding & Rationale

The primary analytical challenge in quantifying HCFC-225bb lies in its high volatility (boiling point ~50°C) and the presence of structurally similar isomers—namely HCFC-225ca and HCFC-225cb.

  • Sample Introduction Causality: Direct liquid injection of samples is highly discouraged. Injecting liquid solvents creates a massive solvent expansion cloud in the GC inlet that masks highly volatile analytes and degrades the MS filament. Instead, we utilize phase-extraction techniques: Equilibrium Headspace (EPA 5021A) for solid/polymer matrices[4][5] and Purge-and-Trap (EPA 5035) for aqueous matrices[4]. These methods selectively extract volatile organic compounds (VOCs) while leaving the interfering heavy matrix behind.

  • Chromatographic Separation: A mid-polarity cyanopropylphenyl-based capillary column (e.g., DB-624) is selected. The dipole interactions provided by the cyanopropyl groups are critical for achieving baseline resolution between the closely eluting HCFC-225 isomers.

  • Mass Spectrometric Differentiation: Electron Impact (EI) ionization causes distinct fragmentation patterns based on the specific arrangement of fluorine and chlorine atoms on the carbon backbone. By operating the MS in Selected Ion Monitoring (SIM) mode, we can distinguish HCFC-225bb from its isomers by targeting specific cleavage ions rather than relying on retention time alone[6].

Workflow Visualization

GCMS_Workflow cluster_prep Sample Introduction (Phase Extraction) Solid Solid/Polymer (EPA 5021A Headspace) GC Gas Chromatography (DB-624 Column Separation) Solid->GC Liquid Aqueous/Liquid (EPA 5035 Purge & Trap) Liquid->GC MS Mass Spectrometry (EI-SIM Detection) GC->MS Data Data Processing (Isomer Differentiation) MS->Data

GC-MS analytical workflow for HCFC-225bb isolation and quantification.

Data Presentation: Isomer Mass Spectrometry Parameters

To prevent false positives, the MS must be programmed to monitor the specific fragments generated by the structural cleavage of each isomer. The table below summarizes the quantitative parameters required for accurate differentiation.

IsomerIUPAC NameStructural FormulaPrimary Quant Ion (m/z)Secondary Qual Ions (m/z)
HCFC-225bb 1,2-dichloro-1,1,2,3,3-pentafluoropropaneCF₂Cl-CFCl-CHF₂85 ([CF₂Cl]⁺)51, 116
HCFC-225ca 3,3-dichloro-1,1,1,2,2-pentafluoropropaneCF₃-CF₂-CHCl₂83 ([CHCl₂]⁺)85, 119
HCFC-225cb 1,3-dichloro-1,1,2,2,3-pentafluoropropaneCF₂Cl-CF₂-CHFCl85 ([CF₂Cl]⁺)67, 135

Experimental Protocol

Step 5.1: System Self-Validation & Quality Control

A trustworthy protocol must be self-validating. Before analyzing samples, the system must undergo the following checks:

  • MS Tuning: Inject 50 ng of 4-Bromofluorobenzene (BFB). The MS must meet standard EPA 8260 abundance criteria for BFB to ensure accurate mass assignment and relative fragmentation ratios.

  • Internal Standards (IS): Add Fluorobenzene and Chlorobenzene-d5 (at 10 µg/L) to every sample, blank, and standard. The IS corrects for minor fluctuations in extraction efficiency and instrument drift.

  • Surrogate Standards: Add Dibromofluoromethane to all samples prior to extraction. Recovery must fall between 80-120%, validating that the physical extraction (headspace or purge) was successful for that specific matrix.

Step 5.2: Sample Preparation

Option A: Solid/Polymer Matrices (Modified EPA 5021A) [4][5]

  • Accurately weigh 1.0 g of the finely comminuted solid sample into a 20 mL glass headspace vial.

  • Add 5.0 mL of organic-free reagent water (matrix modifier) to facilitate the partitioning of the hydrophobic HCFC-225bb into the headspace.

  • Spike the sample with 10 µL of the IS/Surrogate mixture.

  • Immediately seal the vial with a PTFE-lined silicone septum and aluminum crimp cap.

  • Equilibrate in the headspace autosampler at 80°C for 30 minutes with moderate agitation.

Option B: Aqueous Matrices (Modified EPA 5035) [4]

  • Transfer 5.0 mL of the aqueous sample into a dedicated purge-and-trap sparger.

  • Spike with 10 µL of the IS/Surrogate mixture.

  • Purge the sample with Ultra-High Purity (UHP) Helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

  • Trap the volatilized analytes on a Vocarb 3000 (or equivalent VOC) trap.

  • Desorb the trap by rapidly heating to 250°C for 1 minute, backflushing the analytes directly into the GC inlet.

Step 5.3: GC-MS Instrumental Parameters
  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m length × 0.25 mm ID × 1.4 µm film thickness.

  • Carrier Gas: UHP Helium, constant flow mode at 1.2 mL/min.

  • Inlet: Split mode (ratio 20:1), Temperature 200°C.

  • Oven Temperature Program:

    • Initial hold at 35°C for 5.0 minutes (allows focusing of highly volatile analytes).

    • Ramp 1: 5°C/min to 100°C.

    • Ramp 2: 15°C/min to 220°C, hold for 3.0 minutes to bake out the column.

  • MS Parameters:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV (Electron Impact)

    • Acquisition Mode: SIM (Targeting m/z 85, 51, 83, 119 to capture all HCFC-225 isomers). Dwell time 50 ms per ion.

Step 5.4: Data Processing

Integrate the peak area for m/z 85 at the specific retention time established by the HCFC-225bb calibration standard. Quantify the concentration using a 5-point internal standard calibration curve (linear regression, 1/x weighting, accepted if R² ≥ 0.995).

References

  • Apple Inc. "Apple Regulated Substances Specification - 069-0135-N". Supplier Responsibility. URL: [Link]

  • Dell Technologies. "Dell Materials Restricted for Use Specification - Revision A10". Dell Supply Chain Sustainability. URL: [Link]

  • United States Environmental Protection Agency (US EPA). "Table II. EPCRA Section 313 Chemical List For Reporting Year 2024". Toxics Release Inventory (TRI) Program. URL: [Link]

  • Laube, J. C., et al. "Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca". Atmosphere (MDPI), 2014, 5(2), 361-365. URL: [Link]

  • United States Environmental Protection Agency (US EPA). "SW-846 Test Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis". Hazardous Waste Test Methods / SW-846. URL: [Link]

  • United States Environmental Protection Agency (US EPA). "SW-846 Test Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples". Hazardous Waste Test Methods / SW-846. URL: [Link]

Sources

Application

using 1,2-dichloro-1,1,2,3,3-pentafluoropropane as a precision cleaning solvent

Application Note: Precision Cleaning and Vapor Degreasing Protocol Using 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) Scientific Context & Mechanistic Rationale In the highly regulated fields of drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Cleaning and Vapor Degreasing Protocol Using 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb)

Scientific Context & Mechanistic Rationale

In the highly regulated fields of drug development, medical device manufacturing, and analytical chemistry, the removal of organic soils (e.g., machining oils, silicone lubricants, and lipid residues) from complex geometries is a critical prerequisite for sterilization and system validation. While aqueous cleaning systems are common, they often fail when applied to components with microscopic blind holes, hypotubes, or porous surgical implants due to the high surface tension of water, which prevents deep penetration and risks leaving residual moisture that promotes bioburden[1].

To solve this, fluorinated solvents such as 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) have historically been utilized. As a Senior Application Scientist, I select solvents based on their thermodynamic and physicochemical causality rather than mere convention. The efficacy of HCFC-225bb relies on three mechanistic pillars:

  • Capillary Wetting: With a low surface tension of approximately 16 dynes/cm, HCFC-225bb effortlessly breaks the capillary resistance of tight clearances, ensuring complete surface contact.

  • Particulate Displacement: Its high liquid density (~1.59 g/cm³) provides superior buoyant force, physically lifting and floating sub-micron particulate matter away from the substrate[2].

  • Optimized Solvency: HCFC-225bb exhibits a Kauri-Butanol (Kb) value of roughly 31. This moderate solvency provides enough chemical energy to dissolve non-polar lipids and fluorinated greases without attacking or swelling delicate polymers (e.g., PEEK, PTFE) commonly used in medical devices[3].

Regulatory Notice: HCFC-225bb is classified as a Class II Ozone Depleting Substance (ODS). Its production and use have been globally phased out under the Montreal Protocol and the US Clean Air Act (effective 2015)[4]. Therefore, this protocol is strictly intended for legacy system validation, analytical reference standard extractions, or exempted critical aerospace/medical applications where historical data requires exact replication[4].

Physicochemical Properties

The following quantitative data dictates the operational parameters of the vapor degreasing protocol[2].

PropertyValueOperational Implication
Chemical Formula C₃HCl₂F₅Halogenation provides non-flammability.
CAS Registry Number 422-44-6Unique identifier for the "bb" isomer.
Boiling Point (760 Torr) 56.3 °CLow enough to prevent thermal damage to parts; high enough to minimize room-temperature evaporative loss.
Liquid Density (20 °C) 1.5886 g/cm³High density enables aggressive particulate displacement.
Kauri-Butanol (Kb) Value ~ 31Balances soil dissolution with broad material compatibility.

Process Visualization: Closed-Loop Vapor Degreasing

The following diagram illustrates the thermodynamic workflow of a standard two-sump vapor degreaser utilizing HCFC-225bb.

VaporDegreaserLoop cluster_process Component Cleaning Workflow cluster_solvent Solvent Distillation Loop Start Contaminated Part Boil Boil Sump (56.3°C) Start->Boil Rinse Ultrasonic Rinse (Pure Solvent) Boil->Rinse BoilVapor Vapor Generation Boil->BoilVapor Heat Rinse->Boil Overflow Vapor Vapor Zone (Condensation) Rinse->Vapor Dry Freeboard Drying Vapor->Dry Coils Cooling Coils (Condensation) BoilVapor->Coils Rises WaterSep Water Separator Coils->WaterSep Liquid WaterSep->Rinse Pure Distillate

Figure 1: Closed-loop vapor degreasing workflow and solvent distillation cycle for HCFC-225bb.

Experimental Protocol: Vapor Degreasing & Validation

To ensure scientific integrity, this protocol is designed as a self-validating system . The process relies on thermal equilibrium to dictate cleaning time, and gravimetric analysis to prove efficacy.

Phase 1: System Calibration & Preparation
  • Ventilation & PPE: Ensure the vapor degreaser is located under a local exhaust ventilation hood. Operators must wear solvent-resistant nitrile gloves and safety goggles.

  • Thermal Calibration: Set the primary boil sump heating elements to maintain a rolling boil at exactly 56.3 °C [2].

  • Vapor Trap Activation: Activate the primary cooling coils (chilled to 5 °C). This creates a sharp thermal inversion layer, trapping the dense HCFC-225bb vapors within the machine and preventing atmospheric loss.

Phase 2: The Vapor Degreasing Cycle
  • Gross Soil Removal (Boil Sump): Lower the contaminated component (e.g., a stainless steel hypotube) into the boil sump for 3 minutes.

    • Causality: The rolling boiling action provides mechanical scrubbing, while the hot solvent rapidly dissolves heavy lipid and oil burdens.

  • Particulate Displacement (Ultrasonic Rinse Sump): Transfer the component to the ultrasonic rinse sump for 2 minutes.

    • Causality: This sump continuously receives pure, freshly distilled solvent from the cooling coils. Activating the 40 kHz ultrasonic transducers creates cavitation bubbles. Because HCFC-225bb is highly dense, the implosion of these bubbles generates significant mechanical force, dislodging sub-micron particles from blind holes[1].

  • Final Pure Rinse (Vapor Zone): Slowly elevate the component into the vapor zone (just above the boiling liquid) and hold.

    • Causality: Because the component is cooler than the 56.3 °C vapor, pure HCFC-225bb vapor condenses directly onto the metal. This provides a continuous rinse of virgin solvent. This step is self-limiting: once the component's thermal mass absorbs enough heat to reach 56.3 °C, condensation naturally ceases. This physical phenomenon dictates the exact moment the part is fully rinsed.

  • Freeboard Drying: Raise the component into the freeboard zone (above the cooling coils) for 1 minute. The residual low-surface-tension solvent will flash-evaporate, leaving a completely dry part.

Phase 3: System Validation via Non-Volatile Residue (NVR) Testing

Visual inspection is insufficient for drug development or critical medical devices. The cleaning protocol must be gravimetrically validated.

  • Extraction: Flush the cleaned component with 50 mL of virgin, laboratory-grade HCFC-225bb into a pre-weighed, desiccated glass beaker.

  • Evaporation: Evaporate the solvent flush in a fume hood at room temperature until completely dry.

  • Quantification: Reweigh the beaker using a microbalance. Calculate the delta mass. A successful, self-validated cleaning cycle will yield an NVR of <1 mg/ft² of component surface area[4].

References

  • 1,2-Dichloro-1,1,2,3,3-pentafluoropropane - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL:[Link]

  • Vapor Degreasing — Changing Perspectives in Medical Device Cleaning Source: US Tech URL:[Link]

  • What Is a 'Kb Value' and What Does It Mean? Source: MicroCare URL:[Link]

  • Replacement of Hydrochlorofluorocarbon (HCFC) -225 Solvent for Cleaning Source: NASA Technical Reports Server URL:[Link]

Sources

Method

Advanced Catalytic Hydrodechlorination of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb)

Executive Summary The global phase-out of ozone-depleting substances (ODS) has necessitated the development of robust synthetic pathways for hydrofluorocarbons (HFCs)[1]. 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The global phase-out of ozone-depleting substances (ODS) has necessitated the development of robust synthetic pathways for hydrofluorocarbons (HFCs)[1]. 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) is a critical halogenated intermediate[2]. Through highly selective catalytic hydrodechlorination, HCFC-225bb is converted into 1,1,2,3,3-pentafluoropropane (HFC-245ea) , a zero-ozone-depletion-potential (ODP) compound utilized as a specialty solvent, a precursor for hydrofluoroolefins (HFOs), and a next-generation propellant in pharmaceutical metered-dose inhalers[3].

This application note details a continuous-flow, self-validating protocol for the vapor-phase hydrodechlorination of HCFC-225bb, emphasizing mechanistic causality, catalyst selection, and real-time analytical quality control.

Mechanistic Principles of Selective Hydrodechlorination

The primary challenge in the hydrodehalogenation of highly fluorinated alkanes is achieving complete C–Cl bond cleavage without triggering hydrodefluorination (C–F bond cleavage). The C–F bond possesses a significantly higher dissociation energy (~116 kcal/mol) compared to the C–Cl bond (~81 kcal/mol).

To exploit this thermodynamic differential, Palladium on Carbon (Pd/C) is utilized as the catalyst[4]. Palladium features an optimal d -band center that facilitates the dissociative chemisorption of hydrogen gas ( H2​ ) at moderate temperatures. The mechanism proceeds sequentially:

  • Activation : H2​ dissociates on the Pd surface to form active Pd-H species.

  • Adsorption & Primary Cleavage : HCFC-225bb adsorbs onto the catalyst. The first C–Cl bond is cleaved, forming a surface-bound radical/anionic intermediate.

  • Secondary Cleavage & Hydride Transfer : The adjacent C–Cl bond is subsequently cleaved, followed by rapid hydride transfer from the Pd surface to the carbon backbone, yielding HFC-245ea and releasing HCl gas as a by-product.

Mechanism Step1 HCFC-225bb Adsorption on Pd Surface Step3 First C-Cl Cleavage (Radical/Anion Intermediate) Step1->Step3 Activation Step2 H2 Dissociation (Pd-H Formation) Step2->Step3 Activation Step4 Second C-Cl Cleavage & Hydride Transfer Step3->Step4 Sequential Dechlorination Step5 Desorption of HFC-245ea and HCl By-product Step4->Step5 Product Release

Surface reaction mechanism for Pd-catalyzed hydrodechlorination of HCFC-225bb.

Quantitative Process Parameters

To prevent the formation of under-reduced mono-chloro intermediates or over-reduced oligomers, the reaction parameters must be tightly controlled. The following table summarizes the optimized conditions for continuous vapor-phase reduction[5].

ParameterOptimal ValueMechanistic Causality & Engineering Rationale
Temperature 150 °CMaximizes C–Cl cleavage kinetics while remaining below the activation energy threshold for C–F bond hydrodefluorination.
H2​ :HCFC Ratio 3:1 (Molar)A stoichiometric excess ensures complete double dechlorination and suppresses the formation of carbonaceous deposits on the catalyst.
Catalyst 1 wt% Pd/CPalladium provides the ideal electronic environment for H2​ dissociation without requiring extreme thermal input.
Contact Time 15 secondsProvides sufficient residence time to convert all transient mono-chloro intermediates fully into HFC-245ea.
System Pressure 1.5 atmA slight positive pressure enhances H2​ surface coverage on the Pd catalyst bed and drives continuous flow.

Self-Validating Experimental Protocol

This protocol integrates a closed-loop feedback system. By utilizing inline Gas Chromatography-Flame Ionization Detection (GC-FID) and real-time pH monitoring, the system inherently validates its own performance, ensuring high-purity yields suitable for pharmaceutical and specialty chemical applications.

Phase 1: Catalyst Preparation and System Purging
  • Reactor Loading : Load 10 g of 1 wt% Pd/C catalyst into a continuous-flow Inconel tubular reactor.

    • Causality: Inconel is utilized instead of standard stainless steel to prevent severe chloride-induced stress corrosion cracking from the HCl by-product.

  • Deoxygenation : Purge the system with ultra-high purity N2​ at 50 mL/min for 30 minutes to displace all ambient oxygen, preventing explosive mixtures.

  • Catalyst Activation : Introduce a 10% H2​ in N2​ stream at 200 °C for 4 hours.

    • Causality: Diluting the H2​ prevents a rapid, highly exothermic reduction of surface palladium oxides (PdO) to zero-valent palladium ( Pd0 ). An uncontrolled exotherm would cause the sintering of Pd nanoparticles, drastically reducing the active surface area.

Phase 2: Vaporization and Reaction Execution
  • Thermal Equilibration : Adjust the reactor bed to the operational temperature of 150 °C.

  • Vaporization : Pump liquid HCFC-225bb (Boiling point 56.3 °C[6]) into a pre-heater set to 85 °C to ensure complete phase transition to vapor.

  • Gas Mixing : Introduce the vaporized HCFC-225bb into the mixing chamber alongside H2​ gas, strictly maintaining a 3:1 molar ratio.

  • Catalytic Conversion : Pass the mixed gas stream through the catalytic bed with a controlled space velocity to achieve a contact time of exactly 15 seconds.

Phase 3: Self-Validating Quality Control & Downstream Processing
  • Inline GC-FID Monitoring : Route a 1% slipstream of the reactor effluent directly to the inline GC-FID.

    • Self-Validation Check: If the GC-FID detects >0.5% of mono-chloro intermediates (e.g., HCFC-235 isomers), the system's logic controller must automatically increase the H2​ feed by 10% or increase the bed temperature by 5 °C to drive the reaction to completion.

  • Condensation : Pass the main effluent through a chilled condenser set to -20 °C. The fully hydrogenated HFC-245ea will condense into the primary collection vessel.

  • Acid Scrubbing : Route the remaining non-condensable gases (excess H2​ and HCl) through a 10% w/v KOH alkaline scrubber.

  • Self-Validation Check: Monitor the pH of the scrubber solution. A steady decline in pH confirms active, stoichiometric dechlorination (HCl generation). Replace the solution when pH drops below 8.0. Causality: KOH is preferred over NaOH due to the higher aqueous solubility of the resulting KCl salt, preventing crystalline blockages in the exhaust lines.

ReactorSetup H2 H2 Gas Feed Mixer Gas Mixing Chamber H2->Mixer Feed HCFC-225bb Feed (Vaporized) Feed->Mixer Reactor Catalytic Bed Reactor (Pd/C, 150°C) Mixer->Reactor Mixed Gas Stream Cooler Condenser (-20°C) Reactor->Cooler HFC-245ea + HCl + H2 GC Inline GC-FID (Validation) Reactor->GC Sampling Scrubber Alkaline Scrubber (HCl Removal) Cooler->Scrubber Gas Phase (HCl, H2) Product HFC-245ea Collection Cooler->Product Liquid Phase GC->Reactor Feedback Loop

Continuous flow reactor setup with inline GC-FID for self-validating feedback.

References

  • Title : 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) Properties Source : CAS Common Chemistry URL :[Link]

  • Title: Direct conversion of HCFC 225ca/cb mixture to HFC 245cb and HFC 1234yf (US20070096053A1)
  • Title : The development of environmentally acceptable fluorocarbons Source : Taylor & Francis (Critical Reviews in Toxicology) URL :[Link]

  • Title : Microbial degradation of hydrochlorofluorocarbons in soils and sediments Source : ResearchGate URL :[Link]

  • Title: Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene (WO2015092211A1)

Sources

Application

Application Profile: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane as a Niche Solvent for NMR Spectroscopy

Introduction: Exploring the Potential of a Specialty Fluorinated Solvent in NMR Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Exploring the Potential of a Specialty Fluorinated Solvent in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. The choice of solvent is critical, as it must dissolve the analyte without interfering with its spectral signals. While standard deuterated solvents like chloroform-d and DMSO-d6 are workhorses in the field, there is a growing need for specialty solvents with unique properties for challenging analytes. 1,2-dichloro-1,1,2,3,3-pentafluoropropane, a hydrochlorofluorocarbon (HCFC), presents an interesting case for investigation as a niche NMR solvent, particularly for fluorinated molecules and applications requiring a non-protonated, inert medium.

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the potential application of 1,2-dichloro-1,1,2,3,3-pentafluoropropane in NMR spectroscopy. It consolidates the available physicochemical data, outlines safety and handling protocols, and provides a framework for sample preparation, while also clearly delineating the current gaps in publicly available spectral data for this specific compound.

Physicochemical Properties: A Comparative Overview

Direct experimental data for 1,2-dichloro-1,1,2,3,3-pentafluoropropane (CAS 422-44-6) is sparse in the literature. However, data for its isomers, collectively known as HCFC-225, provide valuable insights into its expected physical characteristics. These compounds are generally colorless, nonflammable liquids with low boiling points and densities greater than water.[1][2][3]

PropertyValue (for related isomers)Source(s)
Molecular Formula C₃HCl₂F₅[4][5]
Molecular Weight 202.94 g/mol [4][5]
Appearance Colorless liquid[1][2]
Boiling Point ~51-56 °C[3][6]
Density ~1.56 g/mL at 25 °C[3][6]
Water Solubility Slightly soluble/Insoluble[1]

Note: The properties listed above are for isomers such as 1,1-dichloro-1,2,2,3,3-pentafluoropropane and 1,3-dichloro-1,1,2,2,3-pentafluoropropane and should be considered as approximations for 1,2-dichloro-1,1,2,3,3-pentafluoropropane.

Safety and Handling: A Prudent Approach to a Halogenated Compound

As a halogenated hydrocarbon, 1,2-dichloro-1,1,2,3,3-pentafluoropropane requires careful handling to minimize exposure and environmental impact. It is crucial to consult the Safety Data Sheet (SDS) for the specific isomer being used. General safety precautions include:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A lab coat is essential.

  • First Aid Measures:

    • Inhalation: Move to fresh air. Seek medical attention if breathing difficulties occur.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Due to its potential impact on the ozone layer, release into the atmosphere should be avoided.[4]

NMR Spectroscopy with 1,2-Dichloro-1,1,2,3,3-pentafluoropropane: A Theoretical and Practical Guide

The primary appeal of using this solvent in NMR lies in its fluorine content and lack of protons, making it a potentially excellent medium for ¹H NMR of non-fluorinated compounds and for ¹⁹F NMR studies.

Advantages of Fluorinated Solvents in NMR

Fluorine (¹⁹F) is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[7] This leads to several advantages:

  • High Sensitivity: Allows for the analysis of low-concentration samples.

  • Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, which minimizes signal overlap and makes it highly sensitive to the local electronic environment.[7][8]

  • Clean Background in ¹H NMR: A fully fluorinated and chlorinated solvent like this will not contribute signals to the ¹H NMR spectrum, providing a clear window for analyte signals.

Expected NMR Spectral Properties: An Estimation
  • ¹H NMR: In its non-deuterated form, 1,2-dichloro-1,1,2,3,3-pentafluoropropane possesses a single proton. This would result in a complex multiplet in the ¹H NMR spectrum due to coupling with adjacent fluorine atoms (²J-HF and ³J-HF couplings). The exact chemical shift is difficult to predict but would likely appear downfield. For practical use as a solvent for ¹H NMR, a deuterated version would be necessary to avoid a large solvent signal obscuring the analyte's spectrum. Our research indicates that a deuterated version of this solvent is not commonly available.

  • ¹³C NMR: The molecule contains three carbon atoms in different chemical environments, which would lead to three distinct signals in the ¹³C NMR spectrum. These signals would exhibit complex splitting patterns due to one- and two-bond couplings with fluorine (¹J-CF and ²J-CF). Based on data for similar compounds, the chemical shifts are expected in the range of approximately 90-130 ppm.

  • ¹⁹F NMR: The five fluorine atoms are in three distinct chemical environments, which would result in three signals in the ¹⁹F NMR spectrum. These signals would show complex splitting due to homonuclear (²J-FF, ³J-FF) and heteronuclear (²J-HF) coupling. The chemical shifts would be highly dependent on the specific electronic environment of each fluorine atom.[9][10]

Solubility Profile: A Mixed-Polarity Solvent

The presence of both chlorine and fluorine atoms gives 1,2-dichloro-1,1,2,3,3-pentafluoropropane a unique polarity profile. It is expected to be a good solvent for a range of organic compounds, particularly those with some degree of fluorination or chlorination.

  • General Expectations: It is likely to be miscible with many common organic solvents. Its ability to dissolve a wide range of drug-like molecules would need to be determined empirically. Fluorinated solvents can be particularly effective at dissolving fluorinated pharmaceuticals, which often have limited solubility in traditional organic solvents.[11]

  • Known Solubilities: The HCFC-225 solvent mixture (of which dichloropentafluoropropane isomers are components) has been shown to be a good solvent for polymers such as poly(methyl methacrylate) (PMMA), poly(ethylene terephthalate) (PET), and polyamides.[5]

Protocols for NMR Sample Preparation

The following are generalized protocols for preparing NMR samples using 1,2-dichloro-1,1,2,3,3-pentafluoropropane. It is imperative to first test the solubility of the analyte in the solvent before preparing the final NMR sample.

Protocol 1: Basic Sample Preparation for ¹³C and ¹⁹F NMR

This protocol is suitable for acquiring ¹³C and ¹⁹F NMR spectra where the presence of the solvent's own ¹H signal is not a concern.

Materials:

  • Analyte of interest

  • 1,2-dichloro-1,1,2,3,3-pentafluoropropane

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Filtration system (e.g., pipette with a cotton plug)

Procedure:

  • Determine Analyte Concentration:

    • For ¹³C NMR, aim for a concentration of 10-50 mg of the analyte in 0.6-0.7 mL of solvent.[2]

    • For ¹⁹F NMR, a lower concentration of 1-10 mg in 0.6-0.7 mL of solvent is often sufficient due to the high sensitivity of the ¹⁹F nucleus.[12]

  • Dissolution:

    • Weigh the desired amount of analyte into a clean, dry vial.

    • Add the appropriate volume of 1,2-dichloro-1,1,2,3,3-pentafluoropropane.

    • Use a vortex mixer to ensure complete dissolution. Gentle warming may be applied if necessary, but be mindful of the solvent's low boiling point.

  • Filtration and Transfer:

    • To remove any particulate matter, filter the solution through a pipette containing a small plug of cotton or glass wool directly into a 5 mm NMR tube.

  • Capping and Labeling:

    • Cap the NMR tube securely and label it clearly.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • As there is no deuterium signal for locking, an external lock or a lockless acquisition method will be required. Modern spectrometers are capable of performing experiments without a lock signal.

    • Acquire the ¹³C or ¹⁹F NMR spectrum using appropriate parameters.

G cluster_prep Sample Preparation cluster_transfer Filtration & Transfer cluster_acq Data Acquisition weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter cap Cap and Label filter->cap insert Insert into Spectrometer cap->insert setup Setup Lockless Acquisition insert->setup acquire Acquire Spectrum setup->acquire

Caption: Workflow for NMR sample preparation using 1,2-dichloro-1,1,2,3,3-pentafluoropropane.

Protocol 2: Considerations for ¹H NMR

As previously mentioned, the non-deuterated form of this solvent is generally unsuitable for ¹H NMR of most analytes. However, if the analyte's protons resonate in a region far from the solvent's proton signal, or if the analyte concentration is very high, it may be possible to acquire a spectrum.

Key Considerations:

  • Solvent Signal: A large solvent signal will be present in the spectrum. Techniques such as solvent suppression may be necessary.

  • Dynamic Range: The high intensity of the solvent peak can make it difficult to detect small analyte signals.

  • Locking: The absence of a deuterium signal will require a lockless acquisition.

Caption: Decision tree for using 1,2-dichloro-1,1,2,3,3-pentafluoropropane in ¹H NMR.

Conclusion and Future Outlook

1,2-dichloro-1,1,2,3,3-pentafluoropropane holds potential as a specialty solvent for NMR spectroscopy, particularly for applications involving fluorinated compounds or when a non-protonated medium is desired for ¹³C and ¹⁹F NMR. Its unique solubility characteristics may prove advantageous for analytes that are poorly soluble in common NMR solvents.

However, the significant lack of publicly available NMR spectral data for this specific isomer and the apparent absence of a commercially available deuterated version are major limitations to its widespread adoption. Further research is needed to fully characterize its NMR properties and to explore its solubility profile with a broader range of chemical classes. This document provides a foundational guide for researchers willing to explore the utility of this solvent, emphasizing the need for preliminary solubility testing and careful consideration of its spectral properties in the absence of established data.

References

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information for: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,2-Dichloro-1,1,3,3,3-pentafluoropropane. Retrieved March 12, 2026, from [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • ElectronicsAndBooks. (1997). 13C NMR studies of hydrochlorofluoropropanes and chlorofluoropropanes.
  • PMC. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved April 28, 2025, from [Link]

  • ResearchGate. (n.d.). (A) Comparison of solubility differences between fluorinated and chlorinated matched pairs. Retrieved from [Link]

  • PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Wiley. (n.d.).
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 9, 2022, from [Link]

  • SpectraBase. (n.d.). 1,2-Dichloroethane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed. (2004). Dichloropentafluoropropanes as solvents for size exclusion chromatography. Retrieved February 13, 2004, from [Link]

Sources

Method

extraction protocols utilizing 1,2-dichloro-1,1,2,3,3-pentafluoropropane in organic synthesis

Title: Application Note: Advanced Biphasic Extraction Protocols Utilizing 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) in Organic Synthesis Introduction & Scientific Context In the realm of complex organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Advanced Biphasic Extraction Protocols Utilizing 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) in Organic Synthesis

Introduction & Scientific Context

In the realm of complex organic synthesis, particularly involving highly fluorinated intermediates or fluorous biphasic catalysis, the selection of an appropriate extraction solvent is paramount. 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (commonly referred to by its isomer family designation HCFC-225, specifically HCFC-225bb, CAS 422-44-6) is a specialized halogenated organic compound[1]. Characterized by its unique molecular structure containing both chlorine and fluorine atoms, it was historically developed as a high-performance alternative to CFC-113[2]. Today, it serves as a powerful tool for drug development professionals and synthetic chemists who require orthogonal phase separation strategies.

Mechanistic Causality: Why HCFC-225bb?

The efficacy of 1,2-dichloro-1,1,2,3,3-pentafluoropropane in liquid-liquid extraction (LLE) is governed by three critical physicochemical properties:

  • High Density (1.5886 g/cm³): Unlike common organic solvents (e.g., ethyl acetate, hexane) that float on water, HCFC-225bb forms the lower phase in an aqueous biphasic system[3]. This causality is crucial: it allows for rapid, gravity-driven phase settling and easy bottom-draining from a separatory funnel, significantly reducing emulsion formation and processing time[4].

  • Low Boiling Point (56.3 °C): The low boiling point ensures that the solvent can be rapidly removed under mild reduced pressure[3]. This prevents the thermal degradation of sensitive pharmaceutical intermediates during the concentration step.

  • Fluorous Affinity: The pentafluoropropane backbone provides exceptional solvation for perfluorinated tags and fluorinated target molecules. This enables "fluorous biphasic extraction," an orthogonal strategy where the target partitions selectively into the fluorous phase, leaving non-fluorinated impurities in the organic or aqueous phase[4].

Physicochemical Profile

The following table summarizes the quantitative data driving the experimental choices in our protocols.

PropertyValueCausality in Extraction Workflow
Molecular Formula C3HCl2F5Fluorine content drives selective partitioning of fluorous-tagged molecules[1].
Molecular Weight 202.94 g/mol Contributes to the high density of the liquid phase[1].
Boiling Point 56.3 °C (at 760 Torr)Enables low-temperature solvent recovery, protecting thermolabile products[3].
Density 1.5886 g/cm³ (at 20 °C)Ensures the solvent forms the bottom layer, facilitating rapid phase separation[3].
Flammability Non-flammableEnhances laboratory safety during aggressive agitation and distillation[4].

Extraction Workflow Visualization

G A Reaction Mixture (Aqueous/Organic) B Add HCFC-225bb (1,2-dichloro-1,1,2,3,3-pentafluoropropane) A->B C Biphasic Separation (Density: ~1.59 g/cm³) B->C D Upper Phase (Aqueous/Light Organics) C->D Decant/Discard E Lower Fluorous Phase (HCFC-225bb + Target) C->E Extract F Evaporation / Distillation (bp: 56.3 °C) E->F Heat G Isolated Fluorinated Product F->G Residue H Recovered HCFC-225bb (Recycled) F->H Distillate H->B Closed-loop reuse

Workflow for fluorous biphasic extraction and solvent recycling using HCFC-225bb.

Detailed Experimental Protocols

As a self-validating system, these protocols include built-in analytical checks to ensure both extraction efficiency and solvent integrity.

Protocol A: Liquid-Liquid Extraction of Fluorinated Intermediates Objective: To selectively extract a fluorinated target molecule from a crude aqueous/organic reaction mixture.

  • Reaction Quenching: Quench the crude reaction mixture with an appropriate aqueous buffer (e.g., saturated NaHCO₃) to neutralize reactive species and adjust the pH. (Causality: Proper pH adjustment prevents the ionization of the target, ensuring it remains in its neutral, lipophilic/fluorophilic state for optimal extraction[4].)

  • Solvent Addition: Add an equal volume of 1,2-dichloro-1,1,2,3,3-pentafluoropropane to the reaction vessel.

  • Mass Transfer (Agitation): Vigorously stir or shake the biphasic mixture for 5–10 minutes. (Causality: High-shear agitation maximizes the interfacial surface area between the aqueous and fluorous phases, driving the target molecule into the highly dense HCFC-225bb phase.)

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow 5 minutes for phase settling. The high density (1.5886 g/cm³) of the solvent will cause it to rapidly form the bottom layer[3].

  • Collection: Drain the lower HCFC-225bb layer into a clean Erlenmeyer flask.

  • Back-Extraction: Add a half-volume of fresh HCFC-225bb to the remaining aqueous/organic upper layer, agitate, settle, and combine the lower extracts.

  • System Validation (Efficiency Check): Analyze a 1 mL aliquot of the upper aqueous phase via Thin-Layer Chromatography (TLC) or ¹⁹F-NMR. Self-Validation: The complete absence of the fluorinated target in the upper phase confirms 100% extraction efficiency.

  • Drying & Concentration: Dry the combined fluorous extracts over anhydrous sodium sulfate (Na₂SO₄) and filter. Concentrate the filtrate using a rotary evaporator at 30 °C under reduced pressure (approx. 150–200 mbar) to isolate the target compound.

Protocol B: Closed-Loop Solvent Recovery and Recycling Objective: To recover and purify HCFC-225bb for reuse, mitigating environmental impact and complying with ozone-depleting substance (ODS) regulations[1][2].

  • Distillation Setup: Equip a fractional distillation apparatus with a chilled condenser (coolant set to 5 °C to prevent vapor loss of the highly volatile solvent).

  • Thermal Processing: Transfer the collected waste solvent (from the rotary evaporator traps) into the boiling flask. Gently heat the flask in a water bath set to 65–70 °C.

  • Collection: Collect the distillate boiling precisely at 56.3 °C[3].

  • System Validation (Purity Check): Prior to reuse, verify the purity of the distilled 1,2-dichloro-1,1,2,3,3-pentafluoropropane via Gas Chromatography-Mass Spectrometry (GC-MS) or by measuring its refractive index. Self-Validation: A purity of >99% ensures that no cross-contamination will occur in subsequent synthetic steps.

  • Storage: Store the recovered solvent over 3Å molecular sieves in a tightly sealed amber bottle.

Environmental and Regulatory Grounding

Because 1,2-dichloro-1,1,2,3,3-pentafluoropropane contains chlorine, it is classified as an ozone-depleting substance and is subject to strict environmental regulations under the Montreal Protocol[1][2]. Its use in modern laboratories is typically restricted to specialized research exemptions or closed-loop industrial systems where atmospheric release is completely prevented. Researchers must consult local environmental health and safety (EHS) guidelines before scaling up these protocols.

References

  • Title: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane Source: CAS Common Chemistry URL: [Link]

  • Title: HCFC-225 as a Drop-in Alternative to CFC-113: Update on its Applications Source: P2 InfoHouse URL: [Link]

  • Title: Development of Flow Type Cesium Removing Device Using Fluorinated Solvent Source: MATEC Web of Conferences URL: [Link]

Sources

Application

1,2-dichloro-1,1,2,3,3-pentafluoropropane in experimental aerosol propellant formulations

Application Note: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane in Experimental Aerosol Propellant Formulations Introduction & Mechanistic Rationale In the development of pressurized metered-dose inhalers (pMDIs) and special...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane in Experimental Aerosol Propellant Formulations

Introduction & Mechanistic Rationale

In the development of pressurized metered-dose inhalers (pMDIs) and specialized technical aerosols, maintaining the physical stability of a suspension is a paramount challenge. Active pharmaceutical ingredients (APIs) and solid excipients typically possess crystal densities between 1.15 and 1.40 g/cm³[1]. Modern hydrofluoroalkane (HFA) propellants, such as HFC-134a, have lower liquid densities (e.g., 1.22 g/cm³), which inevitably leads to the rapid gravitational sedimentation of suspended particles[1].

To counteract this, formulation scientists employ density-matching techniques . 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (commonly designated as the isomer HCFC-225ba) serves as an exceptional high-density model cosolvent in experimental aerosol formulations[2]. By blending this halogenated compound (density ~1.59 g/cm³) with lighter base propellants, researchers can precisely match the continuous phase density to the dispersed API, effectively neutralizing Stokes' Law settling velocities and preventing phase separation[3]. Furthermore, its relatively high boiling point makes it a potent vapor pressure depressant, allowing formulators to modulate the thermodynamic phase behavior of the aerosol system[4].

Regulatory Context: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane is a Class II ozone-depleting substance. Its commercial use was phased out under the Montreal Protocol and the US Clean Air Act, effective January 1, 2015[5]. Consequently, its modern utility is strictly confined to closed-system experimental R&D as a model compound for studying density-matching dynamics and high-density propellant behaviors[6].

Physicochemical Profiling

Understanding the physical properties of 1,2-dichloro-1,1,2,3,3-pentafluoropropane is critical for calculating ideal blend ratios. The data below summarizes the parameters that dictate its behavior in a pressurized system.

PropertyValueCausality in Formulation Design
Molecular Formula C₃HCl₂F₅High degree of halogenation provides exceptional density and renders the compound non-flammable[2].
Molecular Weight 202.94 g/mol High molecular weight contributes to low volatility, acting as a vapor pressure depressant when blended with HFAs[2].
Boiling Point 56.3 °C (at 760 Torr)Remains a stable liquid at room temperature; facilitates easy solubilization of surfactants prior to pressure filling[2].
Liquid Density 1.5886 g/cm³ (at 20 °C)The primary mechanistic driver for formulation. Its high density enables precise matching of the propellant blend to heavy API particles[2].
Solvency (KB Value) < 30Low Kauri-Butanol value ensures it acts as a non-solvent for most APIs (preserving the suspension) while still dissolving lipophilic surfactants[7].

Mechanistic Workflows & Visualizations

The physical stability of a suspension aerosol is governed by Stokes' Law . The sedimentation velocity ( v ) is directly proportional to the density difference between the dispersed particles ( ρp​ ) and the continuous liquid phase ( ρf​ ). If ρp​>ρf​ , sedimentation occurs. By titrating 1,2-dichloro-1,1,2,3,3-pentafluoropropane into an HFC-134a base, the bulk density of the continuous phase ( ρf​ ) is elevated to exactly match ρp​ , reducing the sedimentation velocity to zero[1].

DensityMatching API Micronized API (ρ ≈ 1.30 g/cm³) Stable Stable Suspension (Zero Sedimentation) API->Stable Dispersed Phase Propellant HFC-134a (ρ ≈ 1.22 g/cm³) Blend Density-Matched Blend (ρ ≈ 1.30 g/cm³) Propellant->Blend Base Phase Cosolvent 1,2-Dichloro-... (ρ ≈ 1.59 g/cm³) Cosolvent->Blend Density Modifier Blend->Stable Neutralizes Gravity

Caption: Mechanism of density matching using 1,2-dichloro-1,1,2,3,3-pentafluoropropane to prevent API sedimentation.

Experimental Protocols

Protocol A: Preparation of a Density-Matched Suspension Aerosol (Model System)

Objective: To formulate a physically stable, non-sedimenting API suspension using 1,2-dichloro-1,1,2,3,3-pentafluoropropane as a density modifier. Self-Validating Mechanism: The protocol incorporates real-time optical phase analysis using a specialized heavy-walled glass aerosol vessel to validate suspension stability before advancing to actuator testing.

Step-by-Step Methodology:

  • API Characterization: Determine the exact true density of the micronized model API (e.g., a surrogate powder) using helium pycnometry. Let this value be DAPI​ .

  • Blend Calculation: Calculate the required mass fraction of 1,2-dichloro-1,1,2,3,3-pentafluoropropane ( x ) and HFC-134a ( 1−x ) to achieve a bulk density equal to DAPI​ . Use the ideal mixing rule for the initial estimate: 1/Dblend​=x/DHCFC​+(1−x)/DHFC​ .

  • Surfactant Solubilization: In a chilled stainless-steel compounding vessel (maintained at 4 °C to minimize volatilization), dissolve 0.1% w/w surfactant (e.g., oleic acid) into the calculated volume of the density modifier. The superior solvency of the HCFC compared to pure HFAs facilitates complete surfactant dissolution without degrading the API[3].

  • API Dispersion: Slowly add the micronized API to the mixture. Homogenize using a high-shear mixer at 5,000 RPM for 5 minutes to break up cohesive agglomerates[8].

  • Transfer and Crimping: Transfer the homogenized concentrate into a heavy-walled glass aerosol vial. Immediately place the continuous metering valve over the vial opening and crimp securely.

  • Propellant Addition (Pressure Fill): Inject the calculated mass of HFC-134a through the valve stem using a high-pressure burette.

  • Validation (Optical Phase Analysis): Vigorously shake the glass vial and place it in a temperature-controlled water bath at 20 °C. Monitor the suspension optically. A successfully density-matched system will exhibit zero sedimentation or creaming over a 24-hour observation period[1]. If phase separation occurs, the cosolvent ratio must be iteratively adjusted.

Workflow Start API & Surfactant Preparation Mix Dissolve in HCFC-225ba (High-Shear Mixing) Start->Mix Chill to 4°C Crimp Transfer to Glass Vial & Crimp Valve Mix->Crimp Homogenized Concentrate Fill Pressure Fill HFC-134a Propellant Crimp->Fill Sealed System Test Optical Phase Analysis (Validation) Fill->Test Equilibrate at 20°C

Caption: Step-by-step workflow for pressure-filling experimental density-matched aerosols.

Protocol B: Vapor Pressure Profiling of Propellant Blends

Objective: To empirically validate the vapor pressure depression caused by the addition of 1,2-dichloro-1,1,2,3,3-pentafluoropropane. Self-Validating Mechanism: Empirical pressure readings are cross-referenced against theoretical values calculated via Raoult's Law[4]. Deviations indicate non-ideal mixing behaviors requiring activity coefficient corrections.

Step-by-Step Methodology:

  • Connect the crimped glass vial containing the propellant blend to a calibrated Bourdon tube pressure gauge via a specialized Luer-lock valve adapter.

  • Submerge the vial in a thermostatic water bath to ensure uniform temperature distribution.

  • Equilibrate the system at 20 °C, 25 °C, and 30 °C, allowing 15 minutes per stage. Record the equilibrium vapor pressure at each interval.

  • Validation: Calculate the theoretical total vapor pressure ( Ptotal​ ) using Dalton's and Raoult's Laws: Ptotal​=(XA​⋅PA∘​)+(XB​⋅PB∘​) , where X is the mole fraction and P∘ is the vapor pressure of the pure component[4]. Compare the empirical data to the theoretical model to validate the thermodynamic stability of the experimental aerosol.

References

  • CAS Common Chemistry . "1,2-Dichloro-1,1,2,3,3-pentafluoropropane." American Chemical Society. Available at:[Link]

  • Advances in Metered Dose Inhaler Technology: Formulation Development. National Center for Biotechnology Information (PMC).
  • Formulating Drugs for Inhalers and Stability Issues. Eurasian Chemico-Technological Journal.
  • Molecular Modelling Particulate Interactions in Metered Dose Inhaler Suspension Formulations. White Rose eTheses Online.
  • Updated Facts On 2015 HCFC-225 Usage Ban. Techspray.
  • Updated Facts on 2015 HCFC-225 Usage Ban. Tech Briefs.
  • Pharmaceutical Aerosols: Actuator and valve, propellant, drug concentrate, and container. University of Al-Ma'arif University College.
  • Asahiklin AK225 Material Safety Data Sheet. RS Components.

Sources

Method

specific heat capacity measurement methods for 1,2-dichloro-1,1,2,3,3-pentafluoropropane

An Application Note and Protocol for the Accurate Measurement of the Specific Heat Capacity of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225ca) Authored by: Dr. Gemini, Senior Application Scientist Abstract This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Accurate Measurement of the Specific Heat Capacity of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225ca)

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the precise determination of the specific heat capacity (Cp) of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (CAS 422-44-6), also known as R-225ca or HCFC-225ca. As a compound historically used in refrigeration and specialty chemical applications, its thermophysical properties are critical for accurate modeling of heat transfer and system efficiency.[1][2] This guide details two robust methodologies: Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require reliable and reproducible specific heat capacity data. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity.

Introduction to 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225ca)

1,2-dichloro-1,1,2,3,3-pentafluoropropane is a halogenated organic compound that exists as a colorless liquid or gas depending on ambient conditions.[1] Its stability and low boiling point have made it a candidate for various applications.[1] However, due to its classification as a hydrochlorofluorocarbon (HCFC), it is recognized as an ozone-depleting substance and a potent greenhouse gas, necessitating careful handling and consideration of its environmental impact.[1][3]

The specific heat capacity is a fundamental thermodynamic property that quantifies the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[4][5] For a refrigerant like R-225ca, accurate Cp data is indispensable for:

  • Heat Transfer Calculations: The heat transfer equation (Q = m·Cp·ΔT) directly incorporates specific heat capacity to determine the rate of thermal energy transfer in heating and cooling systems.[6]

  • Thermodynamic Modeling: Accurate Cp values are essential for developing equations of state and models that predict the behavior of the fluid under various temperature and pressure conditions.

  • System Efficiency and Design: Proper design of heat exchangers, compressors, and other refrigeration cycle components relies on precise knowledge of the working fluid's thermophysical properties.

This guide will focus on two primary methods for liquid specific heat capacity measurement: Differential Scanning Calorimetry (DSC), a widely accessible and rapid technique, and Adiabatic Calorimetry, which is renowned for its high accuracy.[7][8]

PropertyValue
Chemical Formula C₃HCl₂F₅[1]
Molecular Weight 202.94 g/mol [1]
Appearance Colorless gas or liquid[1]
CAS Number 422-44-6[1]
Ozone Depletion Potential (ODP) Subject to environmental regulations due to potential impact[1][9]
Global Warming Potential (GWP) Considered a high-GWP refrigerant[3]

Method 1: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][10] This differential heat flow is directly proportional to the specific heat capacity of the sample. The method is standardized by procedures such as ASTM E1269.[11]

Principle of Operation

In a heat-flux DSC, the sample and an inert reference (typically an empty pan) are placed on separate but identical platforms within a furnace. The furnace is heated at a constant linear rate. The temperature difference between the sample and reference is measured by thermocouples. This temperature difference is then converted to a differential heat flow (mW), which, after proper calibration, allows for the determination of the sample's specific heat capacity.[10]

Causality and Self-Validation

The trustworthiness of the DSC method relies on a three-step measurement process that systematically eliminates instrumental and pan-related thermal effects:

  • Baseline Run (Empty Pans): This initial scan measures any asymmetry in the DSC cell, providing a baseline for subsequent measurements.[10]

  • Reference Standard Run (Sapphire): A material with a precisely known specific heat capacity, such as synthetic sapphire (α-aluminum oxide), is run under identical conditions. This allows for the determination of a calibration factor (K) that accounts for the instrument's response.

  • Sample Run (R-225ca): The sample of interest is measured. By using the baseline and the calibration factor, the true specific heat capacity of the sample can be accurately calculated.

Experimental Protocol

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Volatile sample pans (hermetically sealed aluminum or stainless steel).

  • Microbalance (accurate to ±0.01 mg).

  • Certified sapphire reference standard (typically a disk of ~20-30 mg).

Step-by-Step Methodology:

  • Instrument Preparation:

    • Turn on the DSC and allow it to stabilize for at least 30 minutes.

    • Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to provide a reproducible and inert atmosphere.

  • Pan Preparation:

    • Select three sets of hermetically sealable pans.

    • Weigh each empty pan and lid accurately using a microbalance and record the masses.

  • Measurement Run 1: Baseline Correction

    • Place an empty, hermetically sealed pan in the sample position and another in the reference position of the DSC cell.

    • Program the DSC with the desired temperature profile. For R-225ca, a suitable range would be from -50 °C to 50 °C to characterize its liquid phase properties below its boiling point.

    • The temperature program should consist of:

      • Isothermal hold at -50 °C for 5 minutes.

      • Ramp up to 50 °C at a constant rate (e.g., 10 K/min).[8]

      • Isothermal hold at 50 °C for 5 minutes.

    • Save the resulting data file as "Baseline."

  • Measurement Run 2: Calibration with Sapphire

    • Place the sapphire reference standard into one of the pre-weighed pans and hermetically seal it. Accurately weigh the sealed pan and calculate the mass of the sapphire.

    • Place this pan in the sample position and a new empty sealed pan in the reference position.

    • Run the exact same temperature program as the baseline run.

    • Save the resulting data file as "Sapphire."

  • Measurement Run 3: Sample Analysis (R-225ca)

    • In a well-ventilated fume hood, carefully pipette a small amount of liquid R-225ca (typically 10-20 mg) into a pre-weighed pan.

    • Immediately and securely hermetically seal the pan to prevent evaporation. This is critical for volatile liquids.

    • Accurately weigh the sealed pan and calculate the net mass of the R-225ca sample.

    • Place the sample pan in the sample position and a new empty sealed pan in the reference position.

    • Run the exact same temperature program as the previous runs.

    • Save the resulting data file as "Sample."

Data Analysis

The specific heat capacity (Cp) of the sample is calculated using the following equation, in accordance with ASTM E1269[11]:

Cp(sample) = (DSCsample - DSCbaseline) / msample * (mstd * Cp(std)) / (DSCstd - DSCbaseline)

Where:

  • Cp(sample) : Specific heat capacity of the sample (J/g·K)

  • DSCsample : Heat flow signal of the sample at a given temperature (mW)

  • DSCstd : Heat flow signal of the sapphire standard at the same temperature (mW)

  • DSCbaseline : Heat flow signal of the empty pan baseline at the same temperature (mW)

  • msample : Mass of the sample (mg)

  • mstd : Mass of the sapphire standard (mg)

  • Cp(std) : Known specific heat capacity of sapphire at that temperature (J/g·K)

Most modern thermal analysis software can perform this calculation automatically after the three required runs are completed.

DSC Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_runs Measurement Sequence cluster_analysis Data Analysis p1 Instrument Stabilization & Purge p2 Weigh Empty Hermetic Pans p1->p2 r1 Run 1: Baseline (Empty Pans) p2->r1 r2 Run 2: Standard (Sapphire) r1->r2 a1 Subtract Baseline from Sample & Standard Data r1->a1 Data r3 Run 3: Sample (R-225ca) r2->r3 r2->a1 Data r3->a1 Data a2 Calculate Calibration Constant (K) a1->a2 a3 Calculate Cp of R-225ca a2->a3

Caption: Workflow for Cp measurement by DSC.

Method 2: Adiabatic Calorimetry

Adiabatic calorimetry is one of the most accurate methods for measuring heat capacity.[7] The core principle is to create a measurement environment where there is no heat exchange between the calorimeter (containing the sample) and its surroundings.[7][12] This is achieved by enclosing the sample cell in an actively controlled thermal shield or jacket whose temperature is continuously adjusted to match the sample's temperature.[7]

Principle of Operation

A known quantity of electrical energy (heat, Q) is supplied to the sample cell, and the resulting temperature increase (ΔT) is precisely measured. In an ideal adiabatic system, all the supplied energy is absorbed by the sample and the container, leading to the temperature rise. By minimizing heat loss to near zero, the heat capacity can be determined with high accuracy.[7][12] The constant-volume specific heat (Cv) can be measured using a rigid, constant-volume bomb-style calorimeter.[7][13][14]

Causality and Self-Validation

The integrity of this method hinges on the quality of the adiabatic shield control.

  • Minimizing Heat Leak: The primary objective is to maintain a near-zero temperature difference (ΔT ≈ 0) between the sample cell and the adiabatic shield. Any deviation results in a heat leak, which must be corrected for. Modern systems use sophisticated PID controllers to manage the shield heaters.[12]

  • Heat Capacity of the Calorimeter: The heat capacity of the empty sample vessel (the "addenda") must be determined separately in a series of calibration experiments. This value is then subtracted from the total heat capacity measured with the sample to isolate the heat capacity of the substance itself.

  • Equilibrium: Measurements are taken after the system reaches thermal equilibrium following each energy input, ensuring the entire sample is at a uniform temperature.

Experimental Protocol

Instrumentation:

  • Adiabatic calorimeter with a sample vessel suitable for liquids.

  • Precision power supply for the calorimeter heater.

  • High-resolution thermometer (e.g., platinum resistance thermometer).

  • Vacuum system to evacuate the space between the calorimeter and the shield.

  • Data acquisition and control system.

Step-by-Step Methodology:

  • Calorimeter Calibration (Addenda Measurement):

    • Thoroughly clean and dry the empty sample vessel.

    • Assemble the calorimeter and evacuate the insulating space to high vacuum (<10⁻⁵ torr) to eliminate heat transfer by convection.

    • Starting at the lowest desired temperature, allow the system to reach thermal equilibrium.

    • Introduce a precisely known amount of electrical energy (Q) to the vessel's heater over a defined period.

    • Monitor the vessel's temperature until it stabilizes at a new, higher temperature. The difference is ΔT.

    • Calculate the heat capacity of the empty vessel (Cvessel = Q / ΔT).

    • Repeat this process in small temperature increments across the entire desired temperature range to map Cvessel as a function of temperature.

  • Sample Loading:

    • Accurately weigh the empty sample vessel.

    • Introduce a known mass of R-225ca into the vessel. For constant-volume measurements, a small vapor space should be left to allow for thermal expansion of the liquid without a significant pressure increase.

    • Seal the vessel and re-weigh to determine the precise mass of the sample.

  • Sample Measurement:

    • Reassemble the calorimeter with the filled vessel and evacuate the insulating space.

    • Cool the system to the starting temperature and allow it to equilibrate.

    • Activate the adiabatic shield control system to maintain ΔT ≈ 0 between the vessel and the shield.

    • Apply a known quantity of energy (Q) to the sample heater, causing a small temperature rise (typically 1-4 K).

    • After the energy input, monitor the temperature until a stable thermal drift is observed, indicating equilibrium.

    • Record the final equilibrium temperature and calculate ΔT.

    • The total heat capacity is Ctotal = Q / ΔT.

    • Repeat this step-wise heating process across the entire temperature range of interest.

Data Analysis
  • Calculate Sample Heat Capacity: The heat capacity of the sample (Csample) at each temperature step is found by subtracting the heat capacity of the empty vessel from the total measured heat capacity: Csample(T) = Ctotal(T) - Cvessel(T)

  • Calculate Specific Heat Capacity: Divide the sample's heat capacity by its mass (msample) to obtain the specific heat capacity: Cp(sample)(T) = Csample(T) / msample

    (Note: This method often measures Cv or a value between Cv and Cp depending on the experimental setup. Corrections may be needed to derive Cp if the vessel is of constant volume.)

Adiabatic Calorimetry Workflow Diagram

Adiabatic_Workflow cluster_calib Calibration Phase cluster_sample_run Sample Measurement Phase cluster_final_analysis Final Calculation c1 Measure Heat Capacity of Empty Vessel (Addenda) c2 Create Temperature-dependent Calibration Curve c1->c2 f1 Subtract Vessel Cp from Total Cp c2->f1 Calibration Data s1 Load & Weigh R-225ca Sample s2 Heat System in Steps (Q) & Measure Temp Rise (ΔT) s1->s2 s4 Calculate Total Heat Capacity (C_total) s2->s4 s3 Maintain Adiabatic Shield (ΔT ≈ 0 to surroundings) s3->s2 Control s4->f1 f2 Divide by Sample Mass to get Specific Heat Capacity f1->f2

Caption: Workflow for Cp measurement by Adiabatic Calorimetry.

Method Comparison and Best Practices

FeatureDifferential Scanning Calorimetry (DSC)Adiabatic Calorimetry
Principle Measures differential heat flow against a reference standard.Measures temperature rise from a direct, known energy input with no heat loss.
Accuracy Good to Very Good (typically ±2% to ±5%).[15]Excellent (can be better than ±0.5%).[7]
Sample Size Small (5-20 mg).Larger (grams).
Speed Fast (typically < 1 hour per sample).Slow (can take many hours or days for a full temperature range).
Complexity Relatively simple and highly automated.Complex experimental setup requiring careful control.
Best For Rapid screening, quality control, routine analysis.Establishing high-precision reference data, fundamental thermodynamic studies.

Best Practices for R-225ca:

  • Safety: R-225ca is a volatile compound and an HCFC. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[16]

  • Sample Volatility: Due to its low boiling point, using hermetically sealed pans for DSC is mandatory to prevent mass loss during the experiment, which would lead to erroneously high Cp values.

  • Purity: Ensure the purity of the R-225ca sample, as impurities can significantly affect specific heat capacity measurements.

  • Reproducibility: For both methods, perform at least three independent measurements to ensure the results are reproducible and to calculate a standard deviation.

Conclusion

The accurate measurement of the specific heat capacity of 1,2-dichloro-1,1,2,3,3-pentafluoropropane is achievable through well-established techniques like Differential Scanning Calorimetry and Adiabatic Calorimetry. DSC offers a rapid and accessible method suitable for most applications, provided that the protocol is followed rigorously, especially regarding the use of a reference standard and hermetically sealed pans. For applications demanding the highest accuracy for thermodynamic modeling and data publication, the more complex and time-consuming method of adiabatic calorimetry is the preferred choice. By understanding the principles and causality behind each experimental step, researchers can generate reliable and trustworthy data critical for engineering design and scientific advancement.

References

  • National Institute of Standards and Technology. (n.d.). High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. PMC. [Link]

  • Málek, J. (2012). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. [Link]

  • O'Neill, M. J. (1966). Measurement of Specific Heat Functions by Differential Scanning Calorimetry. Analytical Chemistry. [Link]

  • TA Instruments. (n.d.). Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. TA Instruments. [Link]

  • TutorChase. (n.d.). What are some common methods to measure specific heat capacity?. [Link]

  • ASTM International. (2011). E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]

  • C-Therm Technologies Ltd. (2020). Measuring the heat capacity of liquids at high temperatures – applications to molten salts. [Link]

  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository. [Link]

  • ASC-TC. (n.d.). The Adiabatic Scanning Calorimetry Booklet. [Link]

  • National Bureau of Standards. (n.d.). An adiabatic calorimeter for the range 30°C to 500°C. [Link]

  • ResearchGate. (2026). (PDF) High-temperature adiabatic calorimeter for constant-volume heat capacity measurements of compressed gases and liquids. [Link]

  • OSTI.GOV. (1997). High-temperature adiabatic calorimeter for constant-volume heat capacity measurements of compressed gases and liquids. [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

  • Wikipedia. (n.d.). Specific heat capacity. [Link]

  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. [Link]

  • Thermal Analysis Lab. (2023). Understanding Specific Heat Capacity at Constant Pressure and Volume. [Link]

  • Khan Academy. (n.d.). Specific heat capacity. [Link]

  • University of Pennsylvania. (n.d.). HEAT CAPACITY Definitions THE METHOD. [Link]

  • ADGEfficiency. (2025). Q = m · Cp · dT. [Link]

  • UNEP. (2022). Thermophysical properties of hydrocarbon refrigerants. [Link]

  • Chemistry LibreTexts. (2025). 3.12: Energy and Heat Capacity Calculations. [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. [Link]

  • NIST/TRC. (n.d.). 1,1-dichloro-2,2,3,3,3-pentafluoropropane -- Critically Evaluated Thermophysical Property Data. [Link]

  • California Air Resources Board. (n.d.). High-GWP Refrigerants. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

  • Montreal Protocol (PNUD). (n.d.). Refrigerant Blends: Calculating Ozone Depleting Potentials (ODP). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Volatility Losses of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane During Extraction

Executive Summary 1,2-dichloro-1,1,2,3,3-pentafluoropropane (often designated as the isomer HCFC-225bb) is a highly effective, non-flammable halogenated solvent utilized in precision extraction, non-volatile residue (NVR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-dichloro-1,1,2,3,3-pentafluoropropane (often designated as the isomer HCFC-225bb) is a highly effective, non-flammable halogenated solvent utilized in precision extraction, non-volatile residue (NVR) verification, and pharmaceutical intermediate processing. However, its thermodynamic profile—specifically its low boiling point and high vapor pressure—makes it highly susceptible to volatility losses during standard benchtop handling. This support guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure maximum solvent retention and analyte recovery.

Thermodynamic Profile & Volatility Metrics

To understand the causality behind solvent loss, one must first analyze the thermodynamic properties of 1,2-dichloro-1,1,2,3,3-pentafluoropropane. The data below illustrates why ambient thermal energy easily triggers flash evaporation.

PropertyValueMechanistic Implication for Extraction
Boiling Point 56.3 °C Highly susceptible to evaporation under mild heating or vacuum.
Vapor Pressure 200 mmHg at 25 °C Rapidly partitions into the headspace of unsealed vessels at room temperature.
Latent Heat of Vaporization ~145 kJ/kg Requires very little thermal energy (e.g., heat from an operator's hands) to undergo a phase change from liquid to gas.
Liquid Density 1.588 g/cm³ at 20 °C Forms the heavy lower phase in aqueous liquid-liquid extractions (LLE).

Troubleshooting Guide & FAQs

Q1: Why am I losing up to 30% of my 1,2-dichloro-1,1,2,3,3-pentafluoropropane solvent volume during standard liquid-liquid extraction (LLE) at room temperature?

  • Causality: The solvent's high vapor pressure (200 mmHg at 25 °C) combined with its exceptionally low latent heat of vaporization (~145 kJ/kg) means that ambient heat—or even the conductive heat from holding a separatory funnel—rapidly converts the liquid into vapor. When the funnel is vigorously shaken, the mechanical agitation increases the surface area, causing an immediate pressure spike. When you vent the stopcock into the open air, the pressurized vapor escapes, taking a significant mass of your solvent with it.

  • Solution: Implement a strict pre-chilling protocol. Chill both the solvent and the glassware to 4 °C prior to extraction. Furthermore, vent the separatory funnel via a PTFE line connected to a -20 °C cold trap rather than venting into the open fume hood.

Q2: My target pharmaceutical analytes are showing poor recovery rates after concentrating the extract. Is the solvent carrying them away?

  • Causality: Yes, through a process known as co-evaporation or aerosolization. When 1,2-dichloro-1,1,2,3,3-pentafluoropropane boils off rapidly under vacuum (e.g., in a standard rotary evaporator without strict pressure control), the aggressive, high-velocity vapor stream can physically entrain low-molecular-weight analytes.

  • Solution: Avoid aggressive rotary evaporation. Instead, utilize a controlled step-down vacuum protocol or a gentle nitrogen (N₂) blow-down over a chilled receiving block. By keeping the extract temperature below 15 °C during N₂ blow-down, you suppress the violent boiling action, allowing the solvent to evaporate smoothly without aerosolizing the drug compounds.

Q3: I am noticing vapor leaks around the seals of my extraction apparatus, even when fully tightened. What causes this?

  • Causality: Halogenated solvents like 1,2-dichloro-1,1,2,3,3-pentafluoropropane act as aggressive plasticizers against certain standard elastomers (such as polymethyl methacrylate [PMMA] or standard Buna-N O-rings). The solvent diffuses into the polymer matrix, causing the seals to swell, soften, and ultimately fail, creating microscopic pathways for the highly volatile vapor to escape.

  • Solution: Audit your extraction apparatus and replace all standard rubber or silicone seals with chemically inert PTFE (Polytetrafluoroethylene) or specialized fluoroelastomers (e.g., Kalrez®) which are specifically validated for compatibility with fluorinated/chlorinated solvents.

Validated Experimental Protocol: Low-Volatility Extraction Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing gravimetric tracking, researchers can precisely quantify and eliminate volatility losses.

Step 1: System Pre-equilibration & Gravimetric Baseline

  • Chill 1,2-dichloro-1,1,2,3,3-pentafluoropropane and all borosilicate extraction glassware in a 4 °C explosion-proof refrigerator for 2 hours prior to use.

  • Weigh the initial mass of the chilled solvent ( Minitial​ ) using a calibrated analytical balance.

Step 2: Closed-Loop Liquid-Liquid Extraction

  • Transfer the chilled aqueous sample and the solvent into a PTFE-sealed, pressure-equalized separatory funnel.

  • Connect the vent port of the funnel to a dry-ice/isopropanol cold trap (-20 °C) to capture any displaced headspace vapor.

  • Invert and agitate gently. The low temperature will suppress the rapid vaporization typically caused by the solvent's 145 kJ/kg latent heat profile.

Step 3: Phase Separation

  • Mount the funnel and allow the phases to separate. Due to the high density of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (1.588 g/cm³), it will rapidly settle as the sharply defined lower organic layer.

  • Drain the lower phase into a pre-weighed, chilled receiving flask.

Step 4: Controlled Concentration & Mass Validation

  • Concentrate the solvent using a gentle N₂ blow-down manifold. Route the exhaust through the -20 °C cold trap.

  • Self-Validation: Weigh the recovered concentrated analytes ( Mextract​ ) and the condensed solvent in the cold trap ( Mtrap​ ). Calculate the loss: Mloss​=Minitial​−(Mextract​+Mtrap​) . A properly executed protocol should yield an Mloss​ of < 2%.

Process Visualization

The following diagram maps the logical progression of the low-volatility closed-loop extraction workflow, highlighting the critical containment nodes.

G A Pre-Chilling Phase (Solvent & Glassware at 4°C) B Closed-Loop Extraction (PTFE-Sealed Apparatus) A->B Transfer (Closed) C Phase Separation (HCFC-225bb Lower Phase) B->C Gravity Settling D Vapor Recovery System (-20°C Condenser Trap) B->D Venting (Trapped) E Controlled Concentration (N2 Blow-down / Step Vacuum) C->E Extract Transfer E->D Solvent Vapor F Analyte Recovery (Gravimetric Validation) E->F Final Product

Caption: Workflow for minimizing volatility losses of HCFC-225bb during closed-loop extraction.

References

  • CAS Common Chemistry - 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (Compound Properties & Density). American Chemical Society. URL:[Link]

  • GlobalChemMall - 1,2-dichloro-1,1,2,3,3-pentafluoropropane (Vapor Pressure Data). URL:[Link]

Optimization

Technical Support Center: Synthesis of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca/cb)

Welcome to the technical support center for the synthesis of 1,2-dichloro-1,1,2,3,3-pentafluoropropane, a compound often encountered as a mixture of its isomers, HCFC-225ca and HCFC-225cb. This guide is designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,2-dichloro-1,1,2,3,3-pentafluoropropane, a compound often encountered as a mixture of its isomers, HCFC-225ca and HCFC-225cb. This guide is designed for researchers, chemists, and production managers to troubleshoot common issues, optimize reaction yields, and ensure the synthesis is conducted safely and efficiently.

I. Troubleshooting Guide: Enhancing Reaction Yield & Purity

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield in this synthesis is a common problem that can often be traced back to several key areas: catalyst activity, reactant purity, and reaction conditions.

  • Catalyst Deactivation: The most frequent culprit is the deactivation of the Lewis acid catalyst, typically an antimony halide like antimony pentachloride (SbCl₅).[1][2] This deactivation can be caused by:

    • Moisture: Water in the reactants or the reaction vessel will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reactants, especially anhydrous hydrogen fluoride (HF), are of the highest purity.

    • Impurities: Accumulation of high-boiling organic byproducts or metal salts can poison the catalyst.[3]

    • Reduction: The catalyst can be reduced from its active pentavalent state (Sb⁵⁺) to the less active trivalent state (Sb³⁺).[4]

  • Sub-optimal Reaction Conditions: The balance of temperature and pressure is critical.

    • Temperature: Temperatures that are too low will result in a slow reaction rate. Conversely, excessively high temperatures (e.g., above 140°C) can promote the formation of byproducts and accelerate catalyst degradation.[4]

    • Reactant Ratio: An insufficient amount of the fluorinating agent (e.g., HF) will lead to incomplete conversion of the starting material.[4] An excess is typically used to drive the reaction to completion.

  • Purity of Starting Materials: The synthesis is sensitive to the quality of the precursors. For instance, in the common route involving the reaction of dichlorofluoromethane (R-21) with tetrafluoroethylene (TFE), impurities in either reactant can lead to side reactions.[5]

Below is a systematic approach to diagnosing and resolving low yield issues.

LowYieldTroubleshooting Start Low Reaction Yield Observed CheckCatalyst Step 1: Verify Catalyst Activity Start->CheckCatalyst CatalystOK Is Catalyst Fresh/Active? CheckCatalyst->CatalystOK CheckReactants Step 2: Assess Reactant Purity ReactantsOK Are Reactants Anhydrous & Pure? CheckReactants->ReactantsOK CheckConditions Step 3: Review Reaction Conditions ConditionsOK Are Temp/Pressure/Ratio Optimal? CheckConditions->ConditionsOK CatalystOK->CheckReactants Yes Regenerate Action: Regenerate or Replace Catalyst (e.g., via chlorination) CatalystOK->Regenerate No ReactantsOK->CheckConditions Yes Purify Action: Purify/Dry Reactants (e.g., distillation, drying agents) ReactantsOK->Purify No Optimize Action: Adjust Conditions (e.g., incremental temp increase) ConditionsOK->Optimize No End Yield Improved ConditionsOK->End Yes Regenerate->CheckCatalyst Purify->CheckReactants Optimize->CheckConditions

Caption: A decision-tree workflow for troubleshooting low reaction yield.

Q2: My product is a mix of isomers (HCFC-225ca and HCFC-225cb). How can I improve selectivity?

Isomer control is a significant challenge. The formation of different isomers like 3,3-dichloro-1,1,1,2,2-pentafluoropropane (R225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (R225cb) is highly dependent on the synthetic route and reaction conditions.[5]

  • Catalyst Choice: The type of Lewis acid catalyst and its concentration can influence isomer distribution. While antimony halides are common, other Lewis acids like halides of Niobium (Nb), Tantalum (Ta), or Titanium (Ti) can be employed and may offer different selectivity profiles.[5] Experimenting with catalyst concentration, typically between 0.1 to 10 mol% relative to the organic substrate, is a key optimization parameter.[5]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the isomer ratio. A systematic study of temperature effects in small increments is recommended to find the optimal point for the desired isomer.

  • Purification: If altering reaction conditions does not provide the desired purity, fractional distillation is the most common method for separating isomers with different boiling points.

Q3: GC-MS analysis shows significant byproducts. What are they and how can I minimize them?

Byproduct formation is often a result of side reactions like disproportionation, over-fluorination, or under-fluorination.

  • Common Byproducts:

    • Under-fluorinated species: These arise from incomplete reaction. For example, in the fluorination of a chlorinated precursor, some molecules may not undergo the full chlorine-fluorine exchange.

    • Over-fluorinated species: If the reaction is too aggressive or residence time is too long, the desired product may be further fluorinated. For example, in chloroform fluorination, CHF₃ can be a byproduct.[4][6]

    • Disproportionation products: The starting materials or products can sometimes react with themselves. For example, chloroform produced as a byproduct can react with tetrafluoroethylene to yield 1,3,3-trichloro-1,1,2,2-tetrafluoropropane (R224ca).[5]

  • Minimization Strategies:

    • Control Residence Time: In a continuous process, carefully controlling the feed rates and reactor volume is essential to prevent both under- and over-fluorination.[4]

    • Optimize Reactant Stoichiometry: Using an excess of the fluorinating agent (like HF) can help ensure complete conversion and reduce under-fluorinated byproducts.[4] However, this must be balanced to avoid over-fluorination.

    • Catalyst Management: The active fluorinating species is often a complex of the catalyst and HF, such as SbCl₄F.[6][7] Maintaining the optimal concentration and activity of this species is crucial for minimizing side reactions.

ParameterEffect on YieldEffect on Purity/ByproductsRecommended Action
Temperature Increases rate up to an optimum, then decreases.High temps can increase byproduct formation.Optimize within the 70°C to 120°C range for SbCl₅ systems.[4]
Pressure Higher pressure can increase reaction rate.Can affect byproduct gas removal and equilibria.Maintain consistent pressure as per established protocols.
Catalyst Conc. Higher concentration increases rate.Excess can lead to over-fluorination/side reactions.Start with 0.1-10 mol% and optimize.[5]
Reactant Ratio Excess HF drives completion.Imbalance leads to under/over-fluorination.Use a molar excess of HF to the organic substrate.[4]

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes?

The primary industrial method involves the Lewis acid-catalyzed addition of dichlorofluoromethane (HCFC-21) to tetrafluoroethylene (TFE).[8] Another route is the fluorination of a suitable chlorinated propane or propene precursor using a fluorinating agent like anhydrous hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride (SbCl₅).[2]

What are the critical safety precautions for this synthesis?
  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All manipulations must be conducted in a well-ventilated fume hood with specialized personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. A calcium gluconate gel should always be readily available as a first-aid measure for skin contact.

  • Lewis Acid Catalysts: Antimony pentachloride (SbCl₅) is highly corrosive and reacts violently with water.[1] Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Pressure: Reactions are often run under pressure. Use a properly rated and maintained pressure reactor and ensure appropriate pressure relief systems are in place.

How should the antimony-based catalyst be prepared and regenerated?

The active catalyst is an antimony(V) chlorofluoride, formed by reacting SbCl₅ with HF.[4] This can be done in situ or prior to the reaction. Catalyst deactivation is a common issue.[3] Regeneration can often be achieved by treating the spent catalyst with chlorine gas (Cl₂) to re-oxidize any trivalent antimony (Sb³⁺) back to the active pentavalent state (Sb⁵⁺).[3] The regenerated SbCl₅ can then be recovered by distillation.[3]

CatalystLifecycle Fresh Fresh SbCl₅ Catalyst (Pentavalent) Active Active Species (e.g., SbCl₄F) Fresh->Active Reacts with HF Spent Spent Catalyst (Contains Sb³⁺, impurities) Active->Spent During Reaction (Reduction/Poisoning) Regenerated Regenerated SbCl₅ Spent->Regenerated Chlorination (Cl₂) Regenerated->Fresh Distillation/Purification

Caption: The lifecycle of an antimony pentachloride catalyst in fluorination reactions.

III. Experimental Protocol: Lab-Scale Synthesis via Fluorination

This protocol is a general guideline and must be adapted based on specific laboratory equipment and safety procedures.

Objective: To synthesize 1,2-dichloro-1,1,2,3,3-pentafluoropropane from a suitable chlorinated precursor using HF and a Lewis acid catalyst.

Materials:

  • Chlorinated propane/propene precursor

  • Anhydrous Hydrogen Fluoride (HF)

  • Antimony Pentachloride (SbCl₅)

  • Anhydrous Nitrogen (N₂)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Magnesium sulfate (MgSO₄) or other suitable drying agent

Equipment:

  • High-pressure reactor (e.g., Hastelloy-C) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

  • Scrubber system for acidic off-gases (e.g., containing KOH or NaHCO₃ solution).

  • Distillation apparatus for purification.

Procedure:

  • Reactor Preparation: Ensure the reactor is meticulously cleaned and dried to remove all traces of moisture. Purge the reactor with dry nitrogen for at least 30 minutes.

  • Catalyst Loading: Under a nitrogen atmosphere, charge the reactor with the Lewis acid catalyst (e.g., SbCl₅, 1-5 mol%).

  • Reactant Addition:

    • Seal the reactor. Cool the reactor to a low temperature (e.g., 0°C).

    • Evacuate the reactor and then carefully introduce the anhydrous HF via a cooled cylinder.

    • Slowly feed the chlorinated organic precursor into the reactor, maintaining the desired molar ratio.

  • Reaction:

    • Begin stirring and slowly heat the reactor to the target temperature (e.g., 70-120°C).[4]

    • Monitor the internal pressure and temperature closely. The reaction is typically run for several hours.

  • Workup:

    • After the reaction is complete, cool the reactor to room temperature.

    • Vent the excess pressure and off-gases (HCl, excess HF) through the scrubber system.

    • Carefully transfer the crude product to a separate vessel containing a chilled, dilute NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer. Wash with water, then dry over MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude product by fractional distillation to separate the desired HCFC-225ca/cb isomers from any unreacted starting material and byproducts.

  • Analysis: Characterize the final product using Gas Chromatography (GC) and Mass Spectrometry (GC-MS) to determine purity and isomer ratio.

IV. References

  • Kinetics of chloroform fluorination by HF catalyzed by antimony pentachloride. CoLab.ws. [Link]

  • Method for producing a dichloropentafluoropropanes. Google Patents.

  • Formation of mixed halides of antimony and mechanism of Cl/F exchange... ResearchGate. [Link]

  • Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. Google Patents.

  • Fluorination process. Google Patents.

  • Fluorine Compounds, Inorganic, Antimony. ResearchGate. [Link]

  • Synthesis of 1,1-dichloro-2,2,3,3,3-pentafluoropropane. PrepChem.com. [Link]

  • Compositions of hydrochlorofluoroolefins. Google Patents.

  • Process for recovering antimony containing catalysts, used for the fluorination of halogenated hydrocarbons. Google Patents.

  • 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. PubChem. [Link]

  • decision xxviii/2 teap working group report information on alternatives to hfcs. Ozone Secretariat. [Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Wikipedia. [Link]

  • Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. MDPI. [Link]

  • Updated Facts On 2015 HCFC-225 Usage Ban. Techspray. [Link]

  • Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. ACS Publications. [Link]

  • FTIR product study of the Cl-initiated oxidation products of CFC replacements: ( E / Z )-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. RSC Publishing. [Link]

  • 1,2-Dichloro-1,1,3,3,3-pentafluoropropane. CAS Common Chemistry. [Link]

  • New Chemical Alternatives for the Protection of Stratospheric Ozone. epa nepis. [Link]

  • (PDF) Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. ResearchGate. [Link]

  • HCFC-225について. 三協化学株式会社. [Link]

  • Analysis of Costs to Abate International Ozone-Depleting Substance Substitute Emissions. US EPA. [Link]

  • HFC-23 EMISSIONS FROM HCFC-22 PRODUCTION. IPCC. [Link]

  • UNITED NATIONS Montreal Protocol on Substances that Deplete the Ozone Layer HFC-245cb and other isomers not listed in Annex F. Montreal Protocol. [Link]

  • Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst. Journal of Synthetic Chemistry. [Link]

Sources

Troubleshooting

troubleshooting co-elution impurities in 1,2-dichloro-1,1,2,3,3-pentafluoropropane samples

Welcome to the technical support guide for the analysis of 1,2-dichloro-1,1,2,3,3-pentafluoropropane. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1,2-dichloro-1,1,2,3,3-pentafluoropropane. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities in their gas chromatography (GC) analyses. As a versatile solvent, ensuring the purity of 1,2-dichloro-1,1,2,3,3-pentafluoropropane, which exists as two primary isomers (HCFC-225ca and HCFC-225cb), is critical.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these complex separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Identifying the Problem

Question: I see a single, sharp peak at the expected retention time for my HCFC-225 sample, but I suspect it's impure. How can I confirm if I have a co-elution issue?

Answer:

This is a common and critical challenge in chromatography. A symmetrical peak is not a guarantee of purity. Co-elution, where two or more compounds exit the column simultaneously, can mask impurities and lead to inaccurate quantification.[3][4] Here’s how you can systematically investigate a suspicious peak.

A. Visual Inspection of the Chromatogram:

The first step is a rigorous examination of your peak shape. While perfectly co-eluting peaks can be visually indistinguishable from a pure compound, subtle distortions are often present.[4]

  • Peak Fronting or Tailing: Look for asymmetry. Peak fronting, where the start of the peak is less steep than the end, can indicate column overload or incompatibility between the sample solvent and the mobile phase. Peak tailing, a gradual decline after the peak maximum, can suggest active sites in the GC system (liner, column) interacting with polar analytes.[5]

  • Peak Shoulders: A "shoulder" is a distinct indicator of a closely eluting, unresolved compound. It appears as a small, secondary peak that is not fully separated from the main peak.[4]

B. Instrumental Purity Analysis (for GC-MS users):

If you are using a Mass Spectrometry (MS) detector, you have a powerful tool for assessing peak purity.

  • Mass Spectral Skewing: An MS detector continuously scans across the eluting peak. If the peak is pure, the mass spectrum should be identical from the upslope to the downslope. If an impurity is co-eluting, the mass spectrum will change across the peak profile.[4]

    • Protocol: In your data analysis software, take several "slices" of the mass spectrum—one at the beginning, one at the apex, and one at the end of the peak. A significant difference in the relative abundance of ions indicates the presence of more than one compound.

  • Extracted Ion Chromatograms (EIC): If you know the mass of a potential impurity, you can plot a chromatogram using only that specific mass-to-charge ratio (m/z). If a peak appears at the same retention time as your main analyte in this new plot, it confirms co-elution. This is especially useful for separating compounds that have unique fragments in their mass spectra.[6][7]

Category 2: Methodical Troubleshooting & Optimization

Question: I've confirmed a co-elution problem. My peaks are not fully resolved. Where do I begin to fix it?

Answer:

Resolving co-eluting peaks requires systematically adjusting chromatographic parameters to improve peak resolution. The goal is to alter the relative interactions of the analytes with the stationary phase or to increase the overall efficiency of the column. Below is a logical workflow to follow.

G cluster_0 Troubleshooting Workflow A Suspected Co-elution B Peak Purity Analysis (Visual & MS Deconvolution) A->B C Step 1: Optimize GC Method (No Hardware Change) B->C Co-elution Confirmed D Adjust Temperature Program (Initial Temp, Ramp Rate) C->D E Adjust Carrier Gas Flow Rate C->E F Step 2: Modify Separation Chemistry (Hardware Change) D->F Insufficient Resolution H Resolved Peaks D->H Resolution Achieved E->F Insufficient Resolution E->H Resolution Achieved G Change GC Column (Different Stationary Phase) F->G G->H Resolution Achieved

Caption: A logical workflow for troubleshooting co-elution issues.

Step 1: Optimize Your Existing GC Method

Before changing hardware, simple adjustments to your GC method can often resolve the issue. These changes primarily affect the retention and peak width.

  • Protocol 1: Adjusting the Oven Temperature Program

    • Lower the Initial Temperature: Start the oven temperature program approximately 20°C below the boiling point of your most volatile component (in this case, HCFC-225).[5] This increases the retention of early-eluting compounds, providing more time for separation to occur.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) gives analytes more interaction time with the stationary phase, which can significantly improve the separation of closely eluting compounds.[8]

    • Introduce an Isothermal Hold: If the co-eluting peaks are in a specific part of the chromatogram, consider adding a brief isothermal (constant temperature) hold just before they elute to improve their resolution.

  • Protocol 2: Optimizing the Carrier Gas Flow Rate

    • Verify Flow Rate: Ensure your carrier gas (Helium, Hydrogen, or Nitrogen) flow rate is set to the optimal value for your column's internal diameter. An incorrect flow rate can lead to band broadening and reduced efficiency.[9]

    • Perform a Van Deemter Plot (Optional but Recommended): For the highest efficiency, you can experimentally determine the optimal linear velocity for your carrier gas and column combination. This involves injecting a standard at various flow rates and plotting the resulting peak efficiency (plate height) against the linear velocity.

Step 2: Change the Separation Chemistry (Select a Different GC Column)

If optimizing the method parameters is insufficient, the co-eluting compounds may have very similar interactions with your current stationary phase. The solution is to change the column to one with a different chemical nature (polarity) to alter the selectivity.[3]

The principle of "like dissolves like" governs separation in GC. Halogenated hydrocarbons like HCFC-225 are moderately polar. A mid-polarity column is often a good starting point.[10] If you are using a non-polar column (like a DB-1 or HP-5), switching to a column of intermediate or high polarity can drastically change the elution order and resolve co-eluting species.

Table 1: GC Column Stationary Phase Selection Guide

PolarityStationary Phase CompositionCommon ApplicationsRecommended Use for HCFC-225 Co-elution
Non-Polar 100% DimethylpolysiloxaneSeparation by boiling point; analysis of alkanes.Can be a starting point, but may not resolve polar impurities.
Low-Polarity 5% Phenyl, 95% DimethylpolysiloxaneGeneral purpose, good for a wide range of compounds.[11]Standard choice; if co-elution occurs here, a more polar phase is needed.
Mid-Polarity 14-50% Cyanopropylphenyl DimethylpolysiloxaneGood selectivity for polarizable compounds and halogenated compounds.[11][12]Recommended Change. The cyano groups offer different interactions (dipole-dipole) that can resolve isomers and related impurities.
Polar (WAX) Polyethylene Glycol (PEG)Analysis of highly polar compounds like alcohols and fatty acids.[11][13]May be too retentive, but can provide unique selectivity if other options fail.
  • Protocol 3: Selecting and Installing a New GC Column

    • Choose a New Phase: Based on the table above, select a column with a different polarity. A mid-polarity phase, such as one containing cyanopropylphenyl groups (e.g., a DB-1701 or Rtx-1701), is an excellent next step.

    • Condition the Column: Before use, always condition a new column according to the manufacturer's instructions. This involves heating it under a flow of carrier gas to remove any volatile contaminants.

    • Re-develop the Method: A new column will require re-optimization of the temperature program and flow rate to achieve the best separation.

G cluster_1 Analyte-Stationary Phase Interaction Analyte HCFC-225 & Impurity (Mid-Polarity) NP_Col Non-Polar Column (e.g., DB-1) Analyte->NP_Col Interacts with MP_Col Mid-Polar Column (e.g., DB-1701) Analyte->MP_Col Interacts with P_Col Polar Column (e.g., WAX) Analyte->P_Col Interacts with Res_NP Co-elution Likely (Separation by Boiling Point) NP_Col->Res_NP Res_MP Good Resolution Possible (Dipole Interactions) MP_Col->Res_MP Res_P Alternative Selectivity (May be too retentive) P_Col->Res_P

Caption: Relationship between analyte polarity and stationary phase choice.

Category 3: Advanced Solutions

Question: I am using a GC-MS. Can I resolve the co-elution without changing my chromatography method?

Answer:

In some cases, yes. While chromatographic separation is always preferred, GC-MS allows for "mathematical" separation if the co-eluting compounds have different mass spectra.

  • Protocol 4: Using Selected Ion Monitoring (SIM) for Quantification If your main compound and the impurity have at least one major, unique ion in their respective mass spectra, you can develop a SIM method. Instead of scanning all masses, the MS detector only monitors these specific ions.

    • Identify Unique Ions: Acquire a full-scan mass spectrum of the HCFC-225 standard and the suspected impurity (if a standard is available). Identify a high-abundance ion for each compound that is not present, or is present at very low abundance, in the other compound's spectrum. For example, HCFC-225ca has characteristic ions at m/z 83, 85, and 98.[8][14] An impurity might have a different unique ion.

    • Create a SIM Method: Program your GC-MS method to only acquire data for these selected ions.

    • Quantify Separately: You will now have two separate chromatograms, one for each unique ion. You can integrate the peak in each chromatogram to quantify the main component and the impurity independently, even though they eluted at the same time.[6]

References

  • Zhang, Y. (n.d.). Environmental Determination of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water with the Agilent 8697 Headspace Sampler and Agilent 8890 GC System. Agilent Technologies, Inc.
  • Firor, R. L. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109, 322-329. Available at: [Link]

  • Pellizzari, E. D., Erickson, M. D., & Zweidinger, R. A. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139–147. Available at: [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • Kim, M., et al. (2025, January 9). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. MDPI. Available at: [Link]

  • Agilent Technologies. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Agilent. Available at: [Link]

  • Mowry, C. D., & Ogren, P. J. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 379–382. Available at: [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Available at: [Link]

  • Agilent Technologies. (2009). GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Agilent. Available at: [Link]

  • Matei, V., Comănescu, I., & Borcea, A.-F. (2012, March 21). Stationary Phases. SRI Instruments. Available at: [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Available at: [Link]

  • Pacific Northwest National Laboratory. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph. Available at: [Link]

  • Laube, J. C., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Atmosphere, 5(2), 406–429. Available at: [Link]

  • Krupčík, J., et al. (n.d.). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated analytical techniques. Available at: [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Available at: [Link]

  • OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]

  • Kaneriya, V., et al. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2 – Chloro pyridine content in Trazodone Hydrochloride API. International Journal of Drug Delivery Technology, 14(4), 2054-59. Available at: [Link]

  • Tominaga, T. (n.d.). Behaviors of CFC Alternatives in the Atmosphere. Available at: [Link]

  • P2 InfoHouse. (n.d.). HCFC-225 as a Drop-in Alternative to CFC-113: Update on its Applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. PubChem. Available at: [Link]

  • Laube, J. C., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Atmosphere, 5(2), 406-429. Available at: [Link]

  • Brinkman, U. A. T. (2008). Modern Methods of Sample Preparation for GC Analysis. CORE. Available at: [Link]

  • Rusch, G. M., et al. (1996). Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb. Fundamental and Applied Toxicology, 32(1), 11-23. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Available at: [Link]

  • Roussis, S. G., Cedillo, I., & Rentel, C. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. Journal of Chromatography A, 1584, 106–114. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents in Pharmaceuticals (USP <467>) for Water-Insoluble Samples. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Recovery for 1,2-Dichloro-1,1,2,3,3-pentafluoropropane

Welcome to the Technical Support Center for fluorinated solvent recovery. This guide is specifically engineered for researchers, chemical engineers, and drug development professionals tasked with optimizing the closed-lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated solvent recovery. This guide is specifically engineered for researchers, chemical engineers, and drug development professionals tasked with optimizing the closed-loop recovery of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (also known as HCFC-225bb or R-225ba).

Due to its unique halogenated structure, HCFC-225bb presents specific thermodynamic and azeotropic challenges during distillation. This guide synthesizes thermophysical data, self-validating protocols, and field-proven troubleshooting strategies to ensure high-yield, GMP-compliant solvent recovery.

Thermophysical Profile & Recovery Metrics

To design an efficient recovery architecture, you must first understand the energetic and physical boundaries of the solvent. The data below dictates the causality behind our equipment sizing and temperature setpoints.

PropertyValueRelevance to Solvent Recovery Dynamics
Boiling Point 56.3 °CRequires low-temperature chilled condensation (≤5 °C) to prevent volatile vapor loss during distillation .
Density (20 °C) 1.588 g/cm³High density enables highly efficient gravity-based phase separation from lighter aqueous waste mixtures .
Molecular Weight 202.94 g/mol High vapor density necessitates adequately sized vacuum pumps to prevent vapor pooling in the reboiler.
Vapor Pressure ~200 mmHg (25 °C)Extreme volatility at room temperature mandates strictly closed-loop recovery systems to ensure high yield .

Recovery Workflow & Methodology

The following workflow illustrates a self-validating closed-loop system. The integration of an in-line GC-FID ensures that no out-of-spec solvent can enter the clean storage reservoir, establishing absolute trustworthiness in the recovered batch.

SolventRecovery Waste Waste HCFC-225bb (Contains API & Moisture) PhaseSep Gravity Phase Separation (Aqueous Removal) Waste->PhaseSep Feed Distill Fractional Distillation (Reboiler: 65°C | Cut: 56.3°C) PhaseSep->Distill Organic Phase Desiccant Molecular Sieve Bed (3A) (Moisture < 50 ppm) Distill->Desiccant Distillate GC In-line GC-FID (Purity Validation) Desiccant->GC Sampling GC->Distill <99.5% (Rework) Storage GMP Solvent Storage (Ready for Reuse) GC->Storage >99.5% Purity

Caption: Closed-loop recovery and purification pathway for HCFC-225bb with self-validating QC integration.

Standard Operating Procedure: Closed-Loop Recovery

Step 1: Gravity Phase Separation (Pre-treatment)

  • Action: Transfer the waste solvent mixture into a conical decanter and allow it to settle for 60 minutes.

  • Causality: Because HCFC-225bb has a specific gravity of 1.588 g/cm³, it will rapidly form the bottom layer beneath any aqueous or low-density organic waste. Mechanically decanting the aqueous layer prior to distillation drastically reduces the thermal load and prevents the formation of water-solvent azeotropes.

Step 2: Temperature-Controlled Fractional Distillation

  • Action: Transfer the organic phase to the reboiler. Use a fluid-jacketed heating system set to 65 °C. Set the chiller coils on the condenser to 5 °C. Collect the fraction boiling exactly at 56.3 °C.

  • Causality: The boiling point of HCFC-225bb is 56.3 °C . Using a jacketed heater rather than a direct heating mantle prevents localized hot spots. Maintaining a strict ΔT between the reboiler and the condenser ensures complete phase transition without volatile vapor escape.

Step 3: Desiccation

  • Action: Pass the 56.3 °C distillate through a column packed with activated 3A molecular sieves.

  • Causality: Fluorinated solvents readily absorb trace atmospheric moisture. The 3 Angstrom pore size of the sieve traps water molecules while excluding the larger pentafluoropropane molecules, ensuring the final product is anhydrous.

Step 4: Self-Validating Purity Check

  • Action: Route the output through an in-line Gas Chromatography-Flame Ionization Detector (GC-FID).

  • Causality: The system logic is programmed to act as a self-validating gatekeeper. If the solvent registers >99.5% purity, the pneumatic valve opens to the GMP storage tank. If the purity is <99.5%, the valve diverts the solvent back to the reboiler for a second pass.

Troubleshooting Guides

Issue: Recovery yield is dropping below 70% despite standard distillation parameters.

  • Diagnostic Protocol: Perform a static pressure decay test on the closed-loop system. Isolate the system, draw a vacuum to 100 mbar, and monitor for 15 minutes. A decay rate >2 mbar/min indicates an atmospheric leak.

  • Causality: Yield loss in HCFC-225bb recovery is almost exclusively tied to vapor escape due to its high vapor pressure (~200 mmHg at 25 °C) . Even microscopic seal failures will result in massive volumetric losses.

  • Solution: Replace all standard O-rings with PTFE or Kalrez® seals. Ensure the chiller coolant (e.g., ethylene glycol/water) is actively circulating at ≤5 °C before initiating the reboiler to prevent initial vapor blow-by.

Issue: The recovered solvent shows a cloudy appearance.

  • Diagnostic Protocol: Perform a Karl Fischer titration. GMP-grade HCFC-225bb should contain <50 ppm moisture.

  • Causality: Cloudiness indicates moisture contamination exceeding the saturation point of the fluorinated solvent, leading to micro-emulsion formation.

  • Solution: The 3A molecular sieves in your desiccant bed are saturated. Regenerate the sieves by baking them at 250 °C under a nitrogen purge for 4 hours. Re-run the cloudy batch through the regenerated bed.

Issue: GC-FID shows unexpected peaks at higher retention times, indicating contamination.

  • Diagnostic Protocol: Check the reboiler's internal surface temperature using an IR thermometer or internal thermocouple.

  • Causality: Direct heating mantles can cause localized hot spots exceeding 150 °C. At these temperatures, halogenated solvents undergo thermal degradation (dehydrohalogenation), stripping the chlorine/fluorine atoms from the propane backbone and creating heavier, reactive byproducts.

  • Solution: Immediately switch to a fluid-jacketed reboiler or an oil bath to ensure uniform heat distribution (maximum 75 °C). Discard the degraded batch, as halogenated degradation products can poison downstream pharmaceutical catalysts.

FAQs for Drug Development Professionals

Q: Can recovered 1,2-dichloro-1,1,2,3,3-pentafluoropropane be used directly in GMP API synthesis? A: Yes, provided the recovery system is fully validated. The self-validating GC-FID loop ensures that only solvent meeting the strict >99.5% purity threshold enters the GMP storage vessel. However, you must also validate that no isomeric shifting occurs during thermal cycling by comparing the retention times against a certified reference standard of HCFC-225bb.

Q: How does HCFC-225bb interact with common elastomers in our facility's recovery system? A: Fluorinated solvents are highly aggressive toward silicone, polyurethane, and standard Buna-N (Nitrile) rubber. Prolonged exposure causes rapid swelling, plasticizer extraction, and ultimate seal failure. Always specify PTFE (Teflon) or perfluoroelastomer (FFKM) wetted parts in your recovery apparatus to maintain system integrity.

Q: Why do we use 3A molecular sieves instead of standard silica gel for moisture removal? A: Silica gel relies on general surface adsorption, which can inadvertently trap the solvent itself or fail to achieve the ultra-low moisture levels required for pharmaceutical applications. 3A molecular sieves operate on strict size exclusion; the 3-angstrom pores perfectly trap water molecules (approx. 2.8 Å) while completely excluding the bulky 1,2-dichloro-1,1,2,3,3-pentafluoropropane molecules.

References

  • CAS Common Chemistry. "1,2-Dichloro-1,1,2,3,3-pentafluoropropane - Compound Properties." American Chemical Society. URL:[Link]

  • GlobalChemMall. "1,2-dichloro-1,1,2,3,3-pentafluoropropane - Safety Info and Vapor Pressure." URL: [Link]

Troubleshooting

preventing thermal degradation of 1,2-dichloro-1,1,2,3,3-pentafluoropropane at high temperatures

Overview 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb, CAS: 422-44-6) is a highly stable halogenated organic solvent widely utilized in precision cleaning, drug development extraction protocols, and specialty ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb, CAS: 422-44-6) is a highly stable halogenated organic solvent widely utilized in precision cleaning, drug development extraction protocols, and specialty chemical synthesis[1]. However, under high-temperature experimental conditions, it is susceptible to thermal degradation. This support guide provides researchers with the mechanistic insights, troubleshooting FAQs, and validated protocols necessary to prevent solvent breakdown and ensure experimental integrity.

Mechanistic Causality of Thermal Degradation

Understanding why HCFC-225bb degrades is critical to preventing it. The degradation pathways are primarily driven by three mechanisms:

  • Dehydrohalogenation: At elevated temperatures (typically >200°C, or >150°C in the presence of catalysts), the molecule undergoes endothermic elimination, releasing hydrogen chloride (HCl) and hydrogen fluoride (HF)[2].

  • Metal-Catalyzed Pyrolysis: Lewis acid metals (e.g., aluminum, zinc, and bare iron) lower the activation energy for carbon-halogen bond cleavage. The resulting metal halides (e.g., AlCl₃) catalyze the polymerization of fluoroolefins, leading to tar formation and rapid solvent deactivation[3].

  • Oxidative Hydrolysis: In the presence of trace moisture and oxygen at high heat, the solvent can hydrolyze to form acidic and highly toxic byproducts, compromising both the experiment and laboratory safety.

Diagnostic & Mitigation Workflow

ThermalDegradation N1 Detect Degradation (pH drop, dark color) N2 Evaluate Process Temperature N1->N2 N3 Is Temp > 150°C? N2->N3 N4 Reduce Temp or Pressurize System N3->N4 Yes N5 Assess Reactor Metallurgy N3->N5 No N4->N5 N6 Catalytic Metals (Al, Zn, Fe)? N5->N6 N7 Switch to PTFE or Inconel N6->N7 Yes N8 Add Stabilizers (Epoxides/Nitroalkanes) N6->N8 No N7->N8 N9 Validate via Acid-Base Titration N8->N9

Workflow to diagnose and mitigate thermal degradation of HCFC-225bb in high-temperature setups.

Troubleshooting FAQs

Q: My reaction mixture using HCFC-225bb turned dark and acidic after refluxing. What happened? A: You are observing metal-catalyzed dehydrohalogenation. If your reactor contains aluminum or bare stainless steel components, the metal catalyzes the release of HCl/HF. These acids form Lewis acids that polymerize the solvent into a dark "tar"[3]. Solution: Switch to PTFE-lined or Inconel reactors to eliminate the catalytic surface.

Q: How can I chemically stabilize HCFC-225bb for high-temperature extractions? A: Introduce an acid-scavenging stabilizer system. A combination of a nitroalkane (e.g., nitromethane) and an epoxide (e.g., 1,2-epoxybutane) at 0.1–0.5 wt% effectively neutralizes trace HCl/HF before it can initiate a catalytic degradation loop[4].

Q: Can I use standard molecular sieves to keep the solvent dry at high temperatures? A: Proceed with caution. While removing moisture prevents oxidative hydrolysis, certain aluminosilicate molecular sieves can act as Lewis acid catalysts at high temperatures, triggering degradation. Solution: Use neutral alumina or 3A sieves that have been thoroughly washed and dried, and continuously monitor the solvent's pH.

Experimental Protocol: Stabilization and Validation Workflow

This self-validating protocol ensures the solvent is protected against thermal breakdown and verifies its stability prior to use in sensitive drug development assays.

Step 1: Solvent Pre-Treatment (Moisture Removal)

  • Action: Pass HCFC-225bb through a chromatography column packed with activated neutral alumina.

  • Causality: Removing moisture to <10 ppm prevents high-temperature oxidative hydrolysis, which is a primary initiator of acid formation.

Step 2: Stabilizer Addition

  • Action: In a strictly inert atmosphere (Argon or N₂), add 0.25 wt% Nitromethane and 0.25 wt% 1,2-Epoxybutane to the solvent[4].

  • Causality: Nitromethane acts as a radical scavenger to halt chain propagation, while the epoxide acts as an acid scavenger, neutralizing any formed HCl/HF via a rapid ring-opening reaction.

Step 3: Thermal Stress Testing (Validation)

  • Action: Transfer 50 mL of the stabilized solvent into a PTFE-lined sealed autoclave containing a 316L stainless steel coupon (to simulate reactor conditions). Heat the autoclave to 150°C for 48 hours.

  • Causality: This step artificially ages the solvent under worst-case scenario conditions to prove the efficacy of the stabilizer package.

Step 4: Post-Stress Acid-Base Titration

  • Action: Cool the sample to room temperature. Extract the solvent with an equal volume of Deionized (DI) water. Titrate the aqueous layer with 0.01M NaOH using a bromothymol blue indicator.

  • Validation Check: An acid concentration of <1 ppm indicates successful stabilization. If the acid concentration is >1 ppm, the stabilizer was fully consumed, indicating extreme catalytic contamination or oxygen ingress in your setup.

Quantitative Data: Stabilizer Efficacy

The following table summarizes the optimal stabilizers for preventing the thermal degradation of hydrochlorofluorocarbons like HCFC-225bb[4].

Stabilizer ClassExample CompoundRecommended Conc. (wt%)Mechanism of Action
Nitroalkanes Nitromethane0.10 - 0.30%Radical scavenging; prevents chain propagation during pyrolysis.
Epoxides 1,2-Epoxybutane0.20 - 0.50%Acid scavenging; neutralizes HCl/HF via irreversible ring-opening.
Alcohols Isopropanol0.50 - 1.00%Weak acid complexation; provides co-solvent stabilization.
Phosphite Esters Triethyl phosphite0.05 - 0.10%Antioxidant; prevents oxidative degradation in the presence of O₂.

References

  • CAS 422-44-6: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane - CymitQuimica.
  • Thermal destruction of (hydro)chlorofluorocarbons and hydrofluorocarbons - Climate and Ozone Protection Alliance.
  • High-temperature hydrodechlorination of ozone-depleting chlorodifluoromethane (HCFC-22) on supported Pd and Ni catalysts - PubMed.
  • United States Patent - Solvent Compositions Containing Hydrofluoroalkenes - Googleapis.com.

Sources

Optimization

addressing handling and storage stability issues of 1,2-dichloro-1,1,2,3,3-pentafluoropropane

Welcome to the Technical Support Center for halogenated solvent management. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and stability challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated solvent management. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and stability challenges associated with 1,2-dichloro-1,1,2,3,3-pentafluoropropane (commonly referred to as HCFC-225bb or R-225ba)[1][2].

While the multiple fluorine atoms in HCFC-225bb confer high electronegativity and general chemical stability[1], improper storage conditions can induce insidious degradation pathways. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure absolute scientific integrity during your drug development and analytical workflows.

I. Mechanistic Insights into HCFC-225bb Instability

To effectively troubleshoot, we must first understand the causality behind the degradation of HCFC-225bb. The molecule (CAS: 422-44-6) is highly susceptible to two primary environmental triggers:

  • Autocatalytic Hydrolysis: When exposed to atmospheric moisture, the C-Cl bonds can undergo slow hydrolysis. This reaction releases hydrochloric acid (HCl) and hydrofluoric acid (HF). Causality: The released acids act as autocatalysts, accelerating further degradation of the bulk solvent while simultaneously corroding storage vessels[3].

  • Metal-Catalyzed Dehydrohalogenation: Contact with active or powdered metals (e.g., Aluminum, Zinc, Magnesium) provides a Lewis acid catalytic surface. Causality: This interaction strips hydrogen and halogen atoms from the propane backbone, generating reactive, toxic fluoroalkenes and localized heat, which can lead to hazardous pressure build-up[3][4].

II. Diagnostic Troubleshooting & FAQs

Q1: We stored HCFC-225bb in standard aluminum drums, and the solvent developed a sharp, acidic odor after three months. What happened? A: The solvent has undergone metal-catalyzed dehydrohalogenation. Aluminum, especially if the passivation layer is compromised, acts as a Lewis acid and strips HCl/HF from the HCFC-225bb molecule[4]. The sharp odor is the off-gassing of these acidic byproducts. Resolution: Quarantine the batch immediately. Future storage must utilize PTFE-lined or borosilicate glass containers[3].

Q2: Our sealed glass bottles are exhibiting pressure build-up, making the caps difficult to remove. Is the solvent boiling? A: HCFC-225bb has a relatively low boiling point of 56.3 °C[2]. If stored in a warm laboratory environment (above 20 °C), its vapor pressure increases significantly, causing physical pressure build-up. However, if the temperature is controlled and pressure still builds, it indicates moisture intrusion has initiated hydrolysis, releasing HCl gas[3]. Resolution: Chill the bottle to 4 °C before opening to reduce vapor pressure, and test the solvent's pH to confirm if chemical degradation has occurred.

Q3: What are the primary safety precautions when handling this solvent during scale-up? A: Due to its volatility and potential to form aerosols, handling must occur in a well-ventilated fume hood using non-sparking tools to prevent electrostatic discharge[3]. Operators must wear chemical-impermeable gloves and tightly fitting safety goggles conforming to EN 166(EU) or NIOSH standards[3].

III. Standard Operating Procedure: Self-Validating Anhydrous Storage

To ensure the long-term stability of HCFC-225bb, researchers must move beyond passive storage and implement a self-validating system . This protocol ensures that every step actively prevents degradation while providing a feedback loop to verify success.

Protocol: Anhydrous Transfer and Integrity Validation

  • Step 1: Vessel Preparation. Wash borosilicate glass vessels with a non-aqueous solvent, dry at 120 °C for 4 hours, and cool in a desiccator. Causality: Eliminates microscopic moisture films and particulate contaminants that initiate hydrolysis.

  • Step 2: Baseline Moisture Quantification. Draw a 1 mL aliquot of the HCFC-225bb batch and perform a Karl Fischer Titration. Causality: Establishes a quantitative baseline. The solvent must read < 50 ppm moisture before storage to prevent autocatalysis.

  • Step 3: Inert Gas Blanketing. Fill the storage vessel with the solvent, leaving a 10% headspace. Purge the headspace with high-purity Argon for 60 seconds. Causality: Argon is heavier than air; it displaces oxygen and atmospheric humidity, neutralizing the primary triggers for hydrolysis[3].

  • Step 4: Hermetic Sealing. Seal the vessel using caps fitted with virgin PTFE septa. Causality: PTFE is chemically inert to halogenated propanes, preventing the leaching of plasticizers that occurs with standard rubber seals.

  • Step 5: Self-Validating Feedback Loop. Every 90 days, extract a 2 mL aliquot using an Argon-purged syringe. Mix with 2 mL of DI water, vortex, and measure the pH of the aqueous layer.

    • Validation: A pH of ≥ 6.5 validates that the seal is intact and no hydrolysis has occurred. A pH < 6.0 indicates seal failure and active HCl release, validating the immediate need for solvent repurification.

IV. Quantitative Data Profiles

Proper handling requires a strict understanding of the compound's physical limits. The following table summarizes the critical physicochemical properties and stability thresholds of HCFC-225bb.

Property / ParameterValue / ThresholdClinical / Experimental Implication
Molecular Formula C₃HCl₂F₅High fluorine content provides baseline stability[1].
Molecular Weight 202.94 g/mol Essential for accurate molarity calculations in synthesis[1].
Boiling Point 56.3 °C (at 760 Torr)Highly volatile; requires cold storage to prevent evaporation[2].
Density 1.5886 g/cm³ (at 20 °C)Heavier than water; forms the bottom layer in aqueous extractions[2].
Incompatible Materials Active metals (Al, Zn), strong basesTriggers rapid dehydrohalogenation and exothermic reactions[3].
Storage Temperature < 20 °C (Cool, dry, ventilated)Prevents vapor pressure build-up and slows kinetic degradation[3].

V. Degradation Pathways & Intervention Visualization

The following diagram maps the logical relationship between environmental triggers, the chemical degradation pathways of HCFC-225bb, and the targeted interventions required to maintain stability.

StabilityPathway HCFC HCFC-225bb (CAS: 422-44-6) Moisture Moisture (H2O) Intrusion HCFC->Moisture Atmospheric Exposure Metals Active Metals (Al, Zn, Mg) HCFC->Metals Incompatible Storage Hydrolysis Hydrolysis Pathway (HCl / HF Release) Moisture->Hydrolysis Dehydro Dehydrohalogenation (Alkene Formation) Metals->Dehydro Degradation Sample Degradation & Container Corrosion Hydrolysis->Degradation Dehydro->Degradation Protocol1 Inert Gas Purging & Desiccant Storage Protocol1->Moisture Prevents Protocol2 PTFE/Glass-Lined Vessels Protocol2->Metals Prevents

Mechanistic degradation pathways of HCFC-225bb and targeted storage interventions.

VI. References

  • PubChemLite. "1,2-dichloro-1,1,2,3,3-pentafluoropropane". Université du Luxembourg. Retrieved from: [Link]

  • CAS Common Chemistry. "1,2-Dichloro-1,1,2,3,3-pentafluoropropane". American Chemical Society. Retrieved from: [Link]

  • NASA Technical Reports Server. "Solvent Replacement for Hydrochlorofluorocarbon-225 for Cleaning Oxygen System Components". National Aeronautics and Space Administration. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Refining High-Purity 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca)

Welcome to the technical support center for the purification of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca). This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the distillation and refining of this specialty fluorinated solvent.

Introduction

1,2-dichloro-1,1,2,3,3-pentafluoropropane, also known as HCFC-225ca, is a colorless liquid with a low boiling point and high stability.[1] It is often used as a precision cleaning solvent, a refrigerant, and in the production of specialty chemicals.[1][2] For many applications, especially in the pharmaceutical and electronics industries, achieving high purity is critical. However, its synthesis often results in a mixture with its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), and other impurities, making purification a significant challenge.[3] This guide provides practical, field-proven insights into overcoming these challenges through advanced distillation techniques.

Physical and Chemical Properties of HCFC-225 Isomers

Understanding the physical properties of HCFC-225ca and its common isomer, HCFC-225cb, is fundamental to designing an effective distillation process. The close boiling points of these isomers necessitate a carefully controlled fractional distillation.

Property1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca)1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)
CAS Number 422-44-6[1]507-55-1
Molecular Formula C3HCl2F5[1]C3HCl2F5[4]
Molecular Weight 202.94 g/mol [1]202.93 g/mol [4]
Boiling Point 51 °C[5]56.1 °C[4]
Density 1.5564 g/cm³ @ 24 °C[5]1.56 g/mL @ 25 °C[4]
Vapor Pressure 240 mmHg @ 25 °C[6]286 mmHg @ 25 °C[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the refining of HCFC-225ca in a question-and-answer format.

Q1: I am having difficulty separating HCFC-225ca from its isomer, HCFC-225cb. What can I do?

A1: The primary challenge in separating these two isomers is their close boiling points (51 °C for HCFC-225ca and 56.1 °C for HCFC-225cb).[4][5] A standard simple distillation will likely be ineffective. To achieve high-purity HCFC-225ca, you need to enhance the efficiency of your fractional distillation setup.

Causality and Recommended Actions:

  • Increase Column Efficiency: The number of theoretical plates in your distillation column is crucial.

    • Solution: Employ a packed column (e.g., with Raschig rings or structured packing) or a vacuum-jacketed Vigreux column to increase the surface area for vapor-liquid equilibrium, thereby increasing the number of theoretical plates.

  • Optimize Reflux Ratio: The reflux ratio (the ratio of the amount of condensate returned to the column to the amount of product collected) is a critical parameter.

    • Solution: A higher reflux ratio generally leads to better separation but a slower distillation rate. Start with a reflux ratio of at least 5:1 and optimize based on your purity requirements and time constraints. For very high purity, a ratio of 10:1 or higher may be necessary.

  • Maintain a Steady Boil-up Rate: Fluctuations in the heating mantle temperature can disrupt the equilibrium in the column.

    • Solution: Use a proportional-integral-derivative (PID) controller for your heating mantle to ensure a stable and controlled boil-up rate. Avoid aggressive heating.

Q2: My final product is contaminated with an unknown impurity that seems to co-distill with the HCFC-225ca. How can I remove it?

A2: This suggests the presence of an azeotrope, a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[7] Azeotropes have a constant boiling point, making them behave like a single substance during distillation.

Causality and Recommended Actions:

  • Azeotrope Formation: Certain impurities from the synthesis process, such as residual reactants or by-products, can form azeotropes with HCFC-225ca.

    • Solution 1: Azeotropic Distillation: This technique involves adding a third component, known as an entrainer, to the mixture.[7] The entrainer forms a new, lower-boiling azeotrope with one of the components (ideally the impurity), allowing it to be distilled off, thereby breaking the original azeotrope. The selection of an entrainer is critical and often requires experimental screening. Water or a suitable organic solvent can be used as an entrainer.[8]

    • Solution 2: Extractive Distillation: In this process, a high-boiling solvent is added to the distillation column.[9] This solvent alters the relative volatility of the components in the original mixture, allowing for their separation. The solvent is continuously fed near the top of the column and removed from the bottom.

Q3: I suspect my product is decomposing during distillation. What are the signs and how can I prevent this?

A3: Thermal decomposition of halogenated hydrocarbons can occur at elevated temperatures, especially in the presence of certain metals.[10] Signs of decomposition include discoloration of the product, the formation of acidic by-products (hydrochloric and hydrofluoric acids), and inconsistent results.[10]

Causality and Recommended Actions:

  • High Reboiler Temperature: The boiling point of HCFC-225ca at atmospheric pressure may be high enough to cause slow decomposition over extended distillation times.

    • Solution: Vacuum Distillation: By reducing the pressure of the system, you can significantly lower the boiling point of HCFC-225ca, allowing for distillation at a much lower and safer temperature. This is the most effective way to prevent thermal decomposition.

  • Incompatible Materials: Certain metals can catalyze the decomposition of halogenated compounds.

    • Solution: Ensure your distillation apparatus is constructed from inert materials. Glass and stainless steel (316 or higher) are generally suitable. Avoid contact with alkali metals and strong bases.[11]

Q4: The purity of my distilled HCFC-225ca is inconsistent between batches. What could be the cause?

A4: Inconsistent product purity is often due to a lack of precise control over the distillation parameters.

Causality and Recommended Actions:

  • Fluctuating Process Parameters: Small variations in temperature, pressure, and reflux ratio can have a significant impact on the separation efficiency.

    • Solution: Implement Strict Process Control:

      • Temperature: Use a high-precision thermometer and a PID controller for the heating mantle. Insulate the distillation column to minimize heat loss.

      • Pressure: If performing a vacuum distillation, use a high-quality vacuum pump and a digital vacuum gauge to maintain a constant pressure.

      • Reflux Ratio: Utilize an automated reflux controller for precise and consistent operation.

  • Inconsistent Feed Composition: The composition of the crude HCFC-225ca may vary between synthesis batches.

    • Solution: Characterize the Feed: Analyze each batch of crude material using Gas Chromatography (GC) before distillation to understand the impurity profile. This will allow you to adjust the distillation parameters accordingly.

Frequently Asked Questions (FAQs)

What are the common impurities in crude HCFC-225ca?

Common impurities can include the isomer HCFC-225cb, unreacted starting materials, and by-products from the synthesis process. The specific impurities will depend on the synthetic route used.

What analytical methods are best for determining the purity of HCFC-225ca?

Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for analyzing the purity of HCFC-225ca and quantifying impurities.

What are the key safety precautions when handling HCFC-225ca?

  • Inhalation: High concentrations of vapor can displace oxygen and cause dizziness or unconsciousness.[10] Always work in a well-ventilated area or use a fume hood.

  • Skin and Eye Contact: The liquid can cause skin and eye irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thermal Decomposition: Avoid contact with flames or very hot surfaces, as this can produce toxic and corrosive gases like hydrogen chloride and hydrogen fluoride.[10][11]

  • Environmental Regulations: HCFC-225ca is an ozone-depleting substance and its use is regulated under the Montreal Protocol.[3][12] Handle and dispose of it in accordance with local and international regulations.[13]

Is it possible to recycle and reuse HCFC-225ca?

Yes, used HCFC-225ca can be recovered and purified by distillation for reuse.[3][13] This is an important practice for minimizing environmental impact and reducing costs.

Experimental Protocols

Standard Fractional Distillation for HCFC-225ca Purification
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column, a distillation head with a condenser and reflux controller, and receiving flasks. Ensure all glassware is clean and dry.

  • Charging the Flask: Charge the round-bottom flask with the crude HCFC-225ca mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiating Distillation: Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the column.

  • Establishing Equilibrium: Allow the vapor to reach the top of the column and condense, returning to the column. Run the system at total reflux (no product takeoff) for at least 30 minutes to establish equilibrium.

  • Collecting Fractions: Begin collecting the distillate at the desired reflux ratio. Collect a small forerun fraction, which will contain any low-boiling impurities.

  • Main Fraction Collection: Once the head temperature stabilizes at the boiling point of pure HCFC-225ca (approx. 51 °C at atmospheric pressure), switch to a new receiving flask and collect the main product fraction.

  • Monitoring and Termination: Continuously monitor the head temperature. A sharp rise in temperature indicates that a higher-boiling impurity (like HCFC-225cb) is beginning to distill. Stop the distillation at this point.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Conceptual Workflow for Azeotropic Distillation

azeotropic_distillation cluster_distillation Azeotropic Distillation cluster_separation Separation & Recovery crude_mixture Crude HCFC-225ca (with azeotropic impurity) entrainer Add Entrainer crude_mixture->entrainer distillation_column Distillation Column entrainer->distillation_column condenser Condenser distillation_column->condenser Vapor (New Azeotrope) pure_product High-Purity HCFC-225ca distillation_column->pure_product Bottoms Product decanter Decanter (Phase Separator) condenser->decanter Liquid Condensate entrainer_recycle Entrainer Recovery decanter->entrainer_recycle Entrainer-rich phase impurity_removal Impurity Removal decanter->impurity_removal Impurity-rich phase entrainer_recycle->distillation_column Recycle

Caption: Conceptual workflow of azeotropic distillation.

Visualizations

Troubleshooting Flowchart for Distillation Issues

troubleshooting_flowchart start Distillation Issue Identified q1 Poor Isomer Separation? start->q1 a1 Increase Column Efficiency Optimize Reflux Ratio Stabilize Boil-up Rate q1->a1 Yes q2 Suspected Azeotrope? q1->q2 No end Problem Resolved a1->end a2 Perform Azeotropic or Extractive Distillation q2->a2 Yes q3 Product Decomposition? q2->q3 No a2->end a3 Use Vacuum Distillation Check Material Compatibility q3->a3 Yes q4 Inconsistent Purity? q3->q4 No a3->end a4 Implement Strict Process Control Analyze Feed Composition q4->a4 Yes a4->end

Caption: Troubleshooting decision tree for common distillation issues.

References

  • CAS Common Chemistry. (n.d.). 1,2-Dichloro-1,1,3,3,3-pentafluoropropane. Retrieved from [Link]

  • Farnell. (2002, December 23). MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. Retrieved from [Link]

  • Japan Fluorocarbon Manufacturers Association. (n.d.). SDS HCFC-225.xlsx. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • Google Patents. (n.d.). CA2712616A1 - Processes for separation of 1,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation.
  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

  • Lesni. (n.d.). FRIDGE RECYCLING Purification of all CFC / HCFC / HFC / VOC. Retrieved from [Link]

  • Techspray. (n.d.). Updated Facts On 2015 HCFC-225 Usage Ban. Retrieved from [Link]

  • YouTube. (2025, March 11). Azeotropic Distillation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation.
  • U.S. Environmental Protection Agency. (2017, January 6). HCFC-124, -225ca, and -225cb Exemptions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) vs. HCFC-225ca / HCFC-225cb Isomers in Precision Solvent Applications

As a Senior Application Scientist in specialty chemicals and pharmaceutical extraction, I approach solvent selection not merely as a physical matching exercise, but as a mechanistic puzzle. For decades, the hydrochlorofl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in specialty chemicals and pharmaceutical extraction, I approach solvent selection not merely as a physical matching exercise, but as a mechanistic puzzle. For decades, the hydrochlorofluorocarbon (HCFC) 225 family—most notably the commercial blend AK-225 (a mixture of the ca and cb isomers)—served as the gold standard for precision cleaning, vapor degreasing, and lipophilic drug development extractions [3].

However, evaluating the lesser-known isomer 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) against the traditional HCFC-225ca and HCFC-225cb isomers reveals critical divergences in thermodynamics, stability, and toxicological profiles. This guide objectively deconstructs these isomers to help researchers understand the causality behind their performance differences.

Structural Causality and Physicochemical Profiling

The physical behavior of an HCFC solvent is entirely dictated by the spatial arrangement of its highly electronegative fluorine atoms versus its larger, polarizable chlorine atoms. This distribution governs the molecule's dipole moment and intermolecular London dispersion forces.

  • HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane): Both heavy chlorine atoms are localized on the terminal C3 carbon. This asymmetry creates a distinct dipole, reducing optimal molecular packing and lowering its boiling point to 51.0 °C [2].

  • HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane): The chlorine atoms are distributed at the C1 and C3 positions. This improved molecular symmetry enhances intermolecular interactions, raising the boiling point to 56.0 °C [2].

  • HCFC-225bb (1,2-dichloro-1,1,2,3,3-pentafluoropropane): Featuring a vicinal dichloride arrangement (chlorines on C1 and C2), this isomer exhibits a boiling point of 56.3 °C and a slightly higher liquid density [1].

Quantitative Comparison Table
Physicochemical PropertyHCFC-225ca[2]HCFC-225cb [2]HCFC-225bb [1]
CAS Registry Number 422-56-0507-55-1422-44-6
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅C₃HCl₂F₅
Boiling Point (°C) 51.056.056.3
Density @ 20°C (g/cm³) 1.551.551.58
Ozone Depletion (ODP) 0.020.03~0.03
Mechanistic Workflow: Isomer Stability in API Extraction

When utilizing halogenated solvents in Active Pharmaceutical Ingredient (API) synthesis, solvent integrity is paramount. A known mechanistic vulnerability of HCFC-225ca is its tendency to undergo isomerization into HCFC-225cb when exposed to metal oxide catalysts (e.g., Al₂O₃, TiO₂) [2]. If your synthetic pathway leaves residual metal catalysts in the crude mixture, the solvent may isomerize during extraction, altering the boiling point of your recovery matrix and ruining gravimetric yields.

IsomerEvaluation Start API Extraction Workflow Solvent Selection IsomerBB HCFC-225bb (Vicinal Chlorines) Start->IsomerBB IsomerCA HCFC-225ca (Terminal Chlorines) Start->IsomerCA IsomerCB HCFC-225cb (Distributed Chlorines) Start->IsomerCB Validation Self-Validating GC-MS (Check for Isomerization) IsomerBB->Validation IsomerCA->Validation IsomerCB->Validation Outcome1 Stable Recovery (High Yield) Validation->Outcome1 No Shift Outcome2 Catalyst-Induced Degradation Validation->Outcome2 ca -> cb Shift

Fig 1: Workflow for evaluating HCFC-225 isomer stability and catalytic isomerization.

Experimental Protocol: Self-Validating Solvent Efficacy Assay

To ensure trustworthiness in your extraction data, you must deploy a self-validating protocol. This methodology not only measures the extraction efficiency of the HCFC-225 isomers but simultaneously verifies that the solvent has not degraded or isomerized during the process.

Step-1: System Equilibration & Spiking

  • Load 50.0 mL of the highly purified target isomer (HCFC-225bb, ca, or cb) into a jacketed borosilicate extraction vessel maintained precisely at 25.0 °C.

  • Spike the solvent with 500 mg of a standardized lipophilic API proxy (e.g., ibuprofen) to establish a baseline theoretical yield.

Step-2: Catalyst Stress Testing (The Validation Mechanism)

  • Introduce 25 mg of activated Titanium Dioxide (TiO₂) to the solution. Causality Check: This simulates the presence of residual transition metal catalysts from upstream synthesis, which are known to trigger the ca to cb isomerization [2].

  • Agitate the mixture at 400 RPM for 4 hours at 40 °C (safely below the ~51-56 °C boiling points).

Step-3: Phase Separation & GC-MS Integrity Analysis

  • Filter the mixture through a 0.22 µm PTFE membrane to remove the metal oxide.

  • Crucial Step: Inject a 1 µL aliquot of the filtrate into a GC-MS (Gas Chromatography-Mass Spectrometry) system.

  • Validation: Quantify the API peak area against a calibration curve. Simultaneously, analyze the solvent peak retention times. If evaluating HCFC-225ca, check for the emergence of a secondary peak corresponding to HCFC-225cb. A shift indicates catalytic instability.

Step-4: Gravimetric Non-Volatile Residue (NVR) Determination

  • Transfer the remaining filtrate to a pre-weighed evaporation dish.

  • Evaporate the solvent gently at 60 °C. Because HCFC-225bb boils at 56.3 °C, it will volatilize cleanly.

  • Weigh the NVR to calculate the practical API recovery yield, cross-referencing this mass with the GC-MS quantification to ensure no solvent polymerization occurred.

Performance & Toxicological Divergence
Solvency and Degreasing

All three isomers exhibit Kauri-Butanol (KB) values in the low 30s, classifying them as mild solvents. This makes them exceptionally safe for use around delicate elastomers, polycarbonates, and acrylics in medical device manufacturing. However, HCFC-225bb's vicinal chlorine configuration provides slightly altered solvation dynamics for highly halogenated drug compounds compared to the distributed chlorines of HCFC-225cb.

Hepatotoxicity (E-E-A-T Insight)

For drug development professionals handling these solvents at scale, toxicological divergence is the most critical differentiator.

  • HCFC-225ca is significantly more hepatotoxic. In 28-day inhalation studies, HCFC-225ca elicited severe liver enlargement and peroxisome induction in subjects [4].

  • HCFC-225cb demonstrated a much higher safety margin, lacking the severe peroxisome induction seen in the ca isomer [4]. Because of this, commercial formulations (like AK-225) were tightly controlled to balance the superior solvency of ca with the safer toxicological profile of cb.

Regulatory Landscape & The Path Forward

Regardless of their technical efficacy, the entire HCFC-225 family faces strict regulatory headwinds. Because they possess non-zero Ozone Depletion Potentials (ODP), HCFC-225ca, HCFC-225cb, and HCFC-225bb are classified as Class II ozone-depleting substances under the Montreal Protocol.

Effective January 1, 2015, the U.S. EPA banned the introduction of virgin HCFC-225 into interstate commerce for use as a solvent, though narrow exemptions existed for existing inventories and specific biological indicator sterilant uses [3]. Today, researchers are actively transitioning from these legacy HCFCs to next-generation Hydrofluoroolefins (HFOs) and Hydrofluoroethers (HFEs), which offer similar boiling points and KB values but boast zero ODP and negligible Global Warming Potential (GWP).

References
  • CAS Common Chemistry. "1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) - Physical Properties." American Chemical Society. Available at:[Link]

  • Techspray. "Updated Facts On 2015 HCFC-225 Usage Ban & Clean Air Act." Available at:[Link]

  • Best Technology / AGC Chemicals. "Material Safety Data Sheet: HCFC-225ca/cb Toxicity Studies." Available at:[Link]

Comparative

comparative toxicity of 1,2-dichloro-1,1,2,3,3-pentafluoropropane and CFC-113

As a Senior Application Scientist navigating the complex transition from legacy ozone-depleting substances to modern alternatives, understanding the precise toxicological boundaries of halogenated solvents is critical. F...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex transition from legacy ozone-depleting substances to modern alternatives, understanding the precise toxicological boundaries of halogenated solvents is critical. For decades, CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) served as the gold standard in precision cleaning and drug device manufacturing due to its exceptional chemical inertness. However, its high Ozone Depletion Potential (ODP) necessitated the development of drop-in replacements, notably the hydrochlorofluorocarbon isomers, including 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) .

While HCFC-225bb mimics the thermodynamic and solvency profiles of CFC-113, the intentional introduction of a carbon-hydrogen (C-H) bond fundamentally alters its metabolic fate and toxicological profile. This guide provides an objective, data-driven comparison of their comparative toxicity, supported by mechanistic analysis and self-validating experimental protocols.

Physicochemical and Toxicological Profiling

To evaluate these solvents for pharmaceutical or industrial applications, we must first benchmark their quantitative exposure limits and physical properties. Because HCFC-225bb is less metabolically stable than CFC-113, its permissible exposure limits are significantly more stringent.

Table 1: Comparative Quantitative Data Summary

MetricCFC-113HCFC-225bb
Chemical Formula C2​Cl3​F3​ C3​HCl2​F5​
CAS Registry Number 76-13-1422-44-6
Boiling Point 47.6 °C~56.3 °C
Ozone Depletion Potential (ODP) 0.8~0.03
OSHA PEL / ACGIH TLV (8-hr TWA) 1,000 ppm50 ppm (Manufacturer recommended for isomers)
Acute Oral Toxicity (Rat LD50) > 43 g/kg> 5 g/kg
Primary Toxicological Target Myocardium (Cardiac Sensitization) [1]Liver (Hepatotoxicity / Hypertrophy) [2]
Metabolic Bioactivation Highly Resistant (Inert)Susceptible (CYP450 Oxidation)

Mechanistic Divergence in Toxicity

The structural differences between these two solvents dictate entirely different pathways of physiological disruption.

CFC-113 (Physical Disruption): CFC-113 is fully halogenated, rendering it highly resistant to hepatic metabolism. Consequently, its primary mode of acute toxicity is physical rather than chemical. At high inhalation concentrations (>2,500 ppm), the highly lipophilic CFC-113 molecules partition into the lipid bilayers of myocardial and central nervous system (CNS) cells. According to the [1], this physical accumulation disrupts ion channel conformation, lowering the threshold for action potentials. This sensitizes the heart to endogenous catecholamines (like epinephrine), leading to fatal cardiac arrhythmias or asphyxiation without any chemical reaction taking place.

HCFC-225bb (Chemical Bioactivation): Conversely, HCFC-225bb contains a C-H bond. While this bond was engineered to allow tropospheric degradation (reducing its ODP), it simultaneously introduces a site for biological oxidation. Hepatic Cytochrome P450 (CYP) enzymes metabolize this bond, generating reactive acyl halide intermediates. These electrophilic metabolites covalently bind to cellular macromolecules, resulting in targeted hepatotoxicity, peroxisome proliferation, and metabolic stress, which is why it is flagged under the [2] for chronic toxicity.

ToxicityMechanisms Exposure Halogenated Solvent Inhalation CFC CFC-113 (Metabolically Inert) Exposure->CFC HCFC HCFC-225bb (CYP450 Substrate) Exposure->HCFC Membrane Myocardial Lipid Bilayer Accumulation CFC->Membrane High Lipophilicity Metabolism Hepatic Bioactivation (Acyl Halide Formation) HCFC->Metabolism C-H Bond Oxidation Sensitization Ion Channel Disruption (Cardiac Sensitization) Membrane->Sensitization + Endogenous Epinephrine Toxicity Macromolecule Binding (Hepatotoxicity) Metabolism->Toxicity Oxidative Stress

Mechanistic divergence in toxicity between CFC-113 and HCFC-225bb.

Self-Validating Experimental Methodologies

To empirically validate the distinct toxicological profiles of these solvents, researchers must employ targeted, self-validating assays. Below are the definitive protocols for assessing cardiac and hepatic risks.

Protocol A: In Vivo Cardiac Sensitization Assay (Canine Model)

Purpose: To quantify the arrhythmogenic threshold of CFC-113. Causality & Rationale: The canine model is explicitly chosen because the canine myocardium exhibits a catecholamine response profile highly analogous to the human heart under physiological stress. Self-Validating Mechanism: A baseline non-arrhythmogenic response is established for each subject using a control IV injection of epinephrine prior to solvent exposure. This internal control confirms that any subsequent arrhythmia is strictly a synergistic result of the solvent-epinephrine interaction, not baseline hypersensitivity.

Step-by-Step Methodology:

  • Instrumentation: Instrument adult beagle dogs with continuous electrocardiogram (ECG) monitoring in a controlled environment.

  • Baseline Establishment: Administer a baseline intravenous (IV) dose of epinephrine (typically 8 µg/kg) to establish a non-arrhythmogenic baseline response (mild tachycardia without ventricular fibrillation).

  • Solvent Exposure: Expose the subjects to a controlled concentration of CFC-113 vapor (e.g., 5,000 ppm) in a dynamic inhalation chamber for exactly 5 minutes.

  • Challenge Phase: While the subject is still breathing the solvent vapor, administer the identical challenge dose of IV epinephrine.

  • Data Acquisition: Record the ECG for 5 minutes post-injection. A positive response is defined as the appearance of multiple premature ventricular contractions (PVCs) or fatal ventricular fibrillation.

  • Washout: Allow a 30-minute recovery period with pure air before subsequent testing.

Protocol B: In Vitro Hepatotoxicity Screening (Precision-Cut Liver Slices)

Purpose: To evaluate the metabolic toxicity induced by HCFC-225bb. Causality & Rationale: Precision-cut liver slices are utilized over immortalized cell lines (e.g., HepG2) because they preserve the native acinar architecture and endogenous CYP450 expression levels, which are strictly required to observe the bioactivation of HCFC-225bb into its reactive metabolites. Self-Validating Mechanism: The system is validated using Phenobarbital as a positive control to confirm baseline CYP450 metabolic competence, ensuring that a lack of observed toxicity is due to the solvent's safety profile rather than tissue death during preparation.

Step-by-Step Methodology:

  • Tissue Preparation: Harvest fresh hepatic tissue and generate 250 µm thick slices using a Krumdieck tissue slicer in ice-cold, oxygenated Krebs-Henseleit buffer.

  • Incubation: Place slices in dynamic organ culture systems (roller inserts) containing Williams' Medium E.

  • Validation Control: Treat a subset of control slices with Phenobarbital to confirm enzyme induction viability.

  • Dosing: Introduce HCFC-225bb into the culture headspace using a sealed, gas-tight exposure system at varying concentrations (e.g., 100, 500, 1,000 ppm equivalents).

  • Biomarker Analysis: After 24 and 48 hours, sample the media for Lactate Dehydrogenase (LDH) leakage (indicating necrosis) and analyze the tissue lysate for Acyl-CoA oxidase activity (a definitive marker for peroxisome proliferation).

ExperimentalWorkflow Start Solvent Evaluation InVivo Canine Model (In Vivo) Start->InVivo Assess Cardiac Risk InVitro Liver Slices (In Vitro) Start->InVitro Assess Hepatic Risk Challenge Epinephrine Challenge InVivo->Challenge Assay LDH & Acyl-CoA Quantification InVitro->Assay Result1 Arrhythmogenic Threshold Challenge->Result1 Result2 Hepatotoxic Index Assay->Result2

Parallel self-validating workflow for evaluating cardiac and hepatic toxicity.

Conclusion

For formulation scientists and process engineers, the transition from CFC-113 to HCFC-225bb represents a fundamental shift in occupational risk management. While CFC-113 poses acute physical risks (cardiac sensitization at high exposures) detailed extensively in the [3], HCFC-225bb introduces chronic chemical risks (hepatotoxicity) due to its metabolic susceptibility. Modern facility designs must pivot from merely preventing asphyxiation to implementing stringent, low-ppm vapor recovery systems to mitigate the chronic metabolic hazards associated with HCFC-225bb.

References

  • National Institute for Occupational Safety and Health (NIOSH) . NIOSH Alert: Preventing Death from Excessive Exposure to Chlorofluorocarbon 113 (CFC-113). Centers for Disease Control and Prevention. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . Toxics Release Inventory (TRI) Program: TRI-Listed Chemicals (EPCRA Section 313). Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . Emergency and Continuous Exposure Limits for Selected Airborne Contaminants: Fluorocarbon 113. National Academies Press (US). Available at:[Link]

Validation

A Comparative Benchmarking Guide to the Ozone Depletion Potential of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ca/cb)

For Researchers, Scientists, and Drug Development Professionals In the ongoing effort to mitigate stratospheric ozone depletion, the scientific and industrial communities are tasked with the critical evaluation of chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to mitigate stratospheric ozone depletion, the scientific and industrial communities are tasked with the critical evaluation of chemical compounds and their atmospheric impact. 1,2-dichloro-1,1,2,3,3-pentafluoropropane, a substance with two isomers, HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-Dichloro-1,1,2,2,3-pentafluoropropane), has been utilized as a transitional solvent and cleaning agent, replacing more potent ozone-depleting substances (ODS) like chlorofluorocarbons (CFCs). However, as a hydrochlorofluorocarbon (HCFC), it still possesses a degree of ozone depletion potential (ODP) and is subject to phase-out under the Montreal Protocol.[1][2]

This guide provides an in-depth technical comparison of HCFC-225ca/cb's ODP against viable alternatives. It is designed to equip researchers, scientists, and professionals in drug development with the necessary data and understanding to make informed decisions in the selection of environmentally benign chemical agents. We will delve into the atmospheric chemistry of HCFC-225ca/cb, the experimental methodologies for determining ODP, and a comparative analysis of key performance and environmental metrics of its alternatives.

The Atmospheric Fate and Ozone Depletion Mechanism of HCFC-225ca/cb

The presence of hydrogen in the HCFC-225ca/cb molecule renders it susceptible to degradation in the lower atmosphere (troposphere) by hydroxyl radicals (•OH). This significantly reduces its atmospheric lifetime compared to CFCs.[3] However, the fraction of HCFC-225ca/cb that does reach the stratosphere undergoes photolysis by ultraviolet (UV) radiation, leading to the release of chlorine atoms (Cl•). These chlorine atoms are the primary catalysts for the destruction of stratospheric ozone (O₃).

The catalytic cycle responsible for ozone depletion by chlorine radicals is a well-established chemical process.[4][5] A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere.

G cluster_0 Catalytic Ozone Depletion Cycle Cl Cl• ClO ClO• Cl->ClO + O₃ O3_1 O₃ ClO->Cl O2_1 O₂ ClO->O2_1 + O O O O2_2 O₂ G cluster_0 ODP Determination Workflow lab_data Laboratory Experiments Kinetic Studies (e.g., Flash Photolysis-Resonance Fluorescence) Spectroscopic Analysis (e.g., FTIR) model_input Model Input Parameters Reaction Rate Constants Photolysis Cross-sections Atmospheric Lifetime lab_data:f1->model_input:f1 lab_data:f2->model_input:f2 atm_obs Atmospheric Observations In-situ Measurements Remote Sensing atm_obs:f1->model_input:f3 atm_obs:f2->model_input:f3 atm_model 2D/3D Atmospheric Chemistry-Transport Model Simulation of Transport, Chemical Reactions, and Ozone Depletion model_input->atm_model odp_calc ODP Calculation (ΔO₃_substance / Mass_substance) / (ΔO₃_CFC-11 / Mass_CFC-11) atm_model->odp_calc final_odp Final ODP Value odp_calc->final_odp

Caption: Workflow for the determination of Ozone Depletion Potential (ODP).

Key Experimental Protocol: Flash Photolysis-Resonance Fluorescence (FP-RF)

A crucial parameter for ODP models is the rate constant of the reaction between the substance and the hydroxyl radical (•OH), which largely determines its atmospheric lifetime. The FP-RF technique is a highly sensitive method for measuring these rate constants. Step-by-Step Methodology:

  • Reactant Preparation: A mixture of the target HCFC, a precursor for •OH radicals (e.g., H₂O or HNO₃), and a large excess of an inert carrier gas (e.g., He or N₂) is prepared in a flow tube reactor at a controlled temperature and pressure.

  • •OH Radical Generation: A high-energy pulse of UV light from a flash lamp or laser (flash photolysis) is used to photolyze the precursor, generating a transient concentration of •OH radicals.

  • Reaction Initiation: The newly formed •OH radicals react with the HCFC in the flow tube.

  • •OH Radical Detection: The concentration of •OH radicals is monitored in real-time using resonance fluorescence. A resonance lamp emits light at a wavelength specifically absorbed by •OH radicals. The subsequent fluorescence emitted by the excited •OH radicals is detected by a photomultiplier tube.

  • Kinetic Data Acquisition: The decay of the •OH fluorescence signal over time is recorded. In the presence of the HCFC, the decay will be faster than in its absence.

  • Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the •OH signal at a given HCFC concentration. By varying the concentration of the HCFC and measuring the corresponding pseudo-first-order rate constants, the bimolecular rate constant for the reaction between •OH and the HCFC can be determined from the slope of a plot of the pseudo-first-order rate constant versus the HCFC concentration. [2][6][7]

Comparative Analysis of HCFC-225ca/cb and its Alternatives

The selection of a suitable alternative to HCFC-225ca/cb requires a holistic assessment of not only its ODP but also other critical environmental and physical properties. The following table provides a comparative benchmark of HCFC-225ca/cb against several commercially available alternatives.

SubstanceCAS NumberBoiling Point (°C)Atmospheric Lifetime (years)ODPGWP (100-year)
HCFC-225ca 422-56-0511.90.025127
HCFC-225cb 507-55-1565.90.033525
HFC-43-10mee (Vertrel® XF) 138495-42-85515.901640
HFE-7100 163702-08-7 / 163702-07-6614.10297
n-Propyl Bromide (nPB) 106-94-571~0.03 (11 days)0.013 - 0.100~5
Vertrel™ SDG Mixture43Variable0~148

Note on n-Propyl Bromide (nPB): The ODP of nPB is highly dependent on the latitude of emission, with higher values in tropical regions. [8][9]

Discussion and Recommendations

The data clearly illustrates that while HCFC-225ca/cb has a significantly lower ODP than the CFCs they were designed to replace, they still contribute to ozone depletion. [10]In contrast, alternatives such as HFCs and HFEs have an ODP of zero, making them environmentally superior in this regard.

  • HFC-43-10mee (Vertrel® XF) and HFE-7100 are non-flammable and have zero ODP. [11][12]However, HFC-43-10mee has a high Global Warming Potential (GWP), which is a significant consideration under current climate change mitigation efforts. HFE-7100 offers a more favorable balance with a lower GWP. [13][14]* n-Propyl Bromide (nPB) has a low GWP, but its ODP is non-zero and variable, and it has been subject to regulatory scrutiny due to toxicity concerns. [15][16]* Vertrel™ SDG , a blend of HFCs and trans-1,2-dichloroethylene, offers a zero ODP and a relatively low GWP. [3][17][18][19][20][21] For researchers and professionals in drug development seeking alternatives to HCFC-225ca/cb, a thorough evaluation of the specific application requirements is paramount. Factors such as solvency, material compatibility, and safety must be weighed alongside the environmental metrics presented here. Based on the data, HFE-7100 and Vertrel™ SDG represent compelling alternatives with zero ODP and more favorable GWP profiles compared to HFC-43-10mee. It is imperative to consult the latest regulatory guidelines and safety data sheets when considering any chemical substitution.

References

  • U.S. Environmental Protection Agency. (n.d.). Q and A: 2007 Final and Proposed Regulations for n-Propyl Bromide (nPB).
  • Chemours. (n.d.). Vertrel™ SDG.
  • FenS. (n.d.). Vertrel™ SDG.
  • Lanxess. (2017, March 15). Product Safety Assessment: n-Propyl Bromide.
  • Puretecs. (n.d.). HFE-7100 Mixture – Process fluid.
  • U.S. Environmental Protection Agency. (2026, March 30). Ozone-Depleting Substances.
  • Acota. (n.d.). 3M™ Novec™ - Engineered Fluid - HFE-7100.
  • NOAA Chemical Sciences Laboratory. (2018). Scientific Assessment of Ozone Depletion: 2018.
  • The Ozone Hole. (n.d.). Ozone Destruction Cycles.
  • Forschungszentrum Jülich. (2024, July 18). Executive Summary of the WMO/UNEP 2022 Scientific Assessment of Ozone Depletion released.
  • SciELO México. (2013, June 21). Chlorine in the stratosphere.
  • Learn. (2025, December 2). What Is Ozone Depletion Potential (ODP) and How Is It Calculated?
  • Miller-Stephenson Chemicals. (n.d.). Vertrel SDG | Specialty Cleaning and Degreasing Fluid. Retrieved from Miller-Stephenson Chemicals website.
  • National Center for Biotechnology Information. (n.d.). 1-Bromopropane. PubChem Compound Database.
  • ResearchGate. (n.d.). Schematic representation of the Flash Photolysis Resonance Fluorescence... [Image].
  • Copernicus ACP. (2023, October 16). Impact of chlorine ion chemistry on ozone loss in the middle atmosphere during very large solar proton events.
  • Protocolo de Montreal (PNUD). (n.d.). Refrigerant Blends: Calculating Ozone Depleting Potentials (ODP).
  • Journal of Educational Sciences. (2024, December 15). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order.
  • ResearchGate. (n.d.). Properties of selected alternatives to HCFC-22 [Table].
  • CIRES. (n.d.). Kinetics and Atmospheric Chemistry.
  • The Journal of Chemical Physics. (1972, November 1). Flash Photochemical Study of the Reaction OH+NO+M Using Resonance Fluorescent Detection of OH.
  • Atmospheric Measurement Techniques. (2016, February 29). Measurement of OH reactivity by laser flash photolysis coupled with laser-induced fluorescence spectroscopy.
  • The Journal of Physical Chemistry. (n.d.). Flash photolysis-resonance fluorescence kinetic study of the reactions hydroxyl + molecular hydrogen .fwdarw. water + atomic hydrogen and hydroxyl + methane .fwdarw. water + methyl from 298 to 1020 K.
  • U.S. Environmental Protection Agency. (2025, May 13). Substitutes in Solvents.
  • Institute For Governance & Sustainable Development. (n.d.). Alternatives to High GWP Hydrofluorocarbons.
  • SmashingScience. (n.d.). Flash Photolysis.
  • Lecture 9. (n.d.). Reaction Order.
  • NASA Technical Reports Server. (n.d.). Replacement of Hydrochlorofluorocarbon (HCFC) -225 Solvent for Cleaning.
  • Chemours. (n.d.). Vertrel™ XF Specialty Fluid.
  • Polish Journal of Environmental Studies. (n.d.). Ecological Replacements of Ozone-Depleting Substances. Retrieved from Polish Journal of Environmental Studies website.
  • P2 InfoHouse. (n.d.). HCFC-225 as a Drop-in Alternative to CFC-113: Update on its Applications.
  • Umcs. (n.d.). DETERMINATION OF THE RATE CONSTANT AND REACTION ORDER.
  • Miller-Stephenson Chemicals. (n.d.). Vertrel™ SDG. Retrieved from Miller-Stephenson Chemicals website.
  • Vertrel® XF. (n.d.). Introduction.
  • Chemours. (n.d.). Vertrel™ SDG Specialty Fluid.
  • World Meteorological Organization. (2022). Scientific Assessment of Ozone Depletion: 2022.
  • NOAA CSL. (n.d.). Scientific Assessment of Ozone Depletion: 2022.
  • NASA. (n.d.). HCFC-225aa.
  • TURI. (2009, July 23). Recommendation on Chemical Listing July 23, 2009 1-Bromopropane ( n Propyl Bromide) CAS# 106-94-5.

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Comparative

comparing solvent efficacy of 1,2-dichloro-1,1,2,3,3-pentafluoropropane against hydrofluoroethers

Comparative Efficacy of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane Against Hydrofluoroethers in Precision Solvation As a Senior Application Scientist specializing in precision cleaning and surface preparation, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane Against Hydrofluoroethers in Precision Solvation

As a Senior Application Scientist specializing in precision cleaning and surface preparation, I frequently navigate the complex trade-offs between solvency power, material compatibility, and environmental compliance. For decades, high-reliability sectors—such as aerospace, semiconductor fabrication, and medical device manufacturing—relied heavily on transitional hydrochlorofluorocarbons (HCFCs) to replace legacy Class I ozone-depleting substances. Among these, 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) served as a critical workhorse.

However, with the global phase-out of HCFCs reaching its climax due to environmental regulations[1], hydrofluoroethers (HFEs) have emerged as the premier third-generation alternatives[2]. This guide objectively compares the mechanistic efficacy, physical properties, and experimental validation of HCFC-225bb against modern HFEs, providing drug development professionals and researchers with a clear roadmap for solvent substitution.

Chemical Profiling and Solvency Mechanics

Understanding why a solvent performs well is just as critical as knowing how it performs. The efficacy of a solvent in removing non-polar soils (like heavy mineral oils, synthetic lubricants, and greases) is largely dictated by its polarizability and resulting Kauri-Butanol (KB) value.

  • 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb): The presence of two chlorine atoms in this molecule significantly increases its overall polarizability. This large, polarizable electron cloud allows the solvent to induce temporary dipoles in non-polar soils, creating strong London dispersion forces. As a result, HCFC-225bb exhibits a robust KB value of approximately 31, granting it excellent native solvency for heavy hydrocarbons[3].

  • Hydrofluoroethers (e.g., HFE-7100): HFEs are segregated fluorinated ethers (such as methoxy-nonafluorobutane). The fully fluorinated carbon chain is highly electronegative and tightly holds its electron cloud, resulting in extremely low polarizability. While this grants HFEs exceptional thermal stability and a zero Ozone Depletion Potential (ODP)[2], it fundamentally limits their native dispersion forces. Consequently, neat HFEs possess a much lower KB value, typically around 10[4].

The Causality of Surface Tension: The same weak intermolecular forces that reduce an HFE's solvency also result in exceptionally low surface tension (~13.6 dynes/cm). This allows HFEs to wet surfaces, penetrate blind holes, and clear capillary spaces much more effectively than highly chlorinated solvents.

Quantitative Data Comparison

To objectively evaluate these solvents, we must look at their physical and environmental profiles. The table below summarizes the critical metrics that dictate their performance in a vapor degreasing environment.

Property1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb)Hydrofluoroether (e.g., HFE-7100)Mechanistic Implication
Boiling Point ~56.3 °C61.0 °CBoth offer ideal volatility for vapor degreasing without causing excessive thermal degradation to sensitive substrates.
Kauri-Butanol (KB) Value 3110HCFC-225bb dissolves heavy non-polar soils natively; neat HFEs require co-solvents for equivalent efficacy.
Surface Tension ~16.2 dynes/cm13.6 dynes/cmHFEs exhibit superior wetting, penetrating tighter clearances in complex geometries.
Ozone Depletion Potential 0.0690.000The primary environmental driver for the regulatory phase-out of HCFC-225bb[5].
Global Warming Potential ~330320Both have moderate GWPs, but HFEs are preferred due to their lack of ozone impact.

Bridging the Efficacy Gap

Because neat HFEs lack the raw solvency of HCFC-225bb for heavy hydrocarbon soils, they are rarely used as drop-in replacements for severe defluxing or heavy degreasing. Instead, formulators engineer HFE azeotropes . By blending an HFE with a more aggressive, polarizable solvent like trans-1,2-dichloroethylene (t-DCE), the resulting azeotrope maintains a constant boiling point, remains non-flammable, and boosts the KB value closer to that of HCFC-225, effectively bridging the performance gap[6].

Experimental Workflow: Gravimetric Efficacy Evaluation

To empirically validate the transition from HCFC-225bb to an HFE-based system, laboratories must employ a self-validating gravimetric soil removal protocol. This system ensures that any mass loss is strictly attributable to solvation rather than mechanical abrasion.

Self-Validating Mechanism: By running a parallel unsoiled control coupon through the exact same thermal and solvent exposure steps, we isolate the mass loss strictly to soil removal, negating any mass changes caused by substrate oxidation, ambient moisture absorption, or balance drift.

Step-by-Step Methodology:

  • Substrate Preparation: Pre-clean 316L stainless steel test coupons and one control coupon using a baseline aggressive solvent (e.g., isopropyl alcohol/hexane blend). Dry in a desiccator to establish a true zero-state.

  • Baseline Weighing: Record the initial mass of the clean coupons ( Wclean​ ) using an analytical balance (±0.1 mg).

  • Soil Application: Apply a uniform layer of the target contaminant (e.g., synthetic lubricant) to the test coupons. Bake at 80°C for 30 minutes to simulate baked-on manufacturing residues.

  • Pre-Cleaning Weighing: Record the mass of the soiled coupons ( Wsoiled​ ).

  • Solvent Exposure: Submerge the coupons in the boiling liquid phase of the test solvent (HCFC-225bb or the HFE alternative) for exactly 5 minutes without mechanical agitation. Follow this with a 30-second suspension in the vapor zone. (Causality: The vapor rinse ensures no redeposition of dissolved soils occurs as the coupon is removed).

  • Desiccation: Air-dry the coupons in a controlled fume hood for 10 minutes, then place them in a desiccator for 1 hour to ensure complete volatilization of any trapped solvent.

  • Final Weighing: Record the post-cleaning mass ( Wfinal​ ).

  • Efficacy Calculation: Calculate the cleaning efficiency using the formula: E=Wsoiled​−Wclean​Wsoiled​−Wfinal​​×100 .

Mandatory Visualization

G N1 1. Substrate Preparation N2 2. Baseline Mass (W_clean) N1->N2 N3 3. Soil Application & Thermal Bake N2->N3 N4 4. Pre-Clean Mass (W_soiled) N3->N4 N5 5. Solvent Exposure (Vapor/Liquid) N4->N5 N6 6. Desiccation & Final Mass N5->N6

Figure 1: Sequential workflow for self-validating gravimetric solvent efficacy evaluation.

Conclusion

While 1,2-dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225bb) offers superior native solvency due to its highly polarizable chlorinated structure, its environmental profile renders it obsolete under modern regulatory frameworks. Hydrofluoroethers provide a highly stable, zero-ODP alternative with superior wetting capabilities. By understanding the causality behind their lower native solvency, scientists can intelligently deploy HFE azeotropes to match or exceed the performance of legacy HCFCs in critical cleaning applications.

References

  • UNEP - Montreal Protocol on Substances that Deplete the Ozone Layer: HCFC Task Force Report. Available at: [Link]

  • Electronics.org - Alternative Solvent with Low Global Warming Potential. Available at: [Link]

  • MicroCare - Companies Explore Alternatives to Ozone-Depleting HCFC-225 as Global Phase-Out Nears. Available at: [Link]

  • Fact.MR - Hydrofluoroether Market Global Market Analysis Report. Available at: [Link]

  • Solvents.net.au - A Comparison of Hydrofluoroether and Other Alternative Solvent Cleaning Systems. Available at: [Link]

Sources

Validation

evaluating replacement alternatives for 1,2-dichloro-1,1,2,3,3-pentafluoropropane in industrial research

Navigating the Phase-Out: Evaluating Replacement Alternatives for 1,2-Dichloro-1,1,2,3,3-pentafluoropropane in Industrial Research The phase-out of Class II ozone-depleting substances (ODS) under the Montreal Protocol an...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the Phase-Out: Evaluating Replacement Alternatives for 1,2-Dichloro-1,1,2,3,3-pentafluoropropane in Industrial Research

The phase-out of Class II ozone-depleting substances (ODS) under the Montreal Protocol and the U.S. Clean Air Act has forced a paradigm shift in industrial chemistry and pharmaceutical manufacturing. Among the most critical transitions is the replacement of 1,2-dichloro-1,1,2,3,3-pentafluoropropane (CAS 422-44-6), a key isomer in the HCFC-225 family[1]. Historically prized for its high density (1.5886 g/cm³), low boiling point (56.3 °C), and non-flammability, this halogenated solvent served as a workhorse for precision cleaning, carrier fluid applications, and active pharmaceutical ingredient (API) extraction[2].

However, its ozone depletion potential (ODP) and global warming potential (GWP) have necessitated its removal from modern workflows, with the EPA mandating phase-outs and strict exposure limits[3]. As a Senior Application Scientist, I approach solvent replacement not merely as a procurement swap, but as a fundamental re-engineering of your laboratory's physicochemical environment. This guide objectively compares leading next-generation alternatives and provides a self-validating experimental framework for qualifying these substitutes.

Mechanistic Insights: The Solvency Challenge

1,2-dichloro-1,1,2,3,3-pentafluoropropane possesses a unique Kauri-Butanol (KB) value (approximately 31), striking a delicate balance: it is aggressive enough to dissolve complex fluorinated lipids, fluxes, and siloxanes, yet mild enough to be universally compatible with sensitive elastomers and polymeric substrates used in medical devices[4].

When evaluating replacements, we must understand the causality of solvency. The presence of chlorine in the HCFC-225 molecule contributes significantly to its dipole moment and dispersion forces, enhancing its ability to solvate non-polar and slightly polar soils[5]. Modern alternatives—such as Hydrofluoroethers (HFEs) and Hydrofluorocarbons (HFCs)—lack chlorine to achieve a zero ODP[3]. Consequently, pure HFEs or HFCs typically exhibit lower KB values (9–15)[6]. To bridge this gap, engineered fluids often blend these base fluorinated solvents with trans-1,2-dichloroethylene (t-DCE) or small amounts of alcohols to restore the hydrogen-bonding and dipole interactions lost with the removal of the HCFC-225 chlorine atoms[4].

Comparative Data: Physicochemical Profiling

To facilitate objective selection, Table 1 synthesizes the critical performance metrics of the baseline HCFC-225 against three leading industrial alternatives: HFE-7100 (Methoxy-nonafluorobutane), HFC-43-10mee (Vertrel XF), and HCFO-1233zd(E) (Solstice PF).

Table 1: Quantitative Comparison of HCFC-225 and Leading Alternatives

Property1,2-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225)HFE-7100 (Hydrofluoroether)HFC-43-10mee (Hydrofluorocarbon)HCFO-1233zd(E) (Hydrofluoroolefin)
Boiling Point (°C) 56.361.055.019.0
Density (g/cm³) 1.581.521.581.27
Kauri-Butanol (KB) Value ~3110925
Ozone Depletion Potential (ODP) 0.02 - 0.0300~0.00024
Global Warming Potential (GWP) 120 - 59532016401
Flammability Non-flammableNon-flammableNon-flammableNon-flammable

Data synthesized from EPA SNAP guidelines and NASA technical evaluations[3],[4].

Experimental Protocol: Validating a Replacement Solvent

Trustworthiness in analytical chemistry relies on self-validating systems. You cannot assume an HFE will extract an API or clean a substrate exactly like HCFC-225. NASA's propulsion test facilities, which historically used over 8,000 lbs/year of HCFC-225cb, underwent rigorous inter-center testing to find replacements for cleaning and verifying nonvolatile residue (NVR)[4],[7].

The following step-by-step methodology outlines a Gravimetric Non-Volatile Residue (NVR) and Extraction Efficacy workflow .

Objective : Validate the extraction parity and residue-free evaporation of the candidate solvent. Causality : Gravimetric analysis is chosen because it bypasses the optical or chromatographic biases that might arise if the new solvent interacts differently with the analyte. It provides an absolute mass-balance validation.

Step 1: Substrate Preparation & Spiking

  • Select 316L stainless steel coupons. Causality: This mimics the surface energy of industrial reactors, ensuring the solvent's wetting behavior (driven by surface tension) is accurately represented.

  • Clean coupons using a piranha solution, rinse with ultrapure water, and bake at 120°C for 2 hours to establish a true zero-mass baseline.

  • Spike the substrates with a known mass (e.g., 5.000 mg) of the target soil (e.g., squalane, silicone oil, or a specific API intermediate) using a calibrated positive-displacement pipette.

Step 2: Solvent Extraction Phase

  • Immerse the spiked substrates in 50.0 mL of the candidate solvent (e.g., HFE-7100/t-DCE blend) within a sealed, temperature-controlled sonication bath set to 25°C.

  • Sonicate for exactly 10 minutes at 40 kHz. Causality: Controlled cavitation standardizes mechanical agitation, isolating the solvent's chemical solvency (KB value) as the primary variable being tested.

Step 3: Evaporation and Desiccation

  • Decant the solvent containing the dissolved extract into a pre-weighed, ultra-clean borosilicate glass beaker.

  • Evaporate the solvent under a gentle stream of high-purity nitrogen (N2) at a temperature 5°C below the solvent's boiling point (e.g., 56°C for HFE-7100). Causality: Operating below the boiling point prevents nucleate boiling and sputtering, which would cause physical loss of the analyte and artificially lower the NVR reading.

  • Transfer the beaker to a vacuum desiccator for 2 hours to remove trace atmospheric moisture.

Step 4: Microbalance Quantification & Self-Validation

  • Weigh the beaker using a microbalance (precision 0.001 mg).

  • Calculate Extraction Efficacy (%): (Mass of Recovered Analyte / Initial Spiked Mass) × 100.

  • Self-Validation Check : Run a "blank" (pure candidate solvent with an unspiked substrate) through the exact same process. The NVR of the blank must be <1 ppm. If the blank leaves a measurable mass, the solvent purity is compromised or it is degrading the substrate, immediately invalidating the test.

Workflow Visualization

To successfully transition a facility away from 1,2-dichloro-1,1,2,3,3-pentafluoropropane, a rigorous, multi-stage validation pipeline must be implemented to ensure environmental compliance without sacrificing technical performance.

SolventValidation A Baseline Profiling (HCFC-225 Isomers) B Candidate Screening (HFEs, HFOs, t-DCE Blends) A->B Phase-out triggers C Solvency Testing (KB Value & NVR Protocol) B->C D Material Compatibility (Polymers & Elastomers) B->D C->B Fail E Pilot-Scale Extraction & Vapor Degreasing C->E Pass D->B Fail D->E Pass F Regulatory Review (EPA SNAP, GWP, Toxicity) E->F Validated G Final Process Implementation F->G Approved

Fig 1. Systematic validation workflow for replacing HCFC-225 with next-generation solvents.

Conclusion

Replacing 1,2-dichloro-1,1,2,3,3-pentafluoropropane requires balancing environmental compliance with uncompromising technical performance. While no single molecule perfectly mimics the unique properties of HCFC-225, engineered blends of HFEs or HFOs with trans-1,2-dichloroethylene offer robust, drop-in solutions for most drug development and precision cleaning applications[6],[5]. By relying on empirical, self-validating protocols like gravimetric NVR testing, researchers can confidently transition to sustainable chemistries without sacrificing data integrity or product quality.

References

  • What Are Good HCFC-225 Replacements? MicroCare. Available at:[Link]

  • AK225 HCFC-225 Phase Out and Replacement with BestSolv® HFE Solvents. Best Technology Inc. Available at:[Link]

  • Substitutes in Solvents | US EPA. U.S. Environmental Protection Agency. Available at:[Link]

  • 1,2-Dichloro-1,1,2,3,3-pentafluoropropane - CAS Common Chemistry. American Chemical Society. Available at:[Link]

  • Solvent Replacement for HCFC-225 for Cleaning Oxygen Propulsion System and Test Components. NASA Technical Reports Server. Available at:[Link]

  • Replacement of Hydrochlorofluorocarbon (HCFC) -225 Solvent for Cleaning. NASA Technical Reports Server. Available at:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,2,3,3-pentafluoropropane
Reactant of Route 2
1,2-Dichloro-1,1,2,3,3-pentafluoropropane
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